molecular formula C6H10BaO4 B8793472 Barium propionate CAS No. 5908-77-0

Barium propionate

Cat. No.: B8793472
CAS No.: 5908-77-0
M. Wt: 283.47 g/mol
InChI Key: OWLGVZDNMSNYSA-UHFFFAOYSA-L
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Description

Barium Propionate is an organometallic compound with the formula C6H10BaO4 and a molecular weight of 283.47 g/mol . This high-purity powder is primarily utilized as a key precursor in the chemical solution deposition (CSD) of advanced functional oxides . Its significant research value lies in fluorine-free (FF) and low-fluorine routes for synthesizing high-temperature superconducting films, specifically YBa2Cu3O7-∂ (YBCO), presenting a cost-effective and more environmentally friendly alternative to trifluoroacetate (TFA) methods . It is also relevant for producing other electronic ceramics such as BaTiO3 and BaZrO3 . The thermal decomposition mechanism of this compound is complex and can follow radical or oxidative pathways, influenced by the atmosphere (inert or oxidizing) and sample geometry (powder or thin film) . In inert conditions, the decomposition predominantly releases 3-pentanone, while in an oxidizing atmosphere, it yields CO2 and acetone, ultimately forming BaCO3 as a solid intermediate . This controlled pyrolysis behavior is critical for the successful epitaxial growth of subsequent ceramic layers. This product is intended for research and development purposes in a laboratory or industrial setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5908-77-0

Molecular Formula

C6H10BaO4

Molecular Weight

283.47 g/mol

IUPAC Name

barium(2+);propanoate

InChI

InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

OWLGVZDNMSNYSA-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Barium propionate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Biological Significance of Barium Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Barium propionate, detailing its synthesis, analysis, and thermal behavior. Furthermore, it explores the biological significance of the propionate anion, a key component of this salt, and the toxicological considerations associated with the barium cation. This document is intended to serve as a technical resource for professionals in research and development.

Physicochemical Properties of this compound

This compound, the barium salt of propionic acid, is an organometallic compound that presents as colorless voluminous prisms or a beige powder.[1][2][3] It is known to form several hydrates, including a monohydrate, trihydrate, and hexahydrate.[1] The monohydrate form releases its water of crystallization at 110 °C.[1]

Quantitative Data Summary

The key quantitative properties of anhydrous this compound (C₆H₁₀BaO₄) and its monohydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of Anhydrous this compound

PropertyValueReferences
IUPAC Name barium(2+);propanoate[4][5]
CAS Number 5908-77-0[5]
Molecular Formula C₆H₁₀BaO₄[1][4][5][6]
Molecular Weight 283.47 g/mol [1][3][4][5]
Appearance Colorless prisms / Beige powder[1][2][3]
Solubility in Water 541 g/L at 12 °C[1]
Solubility in Ethanol (B145695) Nearly insoluble[1]
Decomposition Temp. ~300-460 °C[1]

Table 2: Computed Properties of Anhydrous this compound

PropertyValueReference
Exact Mass 283.963156 Da[4][5]
Topological Polar Surface Area 80.3 Ų[4][7]
Heavy Atom Count 11[8][9]
Complexity 34.6[8][9]

Table 3: Properties of this compound Monohydrate

PropertyValueReference
Molecular Formula C₆H₁₂BaO₅[10]
Molecular Weight 301.48 g/mol [10]
Exact Mass 301.973721 Da[10]
IUPAC Name barium(2+);propanoate;hydrate (B1144303)[10]

Synthesis and Purification

Experimental Protocol: Synthesis via Neutralization

This compound can be synthesized in the laboratory through a straightforward acid-base neutralization reaction. The following protocol is based on established methods for preparing metallic salts of carboxylic acids.[1][11]

Materials:

  • Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

  • Propionic acid (C₂H₅COOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and condenser, dissolve a calculated amount of Barium hydroxide octahydrate in deionized water, warming gently to facilitate dissolution.

  • In a separate beaker, dilute a stoichiometric amount of propionic acid (molar ratio of Ba(OH)₂ to acid should be 1:2) with deionized water.

  • Slowly add the propionic acid solution to the barium hydroxide solution while stirring continuously. The reaction is exothermic.

  • After the addition is complete, heat the mixture gently for 1-2 hours to ensure the reaction goes to completion.

  • Allow the solution to cool to room temperature.

  • Concentrate the solution by gentle heating or rotary evaporation to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with cold ethanol to remove any unreacted propionic acid and other soluble impurities.

  • Dry the purified this compound crystals in a vacuum oven at a temperature below 100 °C to prevent the loss of hydration water if the hydrate is desired, or above 110 °C for the anhydrous form.[1]

Purification Method: Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Procedure:

  • Dissolve the crude this compound in a minimum amount of warm deionized water.

  • Add ethanol to the warm solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, which will cause the formation of well-defined crystals.

  • Cool the mixture further in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry as described previously.

Chemical Reactions and Analysis

Thermal Decomposition

This compound decomposes upon heating. The final products are dependent on the atmosphere.

  • In an inert atmosphere: At temperatures around 460 °C, it undergoes dry distillation to yield 3-pentanone (B124093) (a symmetrical ketone) and Barium carbonate (BaCO₃).[1] The decomposition follows a radical pathway.[12][13]

  • In an oxidizing atmosphere (air): Decomposition occurs at a lower temperature (before 400 °C) via oxidative degradation of the propionate ligand.[12] The products include propionic acid, acetaldehyde, CO₂, water, and ultimately, Barium carbonate.[12][13]

The overall reaction for thermal decomposition to the carbonate is: (C₂H₅COO)₂Ba (s) → (C₂H₅)₂CO (g) + BaCO₃ (s)

Experimental Protocol: Thermal Analysis

The thermal stability and decomposition profile of this compound are typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA):

  • Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.

  • Methodology:

    • A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

    • The sample is heated in a TGA furnace from ambient temperature to approximately 600-800 °C.

    • A controlled heating rate, typically 10 °C/min or 20 °C/min, is applied.[10][14]

    • The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a flow rate of 20-50 mL/min.[15]

    • The instrument continuously records the sample's mass as a function of temperature. The resulting curve shows distinct steps corresponding to events like dehydration and decomposition.

Differential Scanning Calorimetry (DSC):

  • Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

  • Methodology:

    • A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting or decomposition) and exothermic events (like crystallization) are recorded as peaks on the DSC thermogram.

Biological Significance and Applications

While this compound is primarily used in materials science, for instance as a precursor for synthesizing YBCO superconducting films, the biological activity of its constituent ions—propionate (C₃H₅O₂⁻) and barium (Ba²⁺)—is of significant interest to life sciences.[12]

It is critical to note that the biological signaling effects described below are attributed to the propionate anion and have been studied using non-toxic salts like sodium propionate. This compound itself is not used in biological or pharmaceutical applications due to the inherent toxicity of the barium ion.

Propionate Anion Signaling Pathways

Propionate is a short-chain fatty acid (SCFA) produced by the fermentation of dietary fiber by gut microbiota. It acts as a crucial signaling molecule by activating G protein-coupled receptors (GPCRs), primarily GPR41 and GPR43.[12][16]

4.1.1 Regulation of Hepatic Gluconeogenesis Propionate plays a role in glucose homeostasis. In hepatocytes, propionate binding to the GPR43 receptor initiates a signaling cascade that suppresses glucose production.[12] This pathway has potential therapeutic relevance for managing type 2 diabetes.

  • Mechanism:

    • Propionate binds to GPR43 on liver cells.

    • This triggers an increase in intracellular calcium (Ca²⁺).

    • The elevated Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ).

    • CaMKKβ phosphorylates and activates AMP-activated protein kinase (AMPK).

    • Activated AMPK down-regulates the expression of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), thereby inhibiting hepatic glucose output.[12]

GPR43_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_intracellular Intracellular Signaling Propionate Propionate GPR43 GPR43 Receptor Propionate->GPR43 Binds Ca_increase ↑ Intracellular Ca²⁺ GPR43->Ca_increase Activates CaMKKb CaMKKβ Ca_increase->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates AMPK_active p-AMPK (Active) AMPK->AMPK_active G6Pase G6Pase & PEPCK Gene Expression AMPK_active->G6Pase Inhibits Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis Leads to

Propionate-GPR43 signaling pathway in hepatocytes.
Toxicological Profile of the Barium Ion (Ba²⁺)

The primary reason this compound is unsuitable for drug development is the toxicity of the Ba²⁺ ion. As a soluble salt, this compound readily dissociates in aqueous solutions and in the acidic environment of the stomach, releasing free Ba²⁺ ions.[17]

  • Mechanism of Toxicity: The main toxic effect of barium is severe hypokalemia (lowering of potassium levels in the blood).[13] Barium ions block the passive efflux of potassium from cells, particularly muscle cells, without affecting the sodium-potassium pump that actively transports potassium into cells. This leads to a net shift of potassium from the extracellular to the intracellular space.

  • Health Effects: The resulting hypokalemia can cause acute hypertension, severe cardiac arrhythmias, and profound muscle weakness, potentially leading to paralysis.[3][17] Ingestion of soluble barium compounds is a medical emergency.

Conclusion

This compound is a well-characterized chemical compound with defined physicochemical properties. While its primary applications are in materials chemistry, its constituent propionate anion is a biologically active molecule with significant roles in metabolic regulation and inflammation, presenting potential avenues for therapeutic research using non-toxic propionate salts. However, the inherent and severe toxicity of the barium cation precludes the use of this compound in any pharmaceutical or drug development context. This guide provides the foundational technical data and biological context necessary for researchers to understand the properties and limitations of this compound.

References

Synthesis of High-Purity Barium Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity barium propionate (B1217596) (C₆H₁₀BaO₄), a compound of interest in various chemical and pharmaceutical applications. The methodologies presented are compiled from scientific literature and are intended to provide a robust framework for producing this material with a purity profile suitable for demanding applications, including research and drug development.

Synthesis Routes

The preparation of barium propionate can be achieved through several aqueous-based acid-base reaction pathways. The choice of starting material often depends on factors such as cost, availability, and the desired purity of the final product. Two primary routes are detailed below.

Route 1: Reaction of Barium Carbonate with Propionic Acid

This is a widely documented and cost-effective method for producing this compound. The reaction involves the neutralization of barium carbonate, an insoluble salt, with propionic acid to form the soluble this compound salt, water, and carbon dioxide gas.

Reaction: BaCO₃(s) + 2CH₃CH₂COOH(aq) → Ba(CH₃CH₂COO)₂(aq) + H₂O(l) + CO₂(g)

A detailed experimental protocol for this synthesis has been described in the context of preparing high-purity precursors for advanced materials.[1]

  • Reaction Setup: To deionized water in a reaction vessel, add barium carbonate (BaCO₃) powder.

  • Addition of Acid: While stirring vigorously, add propionic acid (HProp) dropwise. A typical molar concentration for the final barium ion [Ba²⁺] is 0.5 M, with a propionic acid to water ratio of 1.125:1.[1] The addition of the acid will cause foaming as carbon dioxide is evolved.[1]

  • Reaction: Continue to stir the suspension vigorously at room temperature for approximately 24 hours. The reaction is complete when the solution becomes clear and transparent, indicating the full conversion of the insoluble barium carbonate.[1]

  • Initial Isolation: Remove the excess solvent (water and any unreacted propionic acid) using a rotary evaporator. This will typically yield a transparent gel.[1]

  • Crystallization: To induce crystallization of the this compound, place the vessel containing the gel in an ice bath for several hours until a white solid precipitate forms.[1]

  • Purification and Drying: The resulting white solid is purified by washing. An effective procedure involves washing the product three times with acetone, followed by three washes with diethyl ether, using a Büchner funnel for filtration.[2] This washing protocol has been shown to produce yields of up to 88%.[2]

Route 2: Reaction of Barium Hydroxide (B78521) with Propionic Acid

An alternative synthesis route involves the neutralization of a soluble barium salt, barium hydroxide, with propionic acid. This method avoids the effervescence associated with the carbonate route and may offer advantages in terms of reaction control.

Reaction: Ba(OH)₂(aq) + 2CH₃CH₂COOH(aq) → Ba(CH₃CH₂COO)₂(aq) + 2H₂O(l)

While less specifically detailed in the literature for this compound, this reaction follows standard aqueous acid-base chemistry.

  • Reaction Setup: Dissolve barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in deionized water to create an aqueous solution.

  • Addition of Acid: Slowly add a stoichiometric amount of propionic acid to the barium hydroxide solution with constant stirring. The reaction is exothermic, and cooling may be applied to control the temperature.

  • Completion and Isolation: The reaction is complete when the solution reaches a neutral pH. The resulting this compound solution can then be concentrated and crystallized as described in Route 1 (Sections 1.1.4 and 1.1.5).

Purification of this compound

Achieving high purity is critical for pharmaceutical applications. The primary method for purifying crude this compound is recrystallization.

Recrystallization Protocol

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

  • Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of water and ethanol (B145695).[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water. Heat the solution gently to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add ethanol to the hot aqueous solution until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.[2]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvents.

Data Presentation and Purity Analysis

Quantitative analysis is essential to verify the purity of the synthesized this compound. While specific analytical data for laboratory-synthesized this compound is not extensively tabulated in the reviewed literature, we can establish a framework for analysis based on analogous compounds and pharmacopeial standards.

Comparison of Synthesis Routes
Synthesis RouteStarting MaterialsTypical YieldPurityAdvantagesDisadvantages
Route 1 Barium Carbonate, Propionic AcidUp to 88%[2]High purity achievable[1]Cost-effective, common reagentsCO₂ evolution can cause foaming; may require extended reaction time
Route 2 Barium Hydroxide, Propionic AcidHigh (theoretically)High purity achievableFaster reaction, no gas evolutionBarium hydroxide is caustic and requires careful handling
Purity Specifications and Analytical Methods

For pharmaceutical applications, purity must meet stringent standards, such as those outlined in the United States Pharmacopeia (USP). While there is no specific USP monograph for this compound, the monograph for Barium Sulfate provides a strong reference for the types of impurities that must be controlled.[2][4][5]

Test / ImpuritySpecification (based on USP for BaSO₄)Recommended Analytical Method
Assay 97.5% - 100.5%[2][5]Gravimetric Analysis, Titration
Soluble Barium Salts ≤ 0.001%[2]Turbidimetric analysis
Heavy Metals ≤ 0.001% (10 ppm)[4]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[6][7] or ICP-Optical Emission Spectrometry (ICP-OES)
Sulfide ≤ 0.5 µg/g (0.5 ppm)[5]Colorimetric methods
Acid-Soluble Substances ≤ 0.3%[5]Gravimetric analysis of residue after acid treatment
Elemental Impurities Varies by element (USP <232>)ICP-MS, ICP-OES[7]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for quantifying trace and ultra-trace metal impurities in pharmaceutical and other high-purity materials.[1][6]

Visualizing Workflows and Pathways

Logical Relationship of Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control Analysis BaCO3 Barium Carbonate Reaction Aqueous Reaction BaCO3->Reaction Select Starting Material BaOH2 Barium Hydroxide BaOH2->Reaction Select Starting Material HProp Propionic Acid HProp->Reaction Crude_Solution Crude Barium Propionate Solution Reaction->Crude_Solution Concentration Solvent Removal (Rotary Evaporation) Crude_Solution->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Recrystallization Recrystallization (Water/Ethanol) Crystallization->Recrystallization For Higher Purity Filtration Vacuum Filtration & Washing Crystallization->Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Final_Product High-Purity This compound Drying->Final_Product Assay Assay (e.g., Titration) Final_Product->Assay Analysis ICPMS Trace Metals (ICP-MS) Final_Product->ICPMS Analysis USP_Tests Pharmacopeial Tests Final_Product->USP_Tests Analysis

Caption: Logical workflow for the synthesis, purification, and analysis of high-purity this compound.

Experimental Workflow for Synthesis Route 1

Synthesis_Route_1 Start Start Step1 Combine BaCO₃ and deionized water in reactor Start->Step1 Step2 Add Propionic Acid dropwise with vigorous stirring Step1->Step2 Step3 Stir at room temperature for 24 hours until solution is clear Step2->Step3 Step4 Remove excess solvent via rotary evaporation to form a gel Step3->Step4 Step5 Induce crystallization in an ice bath Step4->Step5 Step6 Filter the white solid using a Büchner funnel Step5->Step6 Step7 Wash solid 3x with Acetone, then 3x with Diethyl Ether Step6->Step7 End High-Purity Ba(C₃H₅O₂)₂ Step7->End

Caption: Experimental workflow for the synthesis of this compound from barium carbonate.

References

An In-depth Technical Guide to Barium Propionate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium propionate (B1217596), the barium salt of propionic acid, is a white crystalline solid with the chemical formula C₆H₁₀BaO₄. While it has established applications in materials science as a precursor for the synthesis of complex oxides, its role in drug development and biological systems is not well-documented. This technical guide provides a comprehensive overview of barium propionate, detailing its chemical identifiers, physicochemical properties, synthesis and purification protocols, and known applications. The document also addresses the current landscape of its toxicological profile and explores the biological activities of its constituent ions, barium and propionate, to offer a complete scientific profile for researchers.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. This compound is cataloged under various chemical information systems.

Table 1: Chemical Identifiers for this compound[1]
IdentifierValue
CAS Number 5908-77-0
PubChem CID 6096929
EC Number 227-612-2
UNII 8HA7E3SIUR
InChI InChI=1S/2C3H6O2.Ba/c21-2-3(4)5;/h22H2,1H3,(H,4,5);/q;;+2/p-2
InChIKey OWLGVZDNMSNYSA-UHFFFAOYSA-L
SMILES CCC(=O)[O-].CCC(=O)[O-].[Ba+2]
Synonyms Barium dipropionate, Propanoic acid, barium salt

The physicochemical properties of this compound are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₀BaO₄[1]
Molecular Weight 283.47 g/mol [1]
Appearance White crystalline solid
Solubility Soluble in water. A study on the solubility of this compound monohydrate showed it is convex to the temperature axis.
Crystal Structure A study on dicalcium this compound, Ca₂Ba(C₂H₅COO)₆, revealed a cubic crystal system. The propionate groups were found to lie in two orientations.[2][2]
Thermal Decomposition Decomposes upon heating. In an inert atmosphere, it can yield 3-pentanone (B124093) and barium carbonate. In the presence of oxygen, the degradation is expected to be oxidative.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the reaction of barium hydroxide (B78521) with propionic acid.

Objective: To synthesize this compound from barium hydroxide and propionic acid.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Propionic acid (CH₃CH₂COOH)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a reaction flask, dissolve a specific molar amount of barium hydroxide octahydrate in deionized water with gentle heating and stirring.

  • In a separate beaker, prepare a solution with a slight molar excess of propionic acid in deionized water.

  • Slowly add the propionic acid solution to the barium hydroxide solution while continuously stirring. The reaction is as follows: Ba(OH)₂ + 2CH₃CH₂COOH → (CH₃CH₂COO)₂Ba + 2H₂O

  • Continue stirring the reaction mixture at a controlled temperature for a set period to ensure the reaction goes to completion.

  • Concentrate the resulting solution by evaporating a portion of the water to induce crystallization.

  • Cool the concentrated solution slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of this compound crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

For high-purity applications, this compound can be further purified by recrystallization.[3]

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 50 mL per gram of solute) in an Erlenmeyer flask.[3]

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • To the hot, clear filtrate, slowly add ethanol until the solution becomes slightly turbid, indicating the saturation point.

  • Gently reheat the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the crystals thoroughly.

Applications in Research and Industry

The primary application of this compound is in materials science as a precursor for the synthesis of various functional materials.

  • Superconducting Films: this compound is a key component in precursor solutions for the chemical solution deposition of high-temperature superconducting films, such as YBa₂Cu₃O₇-δ (YBCO).[4] The use of pure metal propionates ensures reproducible decomposition and leads to homogeneous nanocrystalline precursor films.[4]

  • Ferroelectric Materials: It is also used in the preparation of barium titanate (BaTiO₃) thin films, which are of interest for their ferroelectric properties.

Logical Relationship: this compound in Thin Film Deposition

G cluster_solution Precursor Solution Preparation cluster_deposition Deposition and Pyrolysis cluster_final Final Material Synthesis Ba_prop This compound Solution Homogeneous Precursor Solution Ba_prop->Solution Other_prop Other Metal Propionates (e.g., Y, Cu) Other_prop->Solution Solvent Solvent (e.g., Propionic Acid, Methanol) Solvent->Solution Deposition Thin Film Deposition (e.g., Spin Coating) Solution->Deposition Pyrolysis Pyrolysis (Thermal Decomposition) Deposition->Pyrolysis Nanocrystalline_Film Nanocrystalline Precursor Film Pyrolysis->Nanocrystalline_Film Annealing High-Temperature Annealing Nanocrystalline_Film->Annealing Final_Product Functional Oxide Film (e.g., YBCO, BaTiO₃) Annealing->Final_Product

This compound as a precursor in chemical solution deposition.
Experimental Workflow: Thermal Decomposition of this compound

G Start This compound (C₆H₁₀BaO₄) Heat_Inert Heating in Inert Atmosphere (e.g., Ar) Start->Heat_Inert Heat_Oxidative Heating in Oxidative Atmosphere (e.g., O₂) Start->Heat_Oxidative Pentanone 3-Pentanone (C₅H₁₀O) Heat_Inert->Pentanone BaCO3 Barium Carbonate (BaCO₃) Heat_Inert->BaCO3 Heat_Oxidative->BaCO3 Oxidative_Products Oxidative Degradation Products (e.g., Propionic Acid, Acetaldehyde, CO₂, H₂O) Heat_Oxidative->Oxidative_Products

Thermal decomposition pathways of this compound.

Relevance to Drug Development and Biological Systems

A comprehensive literature search did not yield significant evidence for the direct use of this compound as an active pharmaceutical ingredient or in drug delivery systems. The toxicological profile of soluble barium compounds generally limits their internal use in pharmaceuticals. However, understanding the biological effects of its constituent ions, barium (Ba²⁺) and propionate (C₂H₅COO⁻), is essential for a complete assessment.

Barium Ion (Ba²⁺) Toxicology

Soluble barium compounds are known to be toxic. Barium ions can block potassium channels, leading to a shift of potassium from the extracellular to the intracellular space, which can cause hypokalemia.[5] Symptoms of barium poisoning can include gastrointestinal distress, muscle weakness, and cardiac arrhythmias.[5][6] Insoluble barium compounds, such as barium sulfate, are used as radiographic contrast agents due to their low solubility and minimal absorption from the gastrointestinal tract.[7][8]

Propionate in Biological Systems

Propionate, a short-chain fatty acid, is a product of carbohydrate fermentation by the gut microbiota. It has been studied for its various biological effects:

  • Metabolic Regulation: Propionate can influence lipid and glucose metabolism.

  • Anti-inflammatory Effects: It may exert anti-inflammatory effects through various mechanisms.

  • Satiety Induction: Propionate has been shown to induce the release of satiety hormones.

Sodium propionate, a related salt, is used as an antifungal agent in some topical pharmaceutical preparations.[9][10][11]

Conclusion

This compound is a well-characterized compound with established utility in materials science, particularly as a precursor for the synthesis of complex oxide thin films. Detailed protocols for its synthesis and purification are available, allowing for the production of high-purity material for research and industrial applications.

In contrast, the role of this compound in drug development and its direct biological effects are largely unexplored. The inherent toxicity of the barium ion likely precludes its use as a systemic therapeutic agent. However, the biological activities of the propionate anion are of significant interest. Future research could potentially explore the use of this compound in topical formulations where the properties of both ions might be leveraged, though this would require extensive safety and efficacy studies. For researchers in drug development, while this compound itself may not be a direct candidate, the study of related propionate salts could offer valuable insights into the therapeutic potential of short-chain fatty acids.

References

An In-depth Technical Guide to Barium Propionate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium propionate (B1217596), with the molecular formula C₆H₁₀BaO₄, is an organometallic compound that has traditionally found applications in various chemical syntheses and materials science.[1][2] However, for the drug development professional and researcher, an understanding of this molecule extends beyond its basic chemical properties. The compound serves as a source of both barium ions (Ba²⁺) and propionate, a short-chain fatty acid (SCFA).[1] Both of these components have distinct and significant biological activities. This guide provides a comprehensive overview of the molecular and chemical properties of barium propionate, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological implications of its constituent parts, offering a perspective for its consideration in biomedical research.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.[1][3][4]

PropertyValue
Molecular Formula C₆H₁₀BaO₄
Molecular Weight 283.47 g/mol
IUPAC Name barium(2+);propanoate
CAS Number 5908-77-0
Appearance Beige powder
Synonyms Barium dipropionate, Propanoic acid, barium salt

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of barium carbonate with propionic acid.[5]

Materials:

  • Barium carbonate (BaCO₃)

  • Propionic acid (HProp)

  • Deionized water

Procedure:

  • Barium carbonate is added to deionized water.

  • Propionic acid is added dropwise to the suspension under vigorous stirring. A typical ratio of propionic acid to deionized water is 1.125:1, with the final concentration of Ba²⁺ at 0.5 M.[5]

  • The reaction mixture will initially be a highly foamy, white solution.

  • The solution is stirred vigorously for 24 hours at room temperature.

  • After 24 hours, the reaction should yield a transparent, clear solution.

  • The excess solvent is removed using a rotary evaporator, resulting in a transparent gel.

  • To induce crystallization, the gel is placed in an ice bath for several hours.[5]

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for confirming the presence of the propionate functional groups. The spectrum of a metal propionate will typically show characteristic absorption bands corresponding to the carboxylate group (COO⁻).

Thermogravimetric Analysis (TGA): TGA can be employed to study the thermal stability and decomposition of this compound.[6] The analysis reveals the temperature ranges at which the compound degrades and can provide information about its composition. For instance, in an inert atmosphere, metal propionates often decompose to form metal carbonates.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While there is limited specific information on the ¹³C or ¹H NMR of this compound itself, the propionate moiety can be characterized by NMR. The proton NMR spectrum of a propionate would be expected to show a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons, respectively.[7] However, due to the quadrupolar nature of the barium nuclei (¹³⁵Ba and ¹³⁷Ba), they yield very broad signals and are generally not used for high-resolution NMR of the compound.[8]

Potential Biological Significance and Toxicological Profile

While this compound is not used as a therapeutic agent, its dissociation into barium ions and propionate in a biological system warrants a discussion of their individual activities.

The Pharmacology and Toxicology of Barium Ions

Barium ions (Ba²⁺) are known to have significant physiological effects, primarily through their interaction with potassium channels.[9][10] Ba²⁺ can block the pores of potassium channels, which are crucial for maintaining the resting membrane potential and for the repolarization phase of action potentials in excitable cells like neurons and muscle cells.[9][10][11] This blockade can lead to toxic effects, including hypokalemia (low blood potassium levels), cardiac arrhythmias, muscle weakness, and paralysis.[12] It is important to note that soluble barium compounds are generally more toxic than insoluble ones due to their higher bioavailability.[12] Some research has also indicated that barium nanoparticles can induce apoptosis in human phagocytes, suggesting potential immunotoxic effects.[12]

The Biological Roles of Propionate

Propionate is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber.[3][13] SCFAs, including propionate, have emerged as important signaling molecules with a wide range of biological functions.[3][13]

  • Immune Modulation: Propionate can modulate both innate and adaptive immunity.[3] It has been shown to have anti-inflammatory properties and can influence the differentiation and function of immune cells.[14]

  • Metabolic Regulation: Propionate plays a role in glucose and lipid metabolism. It can improve insulin (B600854) sensitivity and has been shown to inhibit cholesterol synthesis in the liver.[13]

  • Cellular Signaling: Propionate exerts its effects in part through the activation of G-protein coupled receptors, such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.[15] It can also act as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[16]

  • Gut-Brain Axis: There is growing evidence that SCFAs like propionate are involved in the communication between the gut and the brain.[15]

Diagrams

Barium_Propionate_Biological_Effects cluster_barium Barium Ion (Ba²⁺) Effects cluster_propionate Propionate (SCFA) Effects Ba_ion Barium Ion (Ba²⁺) K_channel Potassium Channels Ba_ion->K_channel Blocks Cell_membrane Cell Membrane Depolarization K_channel->Cell_membrane Disrupts Toxicity Toxicity (e.g., Arrhythmias, Muscle Weakness) Cell_membrane->Toxicity Propionate Propionate GPCRs GPCRs (FFAR2/3) Propionate->GPCRs Activates HDAC HDAC Inhibition Propionate->HDAC Inhibits Immune_Mod Immune Modulation GPCRs->Immune_Mod Metabolic_Reg Metabolic Regulation GPCRs->Metabolic_Reg HDAC->Immune_Mod Barium_Propionate This compound Barium_Propionate->Ba_ion Dissociates to Barium_Propionate->Propionate Dissociates to Synthesis_Workflow start Start Materials: Barium Carbonate (BaCO₃) Propionic Acid Deionized Water step1 Add BaCO₃ to Deionized Water start->step1 step2 Dropwise Addition of Propionic Acid (Vigorous Stirring) step1->step2 step3 Stir for 24h at Room Temperature step2->step3 step4 Formation of Transparent Solution step3->step4 step5 Rotary Evaporation to Remove Excess Solvent step4->step5 step6 Formation of Transparent Gel step5->step6 step7 Induce Crystallization in Ice Bath step6->step7 end This compound Crystals step7->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Propionate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical appearance, form, and key chemical properties of barium propionate (B1217596) powder. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for their work.

Physical Appearance and Form

Barium propionate is typically supplied as a powder. The color of the powder is generally described as beige.[1][2] It is also available in various grades of purity and particle sizes. For instance, it can be found with a purity of ≥99% or 97.5+%.[3][4] The particle size can range from 1-5µM and can also be found in a -100 mesh form.[3][4] For storage, it is recommended to keep this compound in an airtight, sealed container, away from light, and in a dry place at room temperature.[3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Molecular and Physical Properties

PropertyValueReference
Molecular FormulaC6H10BaO4[1][5][6][7]
Molecular Weight283.47 g/mol [1][2][5][6]
Exact Mass283.963156 g/mol [1][2][5][6]
AppearanceBeige powder[1][2]
Purity≥99% / 97.5+%[3][4]
Particle Size (APS)1-5µM (customizable)[3]
Assay (as Ba)48.45%[4]
Boiling Point141.7°C at 760 mmHg[8]
Flash Point57.7°C[8]
Vapor Pressure4.23 mmHg at 25°C[8]

Table 2: Chemical Identifiers

IdentifierValueReference
CAS Number5908-77-0[2][4][9]
EC Number227-612-2[1][2]
PubChem CID6096929, 516817[1][5][6]
IUPAC Namebarium(2+);propanoate[1][5][6]
InChIInChI=1S/2C3H6O2.Ba/c21-2-3(4)5;/h22H2,1H3,(H,4,5);/q;;+2/p-2[1][5][6][7]
InChIKeyOWLGVZDNMSNYSA-UHFFFAOYSA-L[1][5][6]
SMILESCCC(=O)[O-].CCC(=O)[O-].[Ba+2][1][5][6]

A monohydrate form of this compound also exists, with the chemical formula C6H12BaO5 and a molecular weight of 301.48 g/mol .[10]

Experimental Protocols for Characterization

The characterization of this compound powder involves several analytical techniques to determine its physical and chemical properties.

3.1. Particle Size Analysis

The particle size distribution of this compound powder is a critical parameter, especially in pharmaceutical applications where it can affect dissolution rates and bioavailability.[11]

  • Methodology:

    • Sample Preparation: A representative sample of the this compound powder is carefully collected. For techniques like laser diffraction, the powder may be dispersed in a suitable non-reactive liquid medium or analyzed as a dry powder.

    • Instrumentation: A particle size analyzer, such as one based on laser diffraction or dynamic light scattering, is used.[12]

    • Analysis: The instrument measures the angular distribution of scattered light as a laser beam passes through the dispersed sample. This scattering pattern is then used to calculate the particle size distribution.[12]

    • Data Interpretation: The results are typically presented as a particle size distribution curve, showing the volume or number percentage of particles at different sizes.[12]

3.2. X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of a material.

  • Methodology:

    • Sample Preparation: A small amount of the this compound powder is finely ground and packed into a sample holder.

    • Instrumentation: An X-ray diffractometer is used, which consists of an X-ray source, a goniometer for rotating the sample, and a detector.

    • Analysis: The sample is irradiated with a monochromatic X-ray beam at various angles. The constructive interference of the X-rays diffracted by the crystalline lattice planes is detected.

    • Data Interpretation: The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is compared to standard diffraction databases to identify the crystalline phases and determine the lattice parameters.

3.3. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound.

  • Methodology:

    • Sample Preparation: A small, accurately weighed amount of the this compound powder is placed in a crucible.

    • Instrumentation: A simultaneous TGA/DTA instrument is used.

    • Analysis: The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas). The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.

    • Data Interpretation: The TGA curve provides information about decomposition temperatures and the composition of the material. The DTA curve indicates exothermic or endothermic transitions, such as melting and crystallization. For instance, studies on the thermal decomposition of metal propionates have shown they can decompose to form carbonates or oxides.[13]

Visualizations

4.1. Experimental Workflow for Powder Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a chemical powder like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Characterization cluster_2 Structural & Chemical Analysis cluster_3 Data Analysis & Reporting Sampling Representative Sampling Grinding Grinding (if needed) Sampling->Grinding Drying Drying Grinding->Drying PSA Particle Size Analysis Drying->PSA Microscopy Microscopy (SEM/TEM) Drying->Microscopy XRD X-ray Diffraction (XRD) Drying->XRD FTIR FTIR Spectroscopy Drying->FTIR TGA_DTA Thermal Analysis (TGA/DTA) Drying->TGA_DTA Data_Analysis Data Interpretation PSA->Data_Analysis Microscopy->Data_Analysis XRD->Data_Analysis FTIR->Data_Analysis TGA_DTA->Data_Analysis Reporting Technical Report Generation Data_Analysis->Reporting

Caption: Experimental workflow for the characterization of this compound powder.

4.2. Logical Relationship of this compound Chemical Identifiers

This diagram shows the hierarchical relationship between the different chemical identifiers for this compound.

G cluster_names Names & Synonyms cluster_codes Registry Numbers cluster_structural Structural Representations Compound This compound IUPAC IUPAC: barium(2+);propanoate Compound->IUPAC Synonym1 Barium dipropionate Compound->Synonym1 Synonym2 Propanoic acid, barium salt Compound->Synonym2 CAS CAS: 5908-77-0 Compound->CAS EC EC: 227-612-2 Compound->EC PubChem PubChem CID: 6096929 Compound->PubChem SMILES SMILES: CCC(=O)[O-].CCC(=O)[O-].[Ba+2] Compound->SMILES InChI InChI: 1S/2C3H6O2.Ba/... Compound->InChI InChIKey InChIKey: OWLGVZDNMSNYSA-UHFFFAOYSA-L InChI->InChIKey

Caption: Relationship between chemical identifiers for this compound.

References

A Technical Deep Dive: Barium Propionate Monohydrate vs. Anhydrous Form for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of barium propionate (B1217596) monohydrate and its anhydrous counterpart. This document is intended to serve as a critical resource for researchers and professionals in drug development and other scientific fields, offering detailed data, experimental protocols, and an exploration of relevant biological signaling pathways.

Core Physicochemical Properties: A Comparative Analysis

Barium propionate, the barium salt of propionic acid, can exist in both a hydrated and an anhydrous state. The presence of water of crystallization in the monohydrate form gives rise to differences in its physical and chemical properties when compared to the anhydrous form. A summary of their fundamental characteristics is presented below.

PropertyThis compound MonohydrateThis compound Anhydrous
Chemical Formula C₆H₁₂BaO₅[1]C₆H₁₀BaO₄[2]
Molecular Weight 301.48 g/mol [1]283.47 g/mol [2]
Appearance White crystalline powderBeige powder[3]
CAS Number 5915-88-8[4]5908-77-0[5]
Solubility in Water Data available, with solubility increasing with temperature.Specific quantitative data not readily available in public literature, but generally, anhydrous salts can have different solubility profiles than their hydrated forms.[6]

Synthesis and Preparation: Experimental Protocols

The synthesis of this compound typically involves the reaction of a barium salt with propionic acid. The hydration state of the final product can be controlled by the reaction and crystallization conditions.

Synthesis of Hydrated this compound

A method for synthesizing a hydrated this compound complex, specifically [Ba₇(Prop)₁₄(OH₂)₈]n, has been reported and can be adapted to produce hydrated forms of this compound.[7]

Protocol:

  • Add barium carbonate (BaCO₃) to deionized water.

  • Slowly add propionic acid (HProp) dropwise while stirring vigorously. A 1.125:1 ratio of HProp to distilled water can be used, with a target total Ba²⁺ concentration of 0.5 M.[7]

  • Continue vigorous stirring for 24 hours at room temperature until a clear solution is obtained.[7]

  • Remove excess solvent using a rotary evaporator to yield a transparent gel.[7]

  • To induce crystallization, place the resulting gel in an ice bath for several hours.[7]

  • Filter the resulting crystals and dry them under controlled humidity to obtain the hydrated form.

Preparation of Anhydrous this compound

The anhydrous form can be prepared by the dehydration of the hydrated salt. The precise temperature for this process can be determined using thermogravimetric analysis (TGA).

Protocol:

  • Place a known amount of this compound monohydrate in a crucible.

  • Heat the sample in an oven or a tube furnace under a dry, inert atmosphere (e.g., nitrogen).

  • The heating temperature should be based on the dehydration temperature observed in the TGA thermogram of the monohydrate. Generally, heating above 100°C is required to remove water of hydration.[8]

  • Maintain the temperature for a sufficient duration to ensure complete removal of water, which can be confirmed by monitoring the weight of the sample until it becomes constant.

  • Cool the anhydrous this compound in a desiccator to prevent rehydration.

The following diagram illustrates the workflow for the synthesis and interconversion of the two forms.

G Synthesis and Interconversion Workflow BaCO3 Barium Carbonate Reaction Reaction in Water BaCO3->Reaction PropionicAcid Propionic Acid PropionicAcid->Reaction Crystallization Crystallization Reaction->Crystallization Monohydrate This compound Monohydrate Crystallization->Monohydrate Dehydration Dehydration (Heating) Monohydrate->Dehydration Anhydrous Anhydrous this compound Dehydration->Anhydrous Rehydration Rehydration (Exposure to Moisture) Anhydrous->Rehydration Rehydration->Monohydrate

Synthesis and Interconversion Workflow Diagram

Characterization Techniques: A Comparative Overview

Distinguishing between the monohydrate and anhydrous forms of this compound requires a suite of analytical techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.

  • TGA of the monohydrate will show a distinct weight loss step corresponding to the loss of one mole of water per mole of this compound. This step will be absent in the TGA thermogram of the anhydrous form. The decomposition of the anhydrous salt occurs at higher temperatures, typically between 350 and 370°C, yielding barium carbonate.[7]

  • DSC will show an endothermic peak corresponding to the energy required to remove the water of crystallization in the monohydrate. This peak will be absent in the anhydrous sample.

Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy can differentiate the two forms based on the presence or absence of water-related vibrational modes.

  • This compound Monohydrate: The IR and Raman spectra are expected to show characteristic bands for the O-H stretching and H-O-H bending vibrations of the water molecule.

  • Anhydrous this compound: These water-related bands will be absent. The primary bands will correspond to the vibrations of the propionate anion, such as the symmetric and asymmetric stretching of the carboxylate group and the various modes of the ethyl group. An IR spectrum for solid anhydrous this compound is available in the NIST Chemistry WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

X-ray Diffraction (XRD)

X-ray diffraction is a definitive method to distinguish between the two forms as they will have different crystal structures.

  • This compound Monohydrate: The presence of water molecules in the crystal lattice will result in a unique diffraction pattern.

  • Anhydrous this compound: The absence of water will lead to a different crystal packing and a distinct XRD pattern.

Relevance in Drug Development and Biological Systems

While this compound itself is not a common active pharmaceutical ingredient (API), the properties of its constituent ions and the propionate moiety are relevant in a pharmaceutical context. Furthermore, understanding the interaction of barium ions with biological systems is crucial for toxicology and for exploring potential therapeutic applications.

Role of Propionates in Pharmaceuticals

Propionate salts are used in various pharmaceutical formulations, often as excipients. Sodium propionate, for example, is used as an antimicrobial preservative in oral and topical preparations.[10] The propionate moiety can influence the overall physicochemical properties of a drug substance, including its solubility and stability.

Biological Activity of Barium Ions: Potassium Channel Blockade

The primary biological effect of soluble barium salts is due to the action of the Ba²⁺ ion. A key and well-characterized mechanism of action is the blockade of potassium channels.

Signaling Pathway: Barium Ion Blockade of Inwardly Rectifying Potassium (Kir) Channels

Barium ions are known to be potent blockers of inwardly rectifying potassium (Kir) channels. These channels play a critical role in maintaining the resting membrane potential in various cell types, including neurons, cardiac myocytes, and endothelial cells.

The blockade of Kir channels by Ba²⁺ is voltage-dependent and occurs from the intracellular side. The Ba²⁺ ion enters the channel pore when it is open and binds to a specific site within the selectivity filter, physically occluding the passage of K⁺ ions. This leads to a depolarization of the cell membrane.

The following diagram illustrates the mechanism of Kir channel blockade by barium ions.

G Mechanism of Kir Channel Blockade by Barium Ions KirChannel_Open Kir Channel (Open) KirChannel_Blocked Kir Channel (Blocked) KirChannel_Open->KirChannel_Blocked Binding K_out K+ (extracellular) KirChannel_Open->K_out Depolarization Membrane Depolarization KirChannel_Blocked->Depolarization Leads to K_in K+ (intracellular) K_in->KirChannel_Open Efflux Ba_in Ba²⁺ (intracellular) Ba_in->KirChannel_Open Enters pore

Barium Ion Blockade of Kir Channels

This potassium channel blocking activity is a key consideration in the toxicology of soluble barium compounds. In a drug development context, targeting potassium channels is a strategy for various therapeutic areas, including cardiovascular diseases and neurological disorders. While barium itself is too toxic for therapeutic use, its mechanism of action provides a valuable tool for studying potassium channel function.

Barium Compounds in Drug Delivery

Recent research has explored the use of barium-containing nanoparticles in drug delivery systems. For instance, barium titanate nanoparticles have been investigated as carriers for targeted drug release.[11] Barium oxide nanoparticles have also shown potential for biomedical applications due to their antibacterial and anti-inflammatory properties.[12] While these studies do not specifically use this compound, they highlight the growing interest in leveraging the properties of barium in nanomedicine.

Conclusion

This compound monohydrate and its anhydrous form exhibit distinct physicochemical properties due to the presence or absence of water of crystallization. The choice between the two forms is critical for applications where water content can affect stability, reactivity, or formulation performance. While specific comparative data for some properties are not extensively available in the public domain, the analytical techniques and synthetic approaches outlined in this guide provide a solid framework for researchers. The well-established role of barium ions as potassium channel blockers offers a clear biological mechanism of action that is of significant interest in pharmacology and toxicology. As research into barium-containing nanomaterials for drug delivery continues to evolve, a thorough understanding of the fundamental properties of simple barium salts like this compound will remain essential.

References

IUPAC name and synonyms for Barium propionate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Barium Propionate, including its chemical identity, physicochemical properties, relevant experimental protocols, and known biological signaling pathways of the propionate anion. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identity

IUPAC Name: barium(2+);propanoate[1]

Synonyms: A variety of synonyms and identifiers are used for this compound across different databases and commercial suppliers. These include:

  • Barium dipropionate[1]

  • Propanoic acid, barium salt[1]

  • Barium propanoate

  • Dipropionic acid, barium(2+) salt[2]

  • CAS Number: 5908-77-0[1]

  • EC Number: 227-612-2[1]

  • PubChem CID: 6096929[1]

  • UNII: 8HA7E3SIUR[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀BaO₄[1][3]
Molecular Weight 283.47 g/mol [1]
Appearance Beige powder[2]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 0PubChem
Exact Mass 283.963156 uPubChem
Monoisotopic Mass 283.963156 uPubChem
Topological Polar Surface Area 80.3 ŲPubChem
Heavy Atom Count 11PubChem
Formal Charge 0PubChem
Complexity 99.1PubChem

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a barium salt with propionic acid. The following protocol is a general method that can be adapted based on specific purity and yield requirements.

Materials:

  • Barium Carbonate (BaCO₃)

  • Propionic Acid (CH₃CH₂COOH)

  • Deionized Water

Procedure:

  • In a fume hood, add Barium Carbonate to a reaction vessel containing deionized water.

  • While stirring vigorously, slowly add a stoichiometric excess of propionic acid dropwise to the barium carbonate suspension. The reaction will produce carbon dioxide gas, leading to effervescence.

  • Continue stirring the reaction mixture for several hours at room temperature to ensure the complete reaction of the barium carbonate.

  • The resulting solution will be an aqueous solution of this compound.

  • To isolate the solid this compound, the water can be removed by evaporation, followed by drying of the resulting solid.

Analytical Methods

The analysis of this compound can be approached by characterizing its components: the barium cation and the propionate anion.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a sensitive and widely used method for the determination of barium in various samples.

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent, such as dilute nitric acid, to ensure complete dissolution of the barium ions.

  • Dilute the sample to a known volume with deionized water to bring the barium concentration within the linear range of the ICP-AES instrument.

Instrumentation and Measurement:

  • Aspirate the prepared sample solution into the plasma of the ICP-AES.

  • Monitor the atomic emission of barium at its characteristic wavelength (e.g., 455.403 nm).

  • Quantify the barium concentration by comparing the emission intensity to that of a series of barium standards of known concentrations.

Infrared (IR) spectroscopy is a powerful technique for the structural characterization of metal carboxylates.

Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk.

  • For solutions, use an appropriate IR cell for liquids.

Data Acquisition:

  • Record the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands for the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group can provide information about the coordination mode of the propionate ligand to the barium ion.

Signaling Pathways and Biological Relevance

While there is no known biological role for the barium ion, the propionate anion is a short-chain fatty acid (SCFA) produced by the gut microbiota and has significant biological activity.[4] When this compound is introduced into a biological system, it is expected to dissociate, releasing barium ions and propionate ions. The propionate can then participate in various signaling pathways.

Propionate Signaling in Hepatic Gluconeogenesis

Propionate has been shown to suppress hepatic gluconeogenesis through a G protein-coupled receptor-mediated pathway.[5]

GPR43_AMPK_Pathway Propionate Propionate GPR43 GPR43 Propionate->GPR43 Binds to CaMKKb CaMKKβ GPR43->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates & Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Propionate-mediated inhibition of hepatic gluconeogenesis.

General Experimental Workflow for Metal Carboxylate Analysis

The following diagram illustrates a typical workflow for the analysis of a metal carboxylate like this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_biological Biological Investigation Synthesis This compound Synthesis ICP_AES Barium Quantification (ICP-AES) Synthesis->ICP_AES IR_Spec Propionate Characterization (IR Spectroscopy) Synthesis->IR_Spec Cell_Culture In vitro Cell-based Assays Synthesis->Cell_Culture

Caption: A general experimental workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Health and Safety Hazards of Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety hazards associated with soluble barium compounds. Due to a lack of specific toxicological studies on barium propionate (B1217596), the information presented herein is largely based on data from other soluble barium salts, such as barium chloride and barium carbonate. The toxicity of these compounds is primarily attributed to the barium ion (Ba²⁺).

Executive Summary

Barium propionate (C₆H₁₀BaO₄) is a soluble barium salt that poses significant health risks upon exposure. The primary mechanism of toxicity for soluble barium compounds is the blockade of potassium channels, leading to a cascade of physiological effects.[1][2] This guide synthesizes the available toxicological data, outlines experimental protocols for hazard assessment, and provides visual representations of toxicological pathways and experimental workflows to inform safe handling and risk assessment in a professional research and development setting.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₆H₁₀BaO₄[3]
Molecular Weight 283.47 g/mol [3]
Appearance Solid (powder/crystals)
Solubility Soluble in water
CAS Number 5908-77-0[3]

Toxicological Hazards

The toxicity of this compound is primarily due to the bioavailability of the barium ion (Ba²⁺) upon dissolution.

Acute Toxicity

Oral: Harmful if swallowed.[3] Ingestion of soluble barium compounds can lead to a rapid onset of severe symptoms. Inhalation: Harmful if inhaled.[3] Inhalation of dusts can cause respiratory tract irritation and systemic toxicity. Dermal: While less common, absorption through compromised skin can occur.

Health Effects

Ingestion or significant inhalation of soluble barium compounds can lead to:

  • Gastrointestinal Effects: Nausea, vomiting, abdominal pain, and diarrhea are typically the first signs of acute exposure.[4]

  • Hypokalemia: Barium ions block the passive efflux of intracellular potassium, leading to a significant drop in serum potassium levels.[1][2][5]

  • Cardiovascular Effects: Hypokalemia can induce cardiac arrhythmias, hypertension, and other cardiovascular complications.[6]

  • Neuromuscular Effects: Muscle weakness, tremors, and in severe cases, paralysis, which can affect respiratory muscles.[6]

  • Renal Effects: The kidneys are a target for barium toxicity, with potential for nephropathy with chronic exposure.[4]

GHS Hazard Classification for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source: ECHA C&L Inventory[3]

Mechanism of Action: Potassium Channel Blockade

The primary toxic effect of the barium ion is its ability to block inward-rectifier potassium (Kir) channels.[1][2] This blockade disrupts the normal physiological flux of potassium ions across cell membranes, which is critical for maintaining the resting membrane potential of excitable cells like neurons and muscle cells.

Barium Ion Toxicity Pathway cluster_membrane Cell Membrane Kir_Channel Inward-Rectifier Potassium (Kir) Channel K_efflux Normal K⁺ Efflux Blocked_K_efflux Blocked K⁺ Efflux Barium_Ion Barium Ion (Ba²⁺) Barium_Ion->Kir_Channel Blocks Hypokalemia Hypokalemia (Low Extracellular K⁺) Cell_Effects Altered Resting Membrane Potential Hypokalemia->Cell_Effects Leads to Systemic_Effects Systemic Effects: - Muscle Weakness/Paralysis - Cardiac Arrhythmias Cell_Effects->Systemic_Effects Causes

Mechanism of Barium Ion Toxicity

Experimental Protocols for Toxicological Assessment

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are employed to assess the toxicity of chemicals. The following sections detail the methodologies for key toxicological endpoints, using a soluble barium salt as a representative test substance.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[7]

Objective: To determine the dose at which the substance causes mortality or evident toxicity.

Methodology:

  • Test Animals: Typically, young adult female rats are used.[8]

  • Housing and Fasting: Animals are housed in controlled conditions and fasted overnight before dosing.[8]

  • Dose Administration: A single oral dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 300 mg/kg or 2000 mg/kg).[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]

  • Stepwise Procedure: The study proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group.

  • Endpoint: The substance is classified based on the number of mortalities at specific dose levels.

OECD_423_Workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) Dose_Group1 Dose 3 Female Rats by Oral Gavage Start->Dose_Group1 Observe_14d_1 Observe for 14 Days: - Mortality - Clinical Signs - Body Weight Dose_Group1->Observe_14d_1 Decision1 Outcome? Observe_14d_1->Decision1 Stop_Classify Stop and Classify Decision1->Stop_Classify Clear Outcome Dose_Group2 Dose 3 More Rats at Same or Different Dose Decision1->Dose_Group2 Equivocal Outcome Observe_14d_2 Observe for 14 Days Dose_Group2->Observe_14d_2 Decision2 Final Outcome Observe_14d_2->Decision2 Decision2->Stop_Classify

Workflow for OECD Guideline 423
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[10]

Objective: To assess the reversibility of skin damage after application of the test substance.

Methodology:

  • Test Animal: The albino rabbit is the preferred species.[10]

  • Preparation: The fur on the animal's back is clipped.

  • Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.[10][11]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[12]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

OECD_404_Workflow Prep_Animal Prepare Rabbit Skin (Clipping) Apply_Substance Apply 0.5g of Substance to Skin Patch Prep_Animal->Apply_Substance Cover_Patch Cover with Semi-Occlusive Dressing for 4 Hours Apply_Substance->Cover_Patch Remove_Patch Remove Patch and Clean Area Cover_Patch->Remove_Patch Observe_Score Observe and Score Skin Reactions (Erythema and Edema) at 1, 24, 48, 72 hours Remove_Patch->Observe_Score Classify Classify based on Severity and Reversibility Observe_Score->Classify OECD_405_Workflow Select_Animal Select Healthy Albino Rabbit Apply_to_Eye Apply 0.1g of Substance to Conjunctival Sac of One Eye Select_Animal->Apply_to_Eye Observe_Score_Eye Examine and Score Ocular Lesions (Cornea, Iris, Conjunctiva) at 1, 24, 48, 72 hours Apply_to_Eye->Observe_Score_Eye Assess_Reversibility Continue Observation (up to 21 days) to Assess Reversibility Observe_Score_Eye->Assess_Reversibility Classify_Eye Classify based on Severity and Reversibility Assess_Reversibility->Classify_Eye

References

An In-depth Technical Guide to the Basic Solubility of Barium Propionate in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic solubility of barium propionate (B1217596) in a range of common laboratory solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may be working with this compound. This document outlines the known solubility data, provides a general experimental protocol for determining solubility, and discusses the theoretical principles governing the solubility of ionic compounds like barium propionate.

Introduction to this compound

This compound, with the chemical formula Ba(C₃H₅O₂)₂, is the barium salt of propionic acid. It is an organometallic compound that exists as a solid at room temperature. Understanding its solubility is crucial for a variety of applications, including its use as a precursor in chemical synthesis, in materials science, and potentially in pharmaceutical formulations.

Quantitative Solubility Data

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O541 g/L[1]12
EthanolC₂H₅OHNearly Insoluble[1]Not Specified
Methanol (B129727)CH₃OHData Not AvailableNot Specified
AcetoneC₃H₆OData Not AvailableNot Specified

Theoretical Considerations for Solubility

The solubility of an ionic compound like this compound is governed by several key factors:

  • Lattice Energy: This is the energy required to break apart the ionic lattice of the solid compound into its constituent gaseous ions (Ba²⁺ and 2C₃H₅O₂⁻). A higher lattice energy generally corresponds to lower solubility.

  • Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. For polar solvents like water, this is referred to as hydration energy. Stronger interactions between the ions and the solvent molecules lead to a higher solvation energy and greater solubility.

  • Nature of the Solvent: Polar solvents, such as water, are generally better at dissolving ionic compounds because their dipoles can effectively surround and stabilize the positive and negative ions. Non-polar solvents are poor solvents for ionic compounds.

  • Temperature: The effect of temperature on solubility can vary. For many salts, solubility increases with temperature, but this is not always the case.

Based on these principles, it is expected that this compound will exhibit its highest solubility in highly polar solvents and will be sparingly soluble to insoluble in non-polar organic solvents.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment
  • This compound, analytical grade

  • Solvent of interest (e.g., water, ethanol, methanol, acetone)

  • Analytical balance

  • Volumetric flasks

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Analytical instrumentation for determining barium concentration (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or gravimetric analysis).

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to the solvent prep2 Equilibrate at a constant temperature with stirring prep1->prep2 sep1 Allow the solution to settle prep2->sep1 sep2 Filter an aliquot of the supernatant sep1->sep2 ana1 Accurately dilute the filtered aliquot sep2->ana1 ana2 Measure the concentration of barium ana1->ana2 calc1 Calculate the solubility ana2->calc1

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Detailed Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles. The filtration should be done quickly to minimize any temperature changes that could affect solubility.

  • Analysis of Barium Concentration:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration that is within the linear range of the analytical instrument.

    • Determine the concentration of barium in the diluted sample using a calibrated analytical technique such as AAS or ICP-MS.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Logical Relationship of Factors Affecting Solubility

The interplay between the solid solute and the solvent to form a solution can be visualized as a logical relationship between different energy components.

solubility_factors Factors Influencing the Solubility of Ionic Compounds solubility Solubility lattice_energy Lattice Energy of Solid lattice_energy->solubility Inversely Proportional solvation_energy Solvation Energy of Ions solvation_energy->solubility Directly Proportional solvent_properties Solvent Properties (e.g., Polarity) solvent_properties->solvation_energy temperature Temperature temperature->solubility Affects Equilibrium

Caption: A diagram showing the relationship between key energetic factors and the resulting solubility of an ionic compound.

Conclusion

The solubility of this compound has been quantitatively determined in water, where it is highly soluble. In contrast, it is reported to be nearly insoluble in ethanol. For other common organic solvents such as methanol and acetone, there is a lack of published quantitative data. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in these and other solvents of interest. A fundamental understanding of the principles of ionic compound solubility, including the interplay of lattice energy, solvation energy, and solvent properties, is essential for predicting and interpreting the solubility behavior of this compound.

References

The Synthesis of Barium Propionate: A Technical Guide to its History and Modern Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of barium propionate (B1217596), a compound with applications in various fields, including its use as a precursor in the production of high-temperature superconductors. While the precise historical moment of its first synthesis is not prominently documented in scientific literature, its history is intrinsically linked to the 19th-century discoveries of its constituent components: barium and propionic acid. Barium was first isolated in 1808 by Sir Humphry Davy, and propionic acid was first identified in 1844 by Johann Gottlieb. The synthesis of barium propionate likely emerged from the broader study of reactions between alkaline earth metals and carboxylic acids.

A significant milestone in the study of this compound was the recent, first-ever reporting of the crystal structure of pure this compound, highlighting a modern, well-characterized synthesis method. This guide provides a detailed overview of this contemporary method, along with the synthesis of a related mixed acetato-propionate complex, offering valuable experimental protocols and quantitative data for researchers.

Modern Synthesis of Pure this compound

A cost-effective and reproducible method for the synthesis of pure this compound powder has been developed for its application as a precursor in chemical solution deposition for superconducting films.[1][2] This method involves the reaction of barium carbonate with propionic acid.

Experimental Protocol

The synthesis of pure this compound, which crystallizes as [Ba₇(Prop)₁₄(OH₂)₈]n, is achieved through the following steps[1]:

  • Reaction Setup : Barium carbonate (BaCO₃) is added to deionized water.

  • Addition of Propionic Acid : Propionic acid (HProp) is added dropwise to the aqueous suspension of barium carbonate under vigorous stirring. The reaction initiates as a highly foamy, white solution.

  • Reaction Conditions : The mixture is stirred vigorously for 24 hours at room temperature until a transparent, clear solution is obtained.

  • Solvent Removal : Excess solvent is eliminated using a rotary evaporator, resulting in a transparent gel.

  • Crystallization : To induce crystallization, the resulting gel is placed in an ice bath for several hours.

Quantitative Data for Synthesis of Pure this compound
ParameterValueReference
Reactants Barium Carbonate (BaCO₃), Propionic Acid (HProp), Deionized Water[1]
Ratio of HProp to Water 1.125:1[1]
Total [Ba²⁺] Concentration 0.5 M[1]
Reaction Time 24 hours[1]
Reaction Temperature Room Temperature[1]
Final Product Form Crystalline Solid[1]

Synthesis Workflow for Pure this compound

G A Barium Carbonate (BaCO₃) in Deionized Water C Reaction Mixture (Vigorous Stirring) A->C B Propionic Acid (HProp) B->C dropwise addition D Transparent Solution (24h at Room Temperature) C->D E Rotary Evaporation D->E F Transparent Gel E->F G Ice Bath Crystallization F->G H Pure this compound Crystals G->H

Workflow for the synthesis of pure this compound.

Synthesis of a Mixed Barium Acetato-Propionate Complex

Research into precursors for superconducting thin films has also led to the synthesis and characterization of a novel mixed barium acetato-propionate complex, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O].[3] This complex is formed through the reaction of barium acetate (B1210297) with propionic acid.[3] It is noteworthy that even with an excess of propionic acid, a complete conversion of barium acetate to this compound may not occur, resulting in this mixed salt.[3]

Experimental Protocol

The synthesis of the barium acetato-propionate complex involves the following steps[3]:

  • Reactants : Barium acetate (Ba(CH₃COO)₂) is reacted with propionic acid (CH₃CH₂COOH).

  • Reaction Conditions : The specific reaction conditions, such as temperature and solvent, can be varied, but the reaction proceeds towards the formation of the mixed complex.

  • Product Characterization : The resulting product is a three-dimensional channel-type polymer, which has been characterized by single-crystal X-ray diffraction.[3]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical aspect of its application as a precursor. In an oxidative atmosphere, the decomposition occurs through the oxidative degradation of the propionate groups.[1] This process involves the evolution of several volatile compounds and results in the formation of barium carbonate (BaCO₃).[1][4] An intermediate species, barium oxalate (B1200264) (BaC₂O₄), is formed during the final stages of decomposition, which then promptly decomposes to barium carbonate at temperatures between 330 and 350 °C.[1][4]

Decomposition Pathway of this compound

G A This compound Ba(CH₃CH₂COO)₂ B Oxidative Degradation (350-370 °C) A->B C Volatile Products (Propionic Acid, CO₂, Acetaldehyde, Methane, CO) B->C D Barium Oxalate (BaC₂O₄) (Intermediate) B->D E Barium Carbonate (BaCO₃) (Final Product) D->E 330-350 °C

Thermal decomposition pathway of this compound.

Conclusion

While the early history of this compound synthesis is not distinctly chronicled, modern advancements have provided researchers with well-defined, reproducible protocols for its preparation. The synthesis of both pure this compound and a mixed acetato-propionate complex has been crucial for its application in materials science, particularly in the fabrication of superconducting films. The detailed experimental procedures and quantitative data presented in this guide offer a solid foundation for scientists and professionals working in chemical synthesis and drug development to further explore the potential of this versatile compound. The elucidation of its thermal decomposition pathway is also vital for its use as a precursor in high-temperature applications.

References

An In-depth Technical Guide to the Precursors and Starting Materials for Barium Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials used in the synthesis of barium propionate (B1217596), a compound of interest in various chemical applications, including as a precursor for the production of high-temperature superconducting materials. This document details the common synthetic routes, experimental protocols, and characterization of barium propionate, with a focus on providing actionable data and methodologies for laboratory and development settings.

Introduction to this compound and its Precursors

This compound, with the chemical formula Ba(CH₃CH₂COO)₂, is an organometallic compound that serves as a crucial precursor in the synthesis of advanced materials.[1] Its utility is particularly notable in the formulation of solutions for the creation of yttrium barium copper oxide (YBCO) superconducting films. The primary starting materials for the synthesis of this compound are typically barium salts, such as barium carbonate (BaCO₃) and barium acetate (B1210297) (Ba(CH₃COO)₂), which react with propionic acid (CH₃CH₂COOH). The choice of precursor can significantly impact the purity and properties of the final this compound product.

Synthetic Routes and Starting Materials

The two principal methods for synthesizing this compound involve the reaction of propionic acid with either barium carbonate or barium acetate.

Synthesis from Barium Carbonate and Propionic Acid

This is a widely employed method due to the ready availability and low cost of barium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: BaCO₃(s) + 2CH₃CH₂COOH(aq) → Ba(CH₃CH₂COO)₂(aq) + H₂O(l) + CO₂(g)[2][3][4][5]

Key Advantages:

  • Readily available and cost-effective starting materials.

  • The reaction can be driven to completion by the removal of CO₂ gas.

Synthesis from Barium Acetate and Propionic Acid

An alternative route involves the reaction of barium acetate with propionic acid. However, this method can be complicated by the formation of mixed acetate-propionate complexes, which may be undesirable for certain applications. Complete conversion to this compound can be challenging, even with an excess of propionic acid.[6]

Reaction: Ba(CH₃COO)₂(aq) + 2CH₃CH₂COOH(aq) ⇌ Ba(CH₃CH₂COO)₂(aq) + 2CH₃COOH(aq)[6]

Challenges:

  • Potential for the formation of mixed acetate-propionate complexes.[6]

  • Incomplete conversion to the desired product.[6]

Experimental Protocols

Detailed Protocol for Synthesis from Barium Carbonate

This protocol is adapted from methodologies used in the preparation of precursors for superconducting films.

Materials:

  • Barium Carbonate (BaCO₃), high purity

  • Propionic Acid (CH₃CH₂COOH), reagent grade

  • Deionized Water

  • Ethanol (B145695) (for purification)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, add a specific molar quantity of barium carbonate to deionized water.

  • While stirring vigorously, slowly add a stoichiometric excess of propionic acid dropwise to the barium carbonate suspension. The reaction will be accompanied by foaming due to the evolution of carbon dioxide.

  • Continue stirring the mixture at room temperature for 24 hours to ensure the reaction goes to completion, resulting in a clear solution.

  • Remove the solvent and any excess propionic acid using a rotary evaporator to obtain a gel-like product.

  • To induce crystallization, cool the gel in an ice bath for several hours.

  • For further purification, the resulting solid can be recrystallized from a warm water-ethanol mixture.[7] Dissolve the crude product in a minimal amount of warm water and then add ethanol to precipitate the purified this compound.

  • Filter the crystals and dry them in a vacuum oven.

Protocol for Synthesis from Barium Acetate

Due to the potential for incomplete reaction, this method requires careful control of reaction conditions.

Materials:

  • Barium Acetate (Ba(CH₃COO)₂), high purity

  • Propionic Acid (CH₃CH₂COOH), reagent grade

Procedure:

  • Dissolve barium acetate in a suitable solvent, such as water or a mixture of methanol (B129727) and propionic acid.

  • Add a significant excess of propionic acid to the solution.

  • Heat the mixture under reflux for several hours to drive the equilibrium towards the formation of this compound.[8]

  • Monitor the reaction progress using techniques such as FTIR to observe the disappearance of acetate-related peaks and the appearance of propionate peaks.

  • Isolate the product by solvent evaporation and crystallization. Be aware that the final product may be a mixed acetato-propionate complex.[6]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula Ba(C₃H₅O₂)₂
Molecular Weight 283.47 g/mol
Appearance White crystalline solid
Solubility Soluble in water
Characterization Data

FTIR Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for confirming the synthesis of this compound and for identifying the presence of any starting materials or byproducts.

Wavenumber (cm⁻¹)Assignment
~2970C-H stretching (asymmetric) of CH₃
~2930C-H stretching (asymmetric) of CH₂
~2870C-H stretching (symmetric) of CH₃
~1550-1610C=O stretching (asymmetric) of carboxylate
~1410-1440C=O stretching (symmetric) of carboxylate
~1460C-H bending of CH₂ and CH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the propionate ligand.

¹H NMR (in D₂O):

  • ~2.2 ppm (quartet): -CH₂- group

  • ~1.0 ppm (triplet): -CH₃ group

¹³C NMR (in D₂O):

  • ~180-185 ppm: Carbonyl carbon (-COO⁻)

  • ~30-35 ppm: Methylene carbon (-CH₂-)

  • ~9-12 ppm: Methyl carbon (-CH₃)

Reaction Pathways and Experimental Workflows

Synthesis of this compound from Barium Carbonate

The following diagram illustrates the workflow for the synthesis of this compound from barium carbonate.

Synthesis_Workflow BaCO3 Barium Carbonate Reaction Reaction (24h, RT, stirring) BaCO3->Reaction PropionicAcid Propionic Acid PropionicAcid->Reaction Water Deionized Water Water->Reaction Filtration Rotary Evaporation Reaction->Filtration Crystallization Crystallization (Ice Bath) Filtration->Crystallization Purification Recrystallization (Water/Ethanol) Crystallization->Purification Drying Vacuum Drying Purification->Drying BariumPropionate This compound Drying->BariumPropionate

Synthesis workflow of this compound.
Thermal Decomposition of this compound

This compound is often used as a precursor that is subsequently decomposed by heat to form other materials. The decomposition pathway depends on the atmosphere.

In an Oxidative Atmosphere (e.g., Air): In the presence of oxygen, this compound decomposes to form barium carbonate. The decomposition proceeds through the oxidative degradation of the propionate ligands, releasing propionic acid, acetaldehyde, and carbon dioxide.[9]

Thermal_Decomposition_Oxidative BariumPropionate This compound Heat_O2 Heat (Oxidative Atmosphere) BariumPropionate->Heat_O2 BaCO3 Barium Carbonate Heat_O2->BaCO3 Gaseous_Products Gaseous Products (Propionic Acid, Acetaldehyde, CO2) Heat_O2->Gaseous_Products

Oxidative thermal decomposition of this compound.

In an Inert Atmosphere (e.g., Argon): In an inert atmosphere, the thermal decomposition of metal propionates often proceeds via a radical pathway, leading to the formation of a ketone (3-pentanone), carbon dioxide, and barium carbonate.[6]

Thermal_Decomposition_Inert BariumPropionate This compound Heat_Inert Heat (Inert Atmosphere) BariumPropionate->Heat_Inert BaCO3 Barium Carbonate Heat_Inert->BaCO3 Gaseous_Products Gaseous Products (3-Pentanone, CO2) Heat_Inert->Gaseous_Products

Inert thermal decomposition of this compound.

Conclusion

The synthesis of this compound is a critical step in the production of various advanced materials, most notably high-temperature superconductors. The choice of precursors, primarily between barium carbonate and barium acetate, influences the purity and composition of the final product. The reaction with barium carbonate offers a more straightforward route to pure this compound. This guide has provided detailed experimental protocols, characterization data, and reaction pathway diagrams to aid researchers and professionals in the successful synthesis and application of this important precursor. Careful control of reaction conditions and purification steps is essential to obtain high-purity this compound suitable for demanding applications.

References

Methodological & Application

Application Notes and Protocols for REBCO Superconducting Film Fabrication Using Barium Propionate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Rare-Earth Barium Copper Oxide (REBCO) superconducting films using a chemical solution deposition (CSD) method with barium propionate (B1217596) as a key precursor. This method offers a cost-effective and scalable alternative to vacuum-based techniques for producing high-performance superconducting films.

Introduction

REBCO high-temperature superconductors are critical materials for a range of applications, including high-field magnets for medical imaging and pharmaceutical research, energy storage, and power transmission. The use of metal propionates, including barium propionate, as precursors in a chemical solution deposition process, presents a versatile and economically viable route for the fabrication of these advanced materials.[1][2][3] This document outlines the preparation of precursor solutions, film deposition, and thermal processing steps to achieve high-quality epitaxial REBCO films.

Data Presentation

The following tables summarize the key quantitative parameters for the fabrication of REBCO superconducting films using the propionate-based CSD method.

Table 1: Precursor Solution Composition

ComponentRoleSpecification
RE(Prop)₃ (RE = Y, Gd, Sm, Yb)Rare-Earth PrecursorStoichiometric amount
Ba(Prop)₂Barium PrecursorStoichiometric amount
Cu(Prop)₂Copper PrecursorStoichiometric amount
Propionic Acid & Methanol (B129727) (1:1)SolventPrimary solvent system
Monoethanolamine (MEA)AdditiveMolar Ratio (Cu:MEA) = 1:0.61[1]
Total Metal Salt Concentration Precursor Concentration 1.5 M [1]

Table 2: Experimental Protocols and Parameters

StepParameterValueNotes
Substrate Preparation Substrate TypeSingle-crystal (001) SrTiO₃ (STO)-
Annealing Temperature900 °CTo achieve flat-terraced surfaces.[1]
Annealing Duration5 hours-
Film Deposition TechniqueSpin Coating-
Spinning Rate6000 rpm-[1]
Spinning Duration2 minutes-[1]
Pyrolysis Heating Rate 13 °C/min up to 240 °CIn humid oxygen flow (0.12 L/min).[1]
Heating Rate 25 °C/min up to 500 °CIn humid oxygen flow (0.12 L/min).[1]
Transient Liquid-Assisted Growth (TLAG) Heating Rate1 °C/sUnder low pO₂ (10⁻⁵ bar).[1]
Growth Temperature765–870 °C-[1]
pO₂ Jumpto 1–2 mbar in ~1 sTo initiate rapid growth.[1]
Oxygenation --To induce the tetragonal to orthorhombic phase transition.[1]

Table 3: Resulting Film Properties (Example for YBCO)

PropertyValueConditions
Film Thickness500 nm-[2]
Critical Current Density (Jc)2.6 MA/cm²77 K
Growth Rate50–2000 nm/sDuring TLAG process.[2][3]

Experimental Protocols

REBCO Precursor Solution Preparation

This protocol details the preparation of a 1.5 M REBCO precursor solution.

  • Dissolution of Precursors: In a suitable vessel, dissolve stoichiometric amounts of this compound (Ba(Prop)₂), Copper propionate (Cu(Prop)₂), and the desired Rare-Earth propionate (e.g., Y(Prop)₃, Gd(Prop)₃) in a 1:1 mixture of propionic acid and methanol.[1]

  • Addition of MEA: Add monoethanolamine (MEA) to the solution with a molar ratio of Cu:MEA of 1:0.61. MEA acts as a stabilizer and improves the homogeneity of the resulting films.[1]

  • Homogenization: Stir the solution at 30 °C until all precursors are completely dissolved (approximately 30 minutes), resulting in a homogeneous and stable precursor solution.[1]

Film Deposition via Spin Coating

This protocol is for the deposition of the precursor solution onto a prepared substrate.

  • Substrate Cleaning: Prior to deposition, clean the annealed SrTiO₃ substrates with acetone (B3395972) and methanol to remove any residues.[1]

  • Deposition: In a clean room environment (e.g., ISO7) with controlled humidity (~10%), dispense the precursor solution onto the SrTiO₃ substrate.[1]

  • Spin Coating: Spin the substrate at 6000 rpm for 2 minutes to achieve a uniform film.[1]

Pyrolysis

This step is to decompose the organic components and form a nanocrystalline precursor film.

  • Heating Program: Place the coated substrate in a tubular furnace with a humid oxygen flow (0.12 L/min).[1]

  • Ramp the temperature to 240 °C at a rate of 3 °C/min.[1]

  • Continue heating from 240 °C to 500 °C at a rate of 5 °C/min.[1]

  • Cool the furnace to room temperature.

  • Multi-layer Deposition: For thicker films (e.g., ~700 nm), repeat the deposition and pyrolysis steps.[1]

Transient Liquid-Assisted Growth (TLAG) and Oxygenation

This final step crystallizes the REBCO phase.

  • Growth Atmosphere: Heat the pyrolyzed film in a tubular furnace under a low oxygen partial pressure (pO₂) of 10⁻⁵ bar at a rate of 1 °C/s to the desired growth temperature (765–870 °C).[1]

  • Rapid pO₂ Increase: Once the growth temperature is reached, rapidly increase the pO₂ to 1–2 mbar within approximately 1 second to trigger the transient liquid-assisted growth.[1]

  • Oxygenation: After the growth phase, perform an oxygenation step to facilitate the tetragonal to orthorhombic phase transition of the REBCO film, which is essential for its superconducting properties.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for fabricating REBCO superconducting films using the propionate-based CSD method.

G cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Thermal Processing p1 Dissolve RE, Ba, Cu Propionates in Propionic Acid/Methanol (1:1) p2 Add Monoethanolamine (MEA) p1->p2 p3 Stir at 30°C for 30 min p2->p3 d1 Substrate Cleaning (Acetone, Methanol) p3->d1 d2 Spin Coat Solution (6000 rpm, 2 min) d1->d2 t1 Pyrolysis in Humid O₂ (up to 500°C) d2->t1 t2 TLAG Growth (765-870°C, low pO₂) t1->t2 t3 Rapid pO₂ Jump (to 1-2 mbar) t2->t3 t4 Oxygenation t3->t4 end Epitaxial REBCO Superconducting Film t4->end

Experimental workflow for REBCO film fabrication.
Precursor Decomposition Pathway

This diagram illustrates the general chemical transformation during the pyrolysis stage.

G cluster_input Precursor Film cluster_process Pyrolysis cluster_output Nanocrystalline Film cluster_byproducts Evolved Gases precursors RE(Prop)₃ + Ba(Prop)₂ + Cu(Prop)₂ in Organic Matrix pyrolysis Heat to 500°C in Humid O₂ precursors->pyrolysis oxides RE₂O₃ + BaCO₃ + CuO pyrolysis->oxides gases CO₂, H₂O, etc. pyrolysis->gases

Chemical transformation during pyrolysis.

References

Application Notes and Protocols for Chemical Solution Deposition (CSD) Utilizing Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Chemical Solution Deposition (CSD) of barium-containing thin films using a barium propionate-based precursor solution. The CSD method offers a cost-effective and scalable approach for fabricating high-quality thin films with controlled stoichiometry and microstructure.

Introduction

Chemical Solution Deposition (CSD) is a versatile technique for depositing thin films from a liquid precursor solution. This method involves the deposition of a metal-organic solution onto a substrate, followed by thermal treatment to remove organic components and crystallize the desired inorganic film. Barium propionate (B1217596) is a valuable precursor for CSD due to its good solubility and favorable decomposition characteristics, making it suitable for the fabrication of various functional oxide films, such as barium titanate (BaTiO₃) and high-temperature superconductors like REBa₂Cu₃O₇-δ (REBCO).[1][2][3] The use of pure propionate precursors can be advantageous over mixed carboxylate species, as it may prevent the formation of undesired phases and reduce inhomogeneities and crack formation in the precursor film.[3]

Experimental Protocols

This section details the step-by-step procedures for preparing the this compound precursor solution, cleaning the substrate, depositing the thin film via spin-coating, and performing the final heat treatment.

2.1. Precursor Solution Preparation: this compound Solution

The preparation of a stable and homogeneous precursor solution is critical for achieving high-quality thin films.

  • Objective: To synthesize a this compound solution for CSD.

  • Materials:

    • Barium acetate (B1210297) (Ba(OOCCH₃)₂) or Barium oxide/carbonate

    • Propionic acid (HProp)

  • Procedure:

    • Dissolve barium acetate in propionic acid. In some protocols, an excess of propionic acid is used to ensure the complete conversion of acetate to propionate.[3]

    • The reaction can be carried out at an elevated temperature (e.g., 140 °C) with vigorous stirring overnight to ensure a complete reaction.[2]

    • After the reaction, any excess solvent can be removed using a rotary evaporator to obtain the desired precursor concentration.[2]

2.2. Substrate Cleaning

Proper substrate cleaning is essential to ensure good film adhesion and uniformity.

  • Objective: To prepare a clean substrate surface for film deposition.

  • Materials:

  • Procedure:

    • Place the substrates in a beaker with a detergent solution and ultrasonicate for 15 minutes.[5]

    • Rinse the substrates thoroughly with deionized water.[5]

    • Place the substrates in a beaker with acetone and ultrasonicate for 15 minutes.[5]

    • Rinse with deionized water.[5]

    • Place the substrates in a beaker with isopropanol and ultrasonicate for 15 minutes.[5]

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen gas.[5]

2.3. Thin Film Deposition: Spin-Coating

Spin-coating is a common technique for depositing uniform thin films from a solution.

  • Objective: To deposit the precursor solution onto the cleaned substrate.

  • Equipment: Spin-coater

  • Procedure:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense a few drops of the this compound precursor solution onto the center of the substrate.

    • Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to spread the solution evenly. The exact parameters will depend on the solution viscosity and desired film thickness.

    • Repeat the deposition process multiple times to achieve the desired film thickness, with an intermediate drying step after each layer.

2.4. Heat Treatment: Drying, Pyrolysis, and Annealing

The heat treatment process is crucial for removing organic residues and crystallizing the film.

  • Objective: To convert the deposited precursor film into the desired crystalline oxide phase.

  • Equipment: Hot plate, tube furnace, or rapid thermal annealing (RTA) system.

  • Procedure:

    • Drying: Place the coated substrate on a hot plate at a low temperature (e.g., 150-250 °C) for several minutes to evaporate the solvent. A typical procedure might involve drying at 250 °C for 15 minutes.[6]

    • Pyrolysis: Transfer the substrate to a furnace and heat at a higher temperature (e.g., 350-500 °C) to decompose the organic components of the precursor film.[6] This step is critical for obtaining optimal nanocrystalline films.[1][3]

    • Annealing: Finally, anneal the film at a high temperature (e.g., 700-1000 °C) to promote crystallization and densification. The annealing temperature and atmosphere will depend on the desired final phase and substrate used. For instance, for BaTiO₃ films, annealing temperatures can range from 700 °C to 800 °C.[6][7] The removal of carbonate species, which can form during pyrolysis, is an important consideration, with temperatures around 700 °C being sufficient for propionate-derived films.[6][8]

Data Presentation

The following table summarizes typical parameters for the CSD of barium-containing thin films.

ParameterValueReference(s)
Precursor Synthesis
Barium SourceBarium Acetate[9]
SolventPropionic Acid[2][3]
Reaction Temperature140 °C[2]
Deposition
MethodSpin-Coating[4]
Heat Treatment
Drying Temperature250 °C for 15 min[6]
Pyrolysis Temperature350 °C for 15 min[6]
Annealing Temperature700 °C - 800 °C[6][7]
Annealing AtmosphereAir[9]
Resulting Film Properties
Film Thickness~100 nm[6][10]

Visualization of the CSD Workflow

The following diagram illustrates the key stages of the Chemical Solution Deposition process using this compound.

CSD_Workflow sub_prep Substrate Preparation deposition Thin Film Deposition (e.g., Spin-Coating) sub_prep->deposition sol_prep Precursor Solution Preparation (this compound) sol_prep->deposition drying Drying deposition->drying pyrolysis Pyrolysis drying->pyrolysis annealing Annealing pyrolysis->annealing characterization Film Characterization annealing->characterization

Caption: Workflow for Chemical Solution Deposition.

References

Application of Barium Propionate in Materials Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barium propionate (B1217596) (Ba(CH₃CH₂COO)₂) serves as a critical precursor in the synthesis of advanced functional materials, particularly in the fabrication of complex oxide thin films. Its favorable decomposition characteristics and solubility in common organic solvents make it an ideal candidate for chemical solution deposition (CSD) techniques. This document provides detailed application notes and experimental protocols for the use of barium propionate in the synthesis of high-temperature superconductors and ferroelectric materials.

Synthesis of High-Temperature Superconducting Films (REBCO)

This compound is a key component in fluorine-free precursor solutions for the deposition of Rare-Earth Barium Copper Oxide (REBCO, specifically YBa₂Cu₃O₇-δ or YBCO) superconducting films. The use of propionate-based precursors offers a more environmentally friendly alternative to traditional trifluoroacetate (B77799) (TFA) routes and allows for the formation of high-quality nanocrystalline precursor films essential for achieving high critical current densities.[1][2]

Experimental Protocol: Preparation of YBCO Superconducting Films via Chemical Solution Deposition

This protocol details the steps for fabricating YBCO thin films on single-crystal strontium titanate (SrTiO₃) substrates using a propionate-based precursor solution.

1. Precursor Solution Preparation:

  • Dissolve yttrium propionate (Y(Prop)₃), this compound (Ba(Prop)₂), and copper propionate (Cu(Prop)₂) powders in a 1:1 mixture of propionic acid and methanol (B129727).[1] The typical molar ratio of Y:Ba:Cu is 1:2:3 for a stoichiometric YBCO film.[2][3]

  • Add monoethanolamine (MEA) to the solution with a molar ratio of Cu:MEA = 1:0.61 to ensure the complete dissolution of precursors and enhance solution stability.[1][3]

  • Stir the mixture at 30°C until all solids are completely dissolved (approximately 30 minutes) to obtain a homogeneous and stable precursor solution. The final concentration is typically 1.75 M in total metal salts.[3]

2. Substrate Preparation:

  • Anneal single-crystal (001) SrTiO₃ substrates at 900°C for 5 hours to create flat, terraced surfaces.[1]

  • Clean the substrates sequentially with acetone (B3395972) and methanol to remove any organic residues.[1]

3. Thin Film Deposition (Spin Coating):

  • In a clean room environment (ISO7, 10% humidity), deposit the precursor solution onto the prepared SrTiO₃ substrate.[1]

  • Spin coat at 6000 rpm for 2 minutes to achieve a uniform film.[1]

4. Pyrolysis:

  • Heat the coated substrate in a furnace with a humid oxygen flow (0.12 L/min) to 500°C at a rate of 3-5°C/min.[3] This step removes the organic components and forms a nanocrystalline precursor film of RE₂O₃, CuO, and BaCO₃.[1]

  • For thicker films, repeat the spin coating and pyrolysis steps multiple times.[3]

5. Annealing (Transient Liquid-Assisted Growth - TLAG):

  • Place the pyrolyzed film in a tubular furnace connected to a vacuum system.[3]

  • The TLAG process involves a rapid thermal treatment to promote the epitaxial growth of the YBCO film.[1]

6. Oxygenation:

  • Heat the film in a tubular furnace to 450°C at a rate of 10°C/min under a continuous oxygen flow of 0.6 L/min.[1]

  • Hold at 450°C for 210 minutes.[1]

  • Cool down to room temperature at the same rate to induce the tetragonal to orthorhombic phase transition, which is essential for superconductivity.[1]

Quantitative Data for YBCO Film Synthesis
ParameterValueReference
Precursor Solution
Y:Ba:Cu Molar Ratio1:2:3 (stoichiometric)[2][3]
SolventPropionic Acid : Methanol (1:1)[1]
AdditiveMonoethanolamine (MEA)[1][3]
Cu:MEA Molar Ratio1:0.61[1]
Total Metal Salt Concentration1.75 M[3]
Deposition Parameters
Substrate(001) SrTiO₃[1]
Spin Coating Speed6000 rpm[1]
Spin Coating Time2 min[1]
Thermal Processing
Pyrolysis Temperature500°C[3]
Pyrolysis AtmosphereHumid Oxygen[3]
Oxygenation Temperature450°C[1]
Oxygenation Time210 min[1]
Resulting Film Properties
Film Thickness500 nm[1][4]
Critical Current Density (Jc) at 77 K2.6 MA/cm²[1][4]

Experimental Workflow for YBCO Film Synthesis

YBCO_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Film Deposition cluster_2 Thermal Processing dissolve Dissolve Y(Prop)₃, Ba(Prop)₂, Cu(Prop)₂ in Propionic Acid/Methanol add_mea Add Monoethanolamine (MEA) dissolve->add_mea stir Stir at 30°C add_mea->stir spin_coat Spin Coat on SrTiO₃ (6000 rpm, 2 min) stir->spin_coat Precursor Solution pyrolysis Pyrolysis at 500°C (Humid O₂) spin_coat->pyrolysis Coated Substrate annealing TLAG Annealing pyrolysis->annealing oxygenation Oxygenation at 450°C (O₂ flow) annealing->oxygenation end end oxygenation->end YBCO Superconducting Film

Workflow for YBCO superconducting film synthesis.

Synthesis of Ferroelectric Thin Films (BaTiO₃)

This compound can also be utilized as a precursor for the synthesis of barium titanate (BaTiO₃), a widely studied ferroelectric material with applications in capacitors, sensors, and non-volatile memory. The sol-gel spin coating method is a common approach for fabricating BaTiO₃ thin films.

Experimental Protocol: Preparation of BaTiO₃ Thin Films via Sol-Gel Spin Coating

This protocol outlines the synthesis of BaTiO₃ thin films on platinized silicon (Si/SiO₂/TiO₂/Pt) substrates.

1. Precursor Solution Preparation:

  • While some protocols use barium acetate (B1210297) or barium hydroxide, a propionate-based route can be adapted. Dissolve this compound and a titanium precursor, such as titanium isopropoxide, in a suitable solvent system. For a related acetate-based sol, 127.7 mg of barium acetate is dissolved in 830 µL of acetic acid by heating to 40°C and stirring for 5 minutes.[5]

  • After cooling to room temperature, 170 mg of titanium butoxide is added and stirred for one minute.[5] The concentration of the precursor sol is typically around 0.25 M.[6]

2. Thin Film Deposition (Spin Coating):

  • Deposit the precursor solution onto a cleaned Si/SiO₂/TiO₂/Pt substrate.[6]

  • Spin coat at 3000 rpm for 30 seconds.[6]

3. Intermediate Calcination:

  • Calcine each deposited layer at 500°C for 5 minutes to evaporate solvents and organic residues.[6]

  • Repeat the deposition and calcination steps to achieve the desired film thickness. For example, six layers are deposited for some applications.[6]

4. Final Sintering:

  • Sinter the multi-layered film at a higher temperature to crystallize the BaTiO₃ perovskite phase. Sintering temperatures typically range from 750°C to 1050°C for 30 minutes.[6] The formation of the tetragonal ferroelectric phase is favored at temperatures of 900°C and above.[6]

Quantitative Data for BaTiO₃ Film Synthesis
ParameterValueReference
Precursor Solution (Acetate-based example)
Barium PrecursorBarium Acetate (127.7 mg)[5]
Titanium PrecursorTitanium Butoxide (170 mg)[5]
SolventAcetic Acid (830 µL)[5]
Sol Concentration0.25 M[6]
Deposition Parameters
SubstrateSi/SiO₂/TiO₂/Pt[6]
Spin Coating Speed3000 rpm[6]
Spin Coating Time30 s[6]
Thermal Processing
Intermediate Calcination Temperature500°C[6]
Intermediate Calcination Time5 min[6]
Final Sintering Temperature750°C - 1050°C[6]
Final Sintering Time30 min[6]
Resulting Film Properties
Crystalline PhaseTetragonal (at ≥ 900°C)[6]
Dielectric Constant (at room temp.)1000 - 2000[7]

Experimental Workflow for BaTiO₃ Film Synthesis

BaTiO3_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Multilayer Deposition cluster_2 Final Processing dissolve_ba Dissolve Barium Precursor add_ti Add Titanium Precursor dissolve_ba->add_ti stir_sol Stir to form Sol add_ti->stir_sol spin_coat_bt Spin Coat on Substrate (3000 rpm, 30 s) stir_sol->spin_coat_bt Precursor Sol calcine Calcine at 500°C (5 min) spin_coat_bt->calcine Repeat for multiple layers sinter Sinter at 750-1050°C (30 min) calcine->sinter Multilayer Film end_bt end_bt sinter->end_bt BaTiO₃ Ferroelectric Film

Workflow for BaTiO₃ ferroelectric film synthesis.

Thermal Decomposition of this compound

Understanding the thermal decomposition behavior of this compound is crucial for optimizing pyrolysis and annealing steps in material synthesis. Thermogravimetric analysis (TGA) reveals the temperature ranges at which the organic ligands are removed, leading to the formation of an intermediate barium carbonate (BaCO₃) phase, which subsequently reacts to form the desired oxide.

In an inert atmosphere, metal propionates can decompose via a radical pathway, forming a ketone and carbon dioxide, leading to the corresponding carbonate (for this compound) by 500°C.[8] In the presence of oxygen, an oxidative degradation of the ligand is expected at lower temperatures.[8] A study on a mixed barium acetato-propionate complex showed thermal decomposition occurring in stages, with the final conversion to barium carbonate.[8] The main decomposition of pure this compound occurs in a single step between 350 and 370°C, with the intermediate formation of barium oxalate (B1200264) (BaC₂O₄), which then decomposes to BaCO₃.

Logical Relationship of this compound Thermal Decomposition

Barium_Propionate_Decomposition start This compound Ba(CH₃CH₂COO)₂ intermediate Intermediate Phases (e.g., Barium Oxalate) start->intermediate Heat (350-370°C) end_product Barium Carbonate BaCO₃ intermediate->end_product Further Heating

Thermal decomposition pathway of this compound.

References

Application Notes and Protocols: Step-by-Step Laboratory Synthesis of Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Barium propionate (B1217596) via the reaction of Barium carbonate with propionic acid. The procedure outlined below is suitable for producing Barium propionate for research and development purposes. Included are comprehensive experimental procedures, a summary of quantitative data, and characterization guidelines to ensure the identity and purity of the final product.

Introduction

This compound [Ba(CH₃CH₂COO)₂] is a barium salt of propionic acid. It serves as a precursor in various chemical syntheses and material science applications. The synthesis method described herein is a straightforward and cost-effective acid-base reaction that can be readily implemented in a standard laboratory setting.

Reaction Scheme

The synthesis of this compound from Barium carbonate and propionic acid proceeds according to the following balanced chemical equation:

BaCO₃ + 2CH₃CH₂COOH → Ba(CH₃CH₂COO)₂ + H₂O + CO₂

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitNotes
Reactants
Barium carbonate (BaCO₃)19.73gMolar Mass: 197.34 g/mol
Propionic acid (CH₃CH₂COOH)14.82g (approx. 15.0 mL)Molar Mass: 74.08 g/mol , Density: ~0.99 g/mL
Deionized Water200mL
Product
This compound (Ba(CH₃CH₂COO)₂)28.35gMolar Mass: 283.47 g/mol
Reaction Conditions
TemperatureRoom Temperature°C
Reaction Time24hoursWith vigorous stirring
Yield
Theoretical Yield28.35gBased on Barium carbonate as the limiting reagent
Typical Actual Yield24.1 - 26.9gCorresponds to an 85-95% yield

Experimental Protocol

1. Materials and Equipment:

  • Barium carbonate (BaCO₃), ≥99% purity

  • Propionic acid (CH₃CH₂COOH), ≥99% purity

  • Deionized water

  • 500 mL Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

2. Procedure:

  • Reaction Setup: Place 19.73 g (0.1 mol) of Barium carbonate into a 500 mL Erlenmeyer flask. Add 200 mL of deionized water to create a slurry. Place the flask on a magnetic stirrer and add a stir bar.

  • Addition of Propionic Acid: In a dropping funnel, place 15.0 mL (approximately 0.2 mol) of propionic acid.

  • Reaction: Begin vigorous stirring of the Barium carbonate slurry. Slowly add the propionic acid dropwise from the dropping funnel to the flask. A highly foamy solution will form as carbon dioxide is evolved.

  • Stirring: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 24 hours to ensure the reaction goes to completion. The solution should become transparent and clear.

  • Solvent Removal: Remove the excess solvent and any unreacted propionic acid using a rotary evaporator. This will result in the formation of a transparent gel.

  • Crystallization: To induce crystallization, place the flask containing the gel in an ice bath for several hours. A white solid of this compound will precipitate.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 60-80 °C) or in a desiccator under vacuum to a constant weight.

  • Characterization: Characterize the final product to confirm its identity and purity using techniques such as FTIR, ¹H NMR, and TGA.

Characterization Data

The following tables provide expected characterization data for the synthesized this compound.

Table 1: FTIR Spectroscopy Data

Peak Position (cm⁻¹)Assignment
~2970C-H stretching (asymmetric) of CH₃
~2935C-H stretching (symmetric) of CH₃
~2875C-H stretching of CH₂
~1550-1610C=O stretching (asymmetric) of carboxylate
~1420-1460C=O stretching (symmetric) of carboxylate
~1465C-H bending of CH₂
~1380C-H bending of CH₃

Table 2: ¹H NMR Spectroscopy Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2Quartet2H-CH₂-
~1.0Triplet3H-CH₃

Table 3: Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Mass Loss (%)Associated Event
350 - 450VariesDecomposition of propionate groups
> 450VariesFormation of Barium carbonate (in air)

Experimental Workflow Diagram

SynthesisWorkflow A 1. Weigh Reactants Barium Carbonate (19.73 g) Propionic Acid (15.0 mL) B 2. Prepare Slurry Add BaCO3 to 200 mL Deionized Water A->B C 3. Acid Addition Dropwise addition of Propionic Acid with vigorous stirring B->C D 4. Reaction Stir at Room Temperature for 24h C->D E 5. Solvent Removal Rotary Evaporation to form a gel D->E F 6. Crystallization Cool in an ice bath for several hours E->F G 7. Product Isolation Vacuum filtration F->G H 8. Washing Wash with cold Deionized Water G->H I 9. Drying Dry in oven or desiccator H->I J 10. Characterization FTIR, NMR, TGA I->J

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Barium Oxide Thin Film Creation via Thermal Decomposition of Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the creation of barium oxide (BaO) thin films through the thermal decomposition of a barium propionate (B1217596) precursor. This method offers a cost-effective and versatile route for producing BaO thin films, which have applications in various fields, including catalysis, electronics, and as a component in high-temperature superconductors.

Overview of the Thermal Decomposition Process

The thermal decomposition of barium propionate (Ba(CH₃CH₂COO)₂) to barium oxide occurs in a two-step process. The initial decomposition yields barium carbonate (BaCO₃) as an intermediate product, which then further decomposes at higher temperatures to form the desired barium oxide. The nature of the decomposition pathway and the volatile byproducts are dependent on the atmosphere in which the heating is performed.

  • In an Oxidative Atmosphere (e.g., Air, Oxygen): The decomposition of this compound proceeds via an oxidative degradation pathway. This process typically occurs at lower temperatures and involves the release of propionic acid, acetaldehyde, carbon dioxide, and water. An unstable intermediate, barium oxalate (B1200264) (BaC₂O₄), is formed, which rapidly decomposes to barium carbonate.[1]

  • In an Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the decomposition follows a radical pathway. This results in the formation of 3-pentanone (B124093) and carbon dioxide as the primary volatile byproducts, alongside the solid barium carbonate residue.[2]

The subsequent decomposition of barium carbonate to barium oxide requires significantly higher temperatures, typically above 950°C.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound and the subsequent decomposition of the barium carbonate intermediate.

Table 1: Thermal Decomposition of this compound to Barium Carbonate

Temperature Range (°C)AtmosphereMass Loss (%) (approx.)Solid ProductGaseous Byproducts
350 - 370Oxidative (Air/O₂)~30%Barium Carbonate (BaCO₃) via Barium Oxalate (BaC₂O₄) intermediate[1]Propionic acid, Acetaldehyde, CO₂, H₂O[2]
>400Inert (N₂/Ar)~30%Barium Carbonate (BaCO₃)3-Pentanone, CO₂[2]

Note: The mass loss percentage is an approximation based on the stoichiometry of the decomposition of this compound to barium carbonate.

Table 2: Thermal Decomposition of Barium Carbonate to Barium Oxide

Temperature Range (°C)AtmosphereMass Loss (%)Solid ProductGaseous Byproduct
> 950Inert or Oxidative~22.3%Barium Oxide (BaO)Carbon Dioxide (CO₂)

Note: The decomposition of BaCO₃ is an endothermic process.[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound precursor solution and the subsequent deposition of thin films using spin coating and Metal-Organic Chemical Vapor Deposition (MOCVD) techniques.

Synthesis of this compound Precursor Solution

This protocol describes the synthesis of a this compound solution from barium carbonate and propionic acid.

Materials:

  • Barium carbonate (BaCO₃)

  • Propionic acid (CH₃CH₂COOH)

  • Deionized water

Procedure:

  • Add barium carbonate to deionized water in a flask equipped with a magnetic stirrer.

  • While stirring vigorously, add propionic acid dropwise to the suspension. The recommended ratio of propionic acid to deionized water is 1.125:1 by volume. The total barium ion concentration should be targeted at 0.5 M.[4]

  • Continue stirring the solution at room temperature for 24 hours. The initial foamy, white solution will become a transparent, clear solution.[4]

  • Remove the excess solvent using a rotary evaporator to obtain a transparent gel.[4]

  • To induce crystallization of this compound, place the gel in an ice bath for several hours.[4]

  • For thin film deposition, the gel can be redissolved in a suitable solvent, such as methanol (B129727) or 2-methoxyethanol, to achieve the desired viscosity for spin coating or MOCVD.

Thin Film Deposition via Spin Coating

Equipment and Materials:

  • This compound precursor solution

  • Substrates (e.g., silicon wafers, quartz slides)

  • Spin coater

  • Hot plate

  • Furnace

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen gas.

  • Precursor Application: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the this compound precursor solution onto the center of the substrate.

  • Spin Coating:

    • Step 1 (Spreading): Spin the substrate at a low speed (e.g., 500 rpm) for 10-20 seconds to evenly spread the solution.

    • Step 2 (Thinning): Ramp up the speed to a higher value (e.g., 3000-6000 rpm) and maintain for 30-60 seconds to achieve the desired film thickness.[4]

  • Drying (Pyrolysis):

    • Transfer the coated substrate to a hot plate and heat at a low temperature (e.g., 150-250°C) for 5-10 minutes to evaporate the solvent and initiate the decomposition of the propionate.[5]

  • Annealing:

    • Place the pyrolyzed film in a furnace.

    • Step 1 (Decomposition to BaCO₃): Ramp the temperature to 500°C at a rate of 5°C/min in a controlled atmosphere (air for oxidative decomposition or nitrogen for radical decomposition) and hold for 1-2 hours.[4]

    • Step 2 (Decomposition to BaO): If a pure BaO film is desired, continue to ramp the temperature to 950-1000°C and hold for 2-4 hours to ensure the complete decomposition of the intermediate barium carbonate.

    • Cool the furnace down to room temperature slowly to prevent cracking of the film.

Thin Film Deposition via Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD is a more advanced technique suitable for producing high-quality, uniform thin films.

Equipment and Materials:

  • This compound precursor (or a more volatile barium precursor if available)

  • MOCVD reactor system with a liquid delivery system

  • Substrates

  • Carrier gas (e.g., Argon, Nitrogen)

  • Reactive gas (e.g., Oxygen, if oxidative decomposition is desired)

General Protocol:

  • Precursor Delivery: The this compound precursor is typically dissolved in a suitable solvent and introduced into the MOCVD reactor via a liquid delivery system, which vaporizes the solution.

  • Deposition: The vaporized precursor is carried by an inert gas to the heated substrate (typically 400-800°C).

  • Decomposition: The precursor decomposes on the hot substrate surface. A reactive gas like oxygen can be introduced to facilitate the formation of barium oxide.

  • Film Growth: Barium oxide nucleates and grows on the substrate, forming a thin film.

  • Post-Deposition Annealing: A post-deposition annealing step, similar to the one described in the spin coating protocol, may be necessary to improve the crystallinity and purity of the BaO film.

Visualizations

Experimental Workflow for Thin Film Creation

G cluster_0 Precursor Synthesis cluster_1 Spin Coating cluster_2 Thermal Treatment BaCO3 + Propionic Acid BaCO3 + Propionic Acid This compound Solution This compound Solution BaCO3 + Propionic Acid->this compound Solution Stirring @ RT, 24h Dispense on Substrate Dispense on Substrate This compound Solution->Dispense on Substrate Spin Spreading (Low RPM) Spin Spreading (Low RPM) Dispense on Substrate->Spin Spreading (Low RPM) Spin Thinning (High RPM) Spin Thinning (High RPM) Spin Spreading (Low RPM)->Spin Thinning (High RPM) Pyrolysis (150-250°C) Pyrolysis (150-250°C) Spin Thinning (High RPM)->Pyrolysis (150-250°C) Hot Plate Annealing Step 1 (500°C) Annealing Step 1 (500°C) Pyrolysis (150-250°C)->Annealing Step 1 (500°C) Furnace (-> BaCO3) Annealing Step 2 (>950°C) Annealing Step 2 (>950°C) Annealing Step 1 (500°C)->Annealing Step 2 (>950°C) Furnace (-> BaO) BaO Thin Film BaO Thin Film Annealing Step 2 (>950°C)->BaO Thin Film

Caption: Workflow for BaO thin film creation.

Thermal Decomposition Pathway of this compound

G cluster_0 Oxidative Atmosphere (Air/O2) cluster_1 Inert Atmosphere (N2/Ar) This compound This compound Barium Oxalate (Intermediate) Barium Oxalate (Intermediate) This compound->Barium Oxalate (Intermediate) 350-370°C + O2 Barium Carbonate_inert Barium Carbonate This compound->Barium Carbonate_inert >400°C 3-Pentanone, CO2 3-Pentanone, CO2 This compound->3-Pentanone, CO2 Volatiles Barium Carbonate Barium Carbonate Barium Oxalate (Intermediate)->Barium Carbonate Rapid Decomposition Propionic Acid, Acetaldehyde, CO2, H2O Propionic Acid, Acetaldehyde, CO2, H2O Barium Oxalate (Intermediate)->Propionic Acid, Acetaldehyde, CO2, H2O Volatiles Barium Oxide Barium Oxide Barium Carbonate->Barium Oxide >950°C - CO2 Barium Carbonate_inert->Barium Oxide >950°C - CO2

Caption: this compound decomposition pathways.

References

Application Note: Preparation of a Stable Barium Propionate Precursor Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Barium propionate (B1217596) serves as a crucial precursor in various chemical synthesis applications, most notably in the fabrication of advanced materials through Chemical Solution Deposition (CSD). It is a key component in creating epitaxial REBa₂Cu₃O₇-δ (REBCO, where RE = Rare Earth Element) superconducting films.[1][2] The stability of the precursor solution is paramount to achieving uniform, high-quality thin films and ensuring reproducibility in experimental and manufacturing processes. This document provides detailed protocols for preparing stable barium propionate solutions from two common starting materials: barium carbonate and barium acetate (B1210297).

Protocol 1: Synthesis from Barium Carbonate

This protocol outlines the preparation of an aqueous this compound solution via the reaction of barium carbonate with propionic acid. This method is a direct synthesis that yields a clear, stable solution when carried to completion.

Experimental Protocol:

  • Reagent Preparation:

    • Weigh the required amount of Barium Carbonate (BaCO₃).

    • Prepare a solution of propionic acid (HProp) and deionized water at a ratio of 1.125:1 (v/v).

  • Reaction Setup:

    • Add the weighed BaCO₃ to the deionized water portion in a reaction vessel equipped with a magnetic stirrer.

    • Begin vigorous stirring to create a suspension.

  • Synthesis:

    • Slowly add the propionic acid dropwise to the stirring BaCO₃ suspension. The reaction will initiate, often with visible foaming as CO₂ is released.

    • Continue vigorous stirring of the mixture at room temperature for 24 hours. This extended time is crucial to ensure the reaction goes to completion.[1]

  • Final Product:

    • After 24 hours, the reaction should yield a transparent and clear this compound solution.[1] If any solids remain, this may indicate an incomplete reaction, and stirring should be continued.

Experimental Workflow:

G start_node Start A Suspend BaCO₃ in deionized water start_node->A 1. Prepare Suspension end_node Stable Ba(Prop)₂ Solution process_node process_node input_node input_node condition_node condition_node B Add Propionic Acid dropwise A->B 2. Initiate Reaction C Stir vigorously at Room Temperature for 24 hours B->C 3. Drive to Completion D Observe Solution C->D 4. Final Check D->end_node Transparent & Clear D->C Cloudy or Precipitate Present

Caption: Workflow for preparing this compound from Barium Carbonate.

Protocol 2: Synthesis via Ligand Exchange from Barium Acetate

This method is often employed when preparing a mixed-metal precursor solution, for example, in REBCO synthesis. It involves dissolving barium acetate in a non-aqueous solvent system where the acetate groups are exchanged for propionate groups.

Experimental Protocol:

  • Solvent Preparation:

  • Dissolution and Reaction:

    • Dissolve Barium Acetate (Ba(CH₃CO₂)₂) in the propionic acid/methanol solvent mixture to the desired molarity (e.g., 0.5 M).[2]

    • Stir the solution until all the barium acetate has completely dissolved. The propionic acid in the solvent facilitates the replacement of acetate ligands with propionate.[2]

  • Stability:

    • The resulting solution in the propionic acid/methanol mixture is stable and suitable for further use in creating more complex precursor solutions, such as those for CSD applications.[1]

Data Summary

The following table summarizes the key quantitative parameters for the described protocols.

ParameterProtocol 1: From BaCO₃Protocol 2: From Ba(CH₃CO₂)₂
Barium Source Barium Carbonate (BaCO₃)Barium Acetate (Ba(CH₃CO₂)₂)
Primary Solvent Deionized Water1:1 Propionic Acid / Methanol
Reagent Propionic AcidPropionic Acid (as solvent)
[Ba²⁺] Concentration 0.5 M[1]0.5 M[2]
Stirring Time 24 hours[1]Until fully dissolved
Temperature Room TemperatureRoom Temperature

Factors Influencing Solution Stability

Several factors are critical to ensuring the long-term stability of the this compound precursor solution and preventing precipitation.

  • Solvent System: For applications like thin-film deposition, a solvent system of mixed propionic acid and methanol has been shown to yield homogeneous and stable solutions, particularly when other metal propionates are also present.[1]

  • Reaction Completion: In the synthesis from barium carbonate, failure to allow the reaction to proceed for a sufficient duration (e.g., 24 hours) can leave unreacted starting material, leading to instability and precipitation.[1]

  • Concentration: Preparing solutions at excessively high concentrations can lead to supersaturation and subsequent precipitation of the barium salt. The cited concentration of 0.5 M appears to be a stable formulation.[1][2]

  • Purity of Reagents: Using high-purity starting materials (barium source, propionic acid, and solvents) is essential to avoid introducing impurities that could act as nucleation sites and cause precipitation.

  • Additives: While not always necessary for a pure this compound solution, in complex multi-metal precursor systems, stabilizing agents like monoethanolamine (MEA) may be added to improve the stability of other components (like copper propionate), which contributes to the overall homogeneity of the final solution.[1]

References

Application Notes & Protocols: Barium Propionate in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sol-gel process is a versatile and widely adopted method for synthesizing a variety of inorganic and organic-inorganic hybrid materials. This bottom-up approach offers precise control over the final product's purity, homogeneity, and microstructure at relatively low processing temperatures. In the realm of advanced ceramic synthesis, the choice of precursors is critical to achieving the desired material properties. Barium carboxylates, such as barium propionate (B1217596) and the more commonly documented barium acetate (B1210297), serve as excellent barium ion sources in aqueous or alcoholic solutions for the sol-gel synthesis of various barium-containing compounds.

These precursors offer advantages such as good solubility in common solvents and decomposition at moderate temperatures, leaving behind minimal carbon residue. This document provides a detailed overview of the application of barium carboxylates in sol-gel synthesis, with a focus on the preparation of Barium Titanate (BaTiO₃), a ferroelectric material with significant applications in electronics.

A Note on Barium Propionate: While the principles outlined are broadly applicable to this compound, the available scientific literature provides more extensive and detailed experimental protocols using barium acetate. Therefore, the specific protocols and data presented herein will feature barium acetate as the primary barium precursor, serving as a representative example for barium carboxylates in this process.

Applications of Barium Carboxylates in Sol-Gel Synthesis

The primary application of barium carboxylates in sol-gel synthesis is the production of complex oxide ceramics. Some of the key materials synthesized include:

  • Barium Titanate (BaTiO₃): A perovskite ceramic widely used for its high dielectric constant, making it a crucial material for multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices. The sol-gel method allows for the synthesis of nanocrystalline BaTiO₃ powders with controlled particle size and high purity.[1]

  • Barium Strontium Titanate (Ba₁₋ₓSrₓTiO₃ or BST): By incorporating strontium, the Curie temperature and dielectric properties of barium titanate can be tuned for specific applications, such as tunable microwave devices.[2][3]

  • Barium Hexaferrite (BaFe₁₂O₁₉): A magnetic material with applications in permanent magnets, high-frequency devices, and data storage. The sol-gel auto-combustion method, which can utilize barium salts, is a common route for its synthesis.[4]

While the primary applications are in materials science and electronics, the versatility of the sol-gel technique opens up possibilities in other fields. The ability to create porous nanostructures allows for the development of materials for biomedical applications, such as drug delivery systems and bioactive coatings, although specific applications of this compound-derived materials in this area are not yet widely documented.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Barium Titanate (BaTiO₃) powder using the sol-gel method, adapted from procedures utilizing barium acetate.

Protocol 1: Sol-Gel Synthesis of Nanocrystalline Barium Titanate (BaTiO₃) Powder

This protocol is based on the reaction between barium acetate and a titanium alkoxide.

Materials:

  • Barium Acetate (Ba(CH₃COO)₂)

  • Titanium (IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Glacial Acetic Acid (CH₃COOH)

  • 2-Propanol (CH₃CH(OH)CH₃)

  • Deionized Water

Equipment:

  • Beakers and flasks

  • Magnetic stirrer with hot plate

  • Reflux condenser

  • Drying oven

  • Tube furnace or muffle furnace

Procedure:

  • Preparation of Titanium Precursor Solution:

    • In a flask, dissolve Titanium (IV) isopropoxide in 2-propanol under constant stirring. A typical molar ratio is 1:10 (alkoxide to alcohol).[5]

    • Slowly add glacial acetic acid to the solution until a pH of approximately 3 is reached.[5] Acetic acid acts as a chelating agent, controlling the hydrolysis and condensation rates of the titanium alkoxide.

  • Preparation of Barium Precursor Solution:

    • In a separate beaker, dissolve Barium Acetate in deionized water to create a 1 M solution.[5]

  • Sol Formation:

    • Slowly add the titanium alkoxide solution to the barium acetate solution dropwise while stirring vigorously.[5] A 1:1 molar ratio of Ba:Ti is required for stoichiometric BaTiO₃.[5]

    • Continue stirring the mixture for a set period (e.g., 2 hours) at room temperature to ensure a homogenous sol.

  • Gelation:

    • The sol will gradually transform into a viscous gel. The time for gelation can vary depending on the specific concentrations and temperature. The process can be accelerated by gentle heating (e.g., 60-80°C).

  • Drying:

    • Dry the obtained gel in an oven at a temperature of around 100-110°C for several hours to remove the solvent and residual water.[5]

  • Calcination:

    • Transfer the dried gel powder to a furnace for calcination. The calcination temperature is a critical parameter that determines the crystallinity and phase of the final product.

    • Heat the powder to temperatures ranging from 600°C to 1000°C for a specific duration (e.g., 2 hours).[5][6] Higher temperatures generally lead to better crystallinity and larger crystallite sizes.

Safety Precautions:

  • Work in a well-ventilated fume hood, especially when handling titanium isopropoxide and acetic acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Titanium isopropoxide is moisture-sensitive and will react exothermically with water.

Quantitative Data

The following tables summarize quantitative data from various studies on the sol-gel synthesis of barium-containing ceramics.

Table 1: Precursor and Processing Parameters for BaTiO₃ Synthesis

Barium PrecursorTitanium PrecursorMolar Ratio (Ba:Ti)Solvent(s)pHCalcination Temp. (°C)Holding Time (h)Reference
Barium AcetateTitanium (IV) Isopropoxide1:12-Propanol, Deionized Water, Acetic Acid3600 - 10002[5]
Barium AcetylacetonateTitanium (IV) IsopropoxideStoichiometricIsopropanol, Acetic Acid2.5-3.5950-
Barium AcetateTitanium (IV) Isopropoxide1:1Acetic Acid, Isopropanol, Distilled Water---[6]

Table 2: Influence of Calcination Temperature on BaTiO₃ Properties

Calcination Temp. (°C)Crystalline PhaseCrystallite Size (nm)Particle Size (µm)Dielectric Constant (@ 25°C)Curie Temperature (°C)Reference
825 (vacuum)Tetragonal----
950Tetragonal-1-1.51300104
600, 800, 1000-----[5]

Visualizations

Diagram 1: General Workflow for Sol-Gel Synthesis of BaTiO₃

G cluster_precursors Precursor Preparation cluster_process Sol-Gel Process Ba_precursor Barium Acetate in Deionized Water Mixing Mixing & Stirring Ba_precursor->Mixing Ti_precursor Titanium Isopropoxide in 2-Propanol & Acetic Acid Ti_precursor->Mixing Sol Homogeneous Sol Mixing->Sol Hydrolysis & Condensation Gelation Gelation (Aging/Heating) Sol->Gelation Drying Drying (100-110°C) Gelation->Drying Calcination Calcination (600-1000°C) Drying->Calcination Removal of Organics Final_Product BaTiO3 Powder Calcination->Final_Product Crystallization

Caption: A flowchart illustrating the key stages of BaTiO₃ synthesis via the sol-gel method.

Diagram 2: Logical Relationships in Sol-Gel Synthesis

G cluster_params Process Parameters cluster_props Final Material Properties pH pH / Chelating Agent Crystallinity Crystallinity pH->Crystallinity Affects hydrolysis rate Temp Calcination Temperature Temp->Crystallinity ParticleSize Particle/Crystallite Size Temp->ParticleSize Time Calcination Time Time->Crystallinity Time->ParticleSize Ratio Precursor Ratio (Ba:Ti) Purity Purity & Stoichiometry Ratio->Purity Dielectric Dielectric Properties Purity->Dielectric Crystallinity->Dielectric ParticleSize->Dielectric

Caption: Key process parameters and their influence on the final properties of sol-gel derived materials.

References

Application Notes and Protocols for the Pyrolysis of Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barium propionate (B1217596) [(CH₃CH₂COO)₂Ba] is a metal-organic salt that serves as a precursor in various chemical syntheses, notably in the fabrication of high-temperature superconducting films like YBa₂Cu₃O₇-δ (YBCO) and ferroelectric materials such as BaTiO₃.[1] The thermal decomposition (pyrolysis) of barium propionate is a critical step in these processes, leading to the formation of barium carbonate (BaCO₃) or barium oxide (BaO) depending on the reaction conditions. Understanding the experimental setup and the underlying decomposition pathways is crucial for controlling the purity and properties of the final product.

This document provides detailed application notes and experimental protocols for conducting the pyrolysis of this compound in a laboratory setting.

Decomposition Pathways

The thermal decomposition of this compound can proceed through different pathways depending on the atmosphere.

  • Inert Atmosphere (e.g., N₂, Ar): In the absence of oxygen, the pyrolysis of metal propionate salts typically follows a radical pathway at high temperatures. This results in the formation of a symmetrical ketone (3-pentanone) and carbon dioxide, with the solid residue being the corresponding metal carbonate.[2] For this compound, the primary solid product is barium carbonate.[1][2]

  • Oxidative Atmosphere (e.g., O₂, Air): In the presence of oxygen, an oxidative degradation of the propionate ligand occurs at lower temperatures. The volatile products in this case include propionic acid, acetaldehyde, carbon dioxide, and water.[1][2] The final solid product remains barium carbonate.[1] In some cases, an unstable intermediate, barium oxalate (B1200264) (BaC₂O₄), may form, which readily decomposes to barium carbonate.[1]

Data Presentation

The following table summarizes the key quantitative data related to the pyrolysis of this compound under different atmospheric conditions.

ParameterInert AtmosphereOxidative Atmosphere
Primary Volatile Products 3-Pentanone, Carbon Dioxide[2]Propionic Acid, Acetaldehyde, Carbon Dioxide, Water[1][2]
Primary Solid Product Barium Carbonate (BaCO₃)[1][2]Barium Carbonate (BaCO₃)[1]
Decomposition Temperature Range Begins above 400 °C[1]Complete by 400-500 °C[1]

Experimental Protocols

This section outlines the detailed methodology for the pyrolysis of this compound. The protocol is designed for a standard laboratory tube furnace setup coupled with analytical equipment for evolved gas analysis.

Materials and Equipment
  • This compound Powder: (CH₃CH₂COO)₂Ba

  • Tube Furnace: Capable of reaching at least 600 °C with programmable temperature control.

  • Quartz or Alumina Tube: To be placed inside the furnace.

  • Sample Boat: Alumina or quartz.

  • Gas Flow Control System: Mass flow controllers for regulating inert (N₂, Ar) and oxidative (O₂, Air) gas flow.

  • Gas Analysis System (Optional but Recommended):

    • Thermogravimetric Analyzer (TGA) coupled with:

    • Fourier Transform Infrared Spectrometer (FTIR) for identifying functional groups in evolved gases.

    • Mass Spectrometer (MS) for identifying the molecular weight of evolved gases.

  • Condensation Trap/Bubbler: To capture condensable volatile products.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and gloves.

Experimental Procedure
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound powder into a clean, dry sample boat.

    • Place the sample boat in the center of the quartz/alumina tube.

  • System Assembly:

    • Insert the quartz/alumina tube into the tube furnace.

    • Connect the gas inlet of the tube to the gas flow control system.

    • Connect the gas outlet of the tube to a condensation trap or bubbler, and then to the gas analysis system if used. Ensure all connections are gas-tight.

  • Purging the System:

    • Before heating, purge the system with the desired gas (e.g., N₂ for inert atmosphere, or synthetic air/O₂ for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a controlled atmosphere.

  • Pyrolysis Program:

    • Program the tube furnace with the desired temperature profile. A typical program would be:

      • Ramp up the temperature from room temperature to 500 °C at a heating rate of 5-10 °C/min.[1]

      • Hold at 500 °C for 1-2 hours to ensure complete decomposition.

      • Cool down to room temperature naturally.

  • Data Collection:

    • If using a TGA, monitor the mass loss of the sample as a function of temperature.

    • Simultaneously, use the FTIR and/or MS to analyze the composition of the evolved gases.

  • Product Recovery and Analysis:

    • Once the furnace has cooled to room temperature, carefully remove the sample boat containing the solid residue.

    • The solid product can be analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase (e.g., orthorhombic BaCO₃) and Fourier Transform Infrared Spectroscopy (FTIR) to identify characteristic vibrational modes.[1]

    • The condensable liquid products collected in the trap can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Setup cluster_pyrolysis Pyrolysis cluster_analysis Analysis start Start weigh Weigh this compound start->weigh place Place Sample in Tube weigh->place assemble Assemble Furnace and Gas Lines place->assemble purge Purge with Gas (N2 or O2) assemble->purge heat Heat to 500°C (5-10°C/min) purge->heat hold Hold at 500°C heat->hold gas_analysis Evolved Gas Analysis (TGA-FTIR/MS) heat->gas_analysis cool Cool to Room Temperature hold->cool solid_analysis Solid Residue Analysis (XRD, FTIR) cool->solid_analysis end End solid_analysis->end Decomposition_Pathways cluster_inert Inert Atmosphere (e.g., N2) cluster_oxidative Oxidative Atmosphere (e.g., O2) BaProp This compound ((CH3CH2COO)2Ba) Pentanone 3-Pentanone BaProp->Pentanone >400°C CO2_inert Carbon Dioxide BaProp->CO2_inert >400°C BaCO3_inert Barium Carbonate (BaCO3) BaProp->BaCO3_inert >400°C PropAcid Propionic Acid BaProp->PropAcid Acetaldehyde Acetaldehyde BaProp->Acetaldehyde CO2_ox Carbon Dioxide BaProp->CO2_ox Water Water BaProp->Water BaCO3_ox Barium Carbonate (BaCO3) BaProp->BaCO3_ox

References

Application Notes and Protocols for Barium Propionate as a Catalyst Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium propionate (B1217596) is emerging as a highly effective precursor for the introduction of barium as a promoter in heterogeneous catalysis. The use of barium as a promoter can significantly enhance catalyst activity, selectivity, and stability in a variety of chemical transformations. While barium in various forms, such as oxides and carbonates, has been recognized for its promotional effects, the choice of the precursor salt plays a crucial role in the final performance of the catalyst. Evidence suggests that catalysts prepared using barium propionate as a precursor exhibit superior efficiency compared to those prepared from other barium salts like carbonates or hydroxides.

This document provides detailed application notes and experimental protocols for utilizing this compound as a catalyst promoter precursor. The information is intended to guide researchers in the preparation of high-performance barium-promoted catalysts for a range of applications.

Principle of Barium Promotion

Barium promotion in catalysis can be attributed to two primary mechanisms:

  • Structural Promotion: Barium species, typically barium oxide (BaO), can act as a physical spacer, preventing the sintering and agglomeration of the active metal nanoparticles on the catalyst support. This helps to maintain a high active surface area and improves the catalyst's thermal stability and lifespan.

  • Electronic Promotion: Barium is an electropositive element and can donate electron density to the active metal centers. This electronic modification can alter the adsorption properties of reactants and intermediates on the catalyst surface, leading to enhanced reaction rates and selectivity towards desired products.

This compound serves as a precursor that, upon thermal decomposition, yields highly dispersed barium oxide on the catalyst support, which is the active promoting species.

Advantages of Using this compound as a Precursor

The selection of this compound as a precursor for barium promotion offers several advantages over other barium salts:

  • Higher Catalyst Efficiency: Studies have shown that catalysts prepared with this compound exhibit superior performance. For instance, in the oxidative coupling of methane (B114726) (OCM), perovskite catalysts prepared using a propionate precursor demonstrated higher efficiency compared to those made from carbonate or hydroxide (B78521) precursors[1].

  • Controlled Decomposition: this compound decomposes at relatively moderate temperatures, allowing for a more controlled formation of the active barium oxide phase on the catalyst support. The thermal decomposition of a mixed barium acetato-propionate salt has been shown to form barium carbonate at temperatures below 400°C in an air atmosphere[2].

  • Good Solubility: this compound exhibits good solubility in water, facilitating its uniform dispersion on the catalyst support during the impregnation step.

Applications

The use of barium as a promoter, often derived from precursors like this compound, has been shown to be beneficial in several catalytic applications, including:

  • Ammonia (B1221849) Synthesis: Barium is a well-known promoter for cobalt (Co) and ruthenium (Ru) based catalysts used in ammonia synthesis. It can act as both a structural and electronic promoter, enhancing the catalyst's activity[3][4].

  • CO2 Methanation: The addition of barium to nickel-based catalysts can significantly enhance the conversion of CO2 to methane, particularly at lower temperatures[5].

  • Dry Reforming of Methane: Barium promotion of nickel catalysts supported on yttria-stabilized zirconia has been shown to improve catalyst stability and performance in the dry reforming of methane.

  • Oxidative Coupling of Methane (OCM): As mentioned, this compound is an effective precursor for preparing highly efficient perovskite catalysts for OCM[1].

Quantitative Data on Catalyst Performance

The choice of barium precursor has a quantifiable impact on catalyst performance. The following table summarizes data from a study on Ba-Ti perovskite catalysts for the oxidative coupling of methane, highlighting the superior performance achieved with the propionate precursor.

Barium PrecursorCH4 Conversion (%)C2 Selectivity (%)C2 Yield (%)
Propionate 25.848.512.5
Carbonate23.545.210.6
Hydroxide21.743.89.5

Data adapted from a study on the oxidative coupling of methane over Ba-Ti perovskite catalysts. Reaction conditions: T = 800 °C, CH4/O2 = 4, GHSV = 36000 mL/g·h.

Experimental Protocols

This section provides detailed protocols for the preparation of a barium-promoted catalyst using this compound as the precursor. The example provided is for the preparation of a Ba-promoted Nickel on Alumina (Ba-Ni/Al2O3) catalyst, a common system for reforming and hydrogenation reactions.

Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation

Materials:

  • This compound (Ba(C3H5O2)2)

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O)

  • γ-Alumina (γ-Al2O3) support (pellets or powder)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube reactor

Procedure:

  • Support Pre-treatment: Dry the γ-Al2O3 support in an oven at 120°C for 4 hours to remove any adsorbed moisture.

  • Pore Volume Determination: Determine the pore volume of the dried γ-Al2O3 support by the incipient wetness method. This is done by slowly adding deionized water from a burette to a known weight of the support until it is fully saturated, without any excess liquid. The volume of water added is the pore volume.

  • Preparation of Impregnation Solution:

    • Calculate the required amount of Nickel(II) nitrate hexahydrate and this compound to achieve the desired metal and promoter loading (e.g., 10 wt% Ni and 5 wt% Ba).

    • Dissolve the calculated amounts of Ni(NO3)2·6H2O and Ba(C3H5O2)2 in a volume of deionized water equal to the pore volume of the support.

  • Impregnation:

    • Place the dried γ-Al2O3 support in a suitable container.

    • Slowly add the impregnation solution dropwise to the support while continuously mixing or tumbling to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C overnight.

  • Calcination:

    • Place the dried catalyst precursor in a quartz tube reactor within a tube furnace.

    • Heat the sample under a flow of air (or an inert gas like nitrogen) to the final calcination temperature. A ramp rate of 5°C/min is recommended.

    • The calcination temperature should be sufficient to ensure the complete decomposition of the propionate and nitrate precursors to their respective oxides. Based on thermal decomposition studies of related compounds, a temperature in the range of 500-600°C is recommended. Hold at the final temperature for 4 hours.

    • Cool the catalyst to room temperature under the same gas flow.

Visualizations

Logical Workflow for Catalyst Preparation

The following diagram illustrates the key steps in the preparation of a barium-promoted catalyst using this compound as a precursor via the incipient wetness impregnation method.

G cluster_prep Catalyst Preparation Workflow Support γ-Alumina Support Pretreatment Drying @ 120°C Support->Pretreatment PoreVolume Pore Volume Determination Pretreatment->PoreVolume Impregnation Incipient Wetness Impregnation Pretreatment->Impregnation Solution Prepare Impregnation Solution (Ni(NO3)2 + Ba(C3H5O2)2) PoreVolume->Solution Solution->Impregnation Drying Drying @ 120°C Impregnation->Drying Calcination Calcination @ 500-600°C Drying->Calcination FinalCatalyst Ba-Ni/Al2O3 Catalyst Calcination->FinalCatalyst

Catalyst preparation workflow.
Proposed Signaling Pathway for Barium Promotion

This diagram illustrates the proposed mechanism by which barium, derived from this compound, promotes the catalytic activity of a metal catalyst.

G cluster_pathway Barium Promotion Mechanism cluster_effects Promotional Effects BaPropionate This compound (Precursor) Decomposition Thermal Decomposition BaPropionate->Decomposition Heat BaO Barium Oxide (BaO) (Active Promoter) Decomposition->BaO Support Catalyst Support (e.g., Al2O3) BaO->Support Dispersed on ActiveMetal Active Metal (e.g., Ni) BaO->ActiveMetal Interacts with Structural Structural Promotion (Prevents Sintering) BaO->Structural Electronic Electronic Promotion (Electron Donation) BaO->Electronic Support->ActiveMetal Supports EnhancedPerformance Enhanced Catalytic Performance ActiveMetal->EnhancedPerformance Structural->ActiveMetal Stabilizes Electronic->ActiveMetal Modifies

Mechanism of barium promotion.

References

Troubleshooting & Optimization

How to avoid Barium carbonate impurities in Barium propionate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of barium propionate (B1217596). Our goal is to help you minimize impurities, particularly barium carbonate, and ensure the successful synthesis of your target compound.

Troubleshooting Guide: B-P-001 - Barium Carbonate Impurity

Issue: Presence of a white, insoluble precipitate, identified as barium carbonate, in the final barium propionate product.

Cause: Barium carbonate is a common impurity in this compound synthesis, primarily formed by the reaction of barium-containing starting materials or intermediates with carbon dioxide (CO₂) from the atmosphere. Barium hydroxide (B78521) and other basic barium salts are particularly susceptible to this reaction.[1][2][3][4][5]

Corrective and Preventive Actions
Step Action Detailed Explanation
1 Use CO₂-Free Solvents and Reagents De-gas all solvents (e.g., water) by boiling and cooling under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of reagents like barium hydroxide.
2 Perform Reaction Under an Inert Atmosphere Conduct the entire synthesis, including the reaction, filtration, and crystallization steps, in a glove box or under a continuous flow of an inert gas. This minimizes the exposure of reactants and the product to atmospheric CO₂.
3 Acidic Workup Barium carbonate is soluble in acidic solutions, while this compound is less soluble in the presence of excess propionic acid. After the initial reaction, a carefully controlled addition of dilute propionic acid can help dissolve any formed barium carbonate.[6] However, this must be followed by a purification step to remove the excess acid.
4 Recrystallization Purify the crude this compound by recrystallization. The significant difference in solubility between this compound and barium carbonate in certain solvent systems allows for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of barium carbonate impurity in this compound synthesis?

A1: The most common source is the reaction of basic barium precursors, such as barium hydroxide or barium oxide, with atmospheric carbon dioxide.[1][2][3][4][5] These precursors are highly reactive towards CO₂.

Q2: How can I detect the presence of barium carbonate in my sample?

A2: Barium carbonate can often be identified as a white, insoluble solid in your this compound product. A simple qualitative test is to add a small amount of dilute acid (e.g., hydrochloric acid) to a sample of the precipitate. If effervescence (fizzing) occurs, it indicates the release of carbon dioxide and the presence of a carbonate. For quantitative analysis, techniques like Fourier-Transform Infrared (FTIR) spectroscopy or X-Ray Diffraction (XRD) can be employed.

Q3: Is it possible to synthesize this compound directly from barium carbonate?

A3: Yes, one common method involves the reaction of barium carbonate with propionic acid.[1] The reaction proceeds with the evolution of carbon dioxide gas. It is crucial to use a slight excess of propionic acid to ensure complete conversion of the barium carbonate.

Q4: My this compound product "oils out" during crystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is supersaturated to a point where the solute comes out of solution above its melting point or if impurities are present. To resolve this, try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also induce proper crystallization.

Q5: What is the expected yield for this compound synthesis?

A5: The yield can vary depending on the specific synthetic route and purification methods used. However, with careful control of reaction conditions and purification, yields of over 80% can be achieved.

Data Presentation

Solubility Data
Compound Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
This compound WaterSolubleMore SolubleThe increase in solubility with temperature allows for purification by recrystallization.
This compound Ethanol (B145695)Sparingly SolubleModerately SolubleCan be used as an anti-solvent in recrystallization from water.
Barium Carbonate WaterVery Poorly SolubleVery Poorly SolubleIts low solubility is the basis for its separation from this compound by filtration and recrystallization.[6]
Barium Carbonate EthanolInsolubleInsoluble

Researchers should experimentally determine the optimal solvent ratios and temperatures for their specific needs.

Experimental Protocols

Protocol 1: Synthesis of this compound from Barium Carbonate

This protocol describes the synthesis of this compound from barium carbonate and propionic acid.

Materials:

  • Barium carbonate (BaCO₃)

  • Propionic acid (CH₃CH₂COOH)

  • Deionized water (degassed)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barium carbonate.

  • Slowly add a slight molar excess of propionic acid to the flask. The reaction will produce carbon dioxide gas, so ensure adequate ventilation.

  • After the initial effervescence subsides, add a minimal amount of degassed deionized water to form a stirrable slurry.

  • Heat the mixture to reflux with vigorous stirring until the barium carbonate has completely reacted and a clear solution is obtained.

  • Allow the solution to cool to room temperature.

  • Filter the solution to remove any unreacted starting material or insoluble impurities.

  • The filtrate contains the crude this compound. Proceed to Protocol 2 for purification.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on the principle of differential solubility to remove barium carbonate and other impurities.

Procedure:

  • Gently heat the aqueous solution of crude this compound obtained from Protocol 1.

  • While the solution is warm, slowly add ethanol until the solution becomes slightly cloudy. This indicates the saturation point has been reached.

  • Add a few drops of warm water until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in an ice bath for 30 minutes to an hour.

  • Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Mandatory Visualization

Barium_Propionate_Synthesis_Troubleshooting cluster_synthesis Synthesis Stage cluster_problem Problem Identification cluster_solution Solution Pathway start Start Synthesis reaction Reaction of Barium Precursor with Propionic Acid start->reaction product Crude Barium Propionate reaction->product impurity White Precipitate (Potential BaCO3) product->impurity analysis Confirm BaCO3 (e.g., Acid Test, FTIR) impurity->analysis recrystallization Purification by Recrystallization analysis->recrystallization prevention Preventive Measures: - Inert Atmosphere - CO2-free Reagents analysis->prevention Implement for future syntheses pure_product Pure Barium Propionate recrystallization->pure_product

Caption: Troubleshooting workflow for addressing barium carbonate impurities in this compound synthesis.

References

Technical Support Center: Optimizing Barium Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of barium propionate (B1217596).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of barium propionate.

Issue 1: Low or No Yield of this compound

Question Possible Causes Troubleshooting Steps
Why is my yield of this compound significantly lower than expected? 1. Incomplete Reaction: The reaction between the barium precursor and propionic acid may not have gone to completion.[1][2]2. Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the amount of product formed.3. Loss During Workup: Significant amounts of the product may be lost during filtration, washing, or transfer steps.[1]4. Precursor Quality: Impurities in the barium precursor (e.g., barium carbonate or barium acetate) can lead to side reactions or incomplete conversion.[3][4]1. Reaction Time & Stirring: Ensure the reaction mixture is stirred vigorously for a sufficient duration (e.g., 24 hours at room temperature) to maximize reactant contact.[3]2. Stoichiometry Check: Carefully calculate and measure the molar ratios of your reactants. Consider a slight excess of propionic acid to ensure full conversion of the barium salt.3. Careful Handling: Exercise caution during product isolation. Ensure complete transfer of solids and minimize the amount of solvent used for washing to prevent excessive dissolution of the product.4. Precursor Analysis: Use high-purity barium carbonate or another suitable precursor. If using barium acetate (B1210297), be aware that complete conversion to propionate may not occur, potentially leading to mixed salt formation.[3][4]
The reaction seems to have stopped before all the barium carbonate has reacted. Why? Formation of an Insoluble Layer: A layer of this compound may form on the surface of the unreacted barium carbonate, preventing further reaction with the propionic acid.[2][5]Improve Agitation: Increase the stirring speed to ensure the solid particles remain suspended and their surfaces are continuously exposed to the acid.Alternative Precursor: Consider using barium hydroxide (B78521) instead of barium carbonate, which can mitigate foaming and may offer different reaction kinetics.[2]

Issue 2: Product Contamination and Purity

Question Possible Causes Troubleshooting Steps
My final product contains impurities. How can I identify and remove them? 1. Unreacted Barium Carbonate: Incomplete reaction can leave unreacted starting material in the product.2. Barium Acetate-Propionate Mixed Salts: If using barium acetate as a precursor, the formation of mixed salts is a possibility.[3][4]3. Formation of Barium Oxalate (B1200264)/Carbonate during Decomposition: Thermal decomposition of this compound can lead to the formation of barium oxalate and subsequently barium carbonate.[3]1. Analytical Techniques: Use analytical methods such as X-ray Diffraction (XRD) to identify crystalline impurities like unreacted barium carbonate. Infrared (IR) spectroscopy can also help identify the presence of different carboxylate groups.[6]2. Purification: Recrystallization is an effective method for purifying this compound. A suggested method is to dissolve the product in warm water and then add ethanol (B145695) to induce crystallization upon cooling.[7]3. Washing: Washing the isolated solid with appropriate solvents can remove certain impurities. For instance, a sequence of washing with acetone (B3395972) and then diethyl ether has been shown to improve yield and purity.
The product is not a white crystalline solid as expected. Presence of Impurities: Discoloration can indicate the presence of impurities from starting materials or side reactions.Review Starting Materials: Ensure the purity of your barium precursor and propionic acid.Optimize Reaction Conditions: Varying reaction parameters such as temperature and reaction time might reduce the formation of colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for synthesizing this compound?

A1: A detailed experimental protocol for the synthesis of this compound from barium carbonate and propionic acid is provided in the "Experimental Protocols" section below.

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: The key parameters include the molar ratio of reactants, reaction time, stirring efficiency, and the purity of the starting materials. Vigorous stirring for an adequate time (e.g., 24 hours) is crucial for the reaction between solid barium carbonate and propionic acid.[3]

Q3: How can I induce crystallization if the product remains as a gel or oil?

A3: If an excess of solvent is present, it can be removed using a rotary evaporator. To induce crystallization from a resulting gel or oil, placing the product in an ice bath for several hours can be effective.[3]

Q4: What are the safety precautions I should take when synthesizing this compound?

A4: All soluble barium compounds are toxic if ingested.[8] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] The synthesis should be carried out in a well-ventilated area or a fume hood. Avoid inhaling dust or vapors. In case of accidental ingestion, seek immediate medical attention.[9]

Q5: What analytical techniques are suitable for characterizing the final product?

A5: The purity and identity of this compound can be confirmed using techniques such as:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and identify any crystalline impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic absorption bands of the propionate group.[6]

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): To determine the barium content.[10][11]

Experimental Protocols

Synthesis of this compound from Barium Carbonate

This protocol is based on the reaction of barium carbonate with propionic acid.

Materials:

  • Barium Carbonate (BaCO₃)

  • Propionic Acid (CH₃CH₂COOH)

  • Deionized Water

  • Acetone

  • Diethyl Ether

Procedure:

  • Add a stoichiometric amount of barium carbonate to deionized water in a reaction flask equipped with a magnetic stirrer.

  • While stirring vigorously, add a slight molar excess of propionic acid dropwise to the barium carbonate suspension. The reaction will start with foaming as carbon dioxide is evolved.[3]

  • Continue to stir the mixture vigorously at room temperature for 24 hours to ensure the reaction goes to completion. The solution should become clear and transparent.[3]

  • Remove any excess solvent using a rotary evaporator. This may result in the formation of a transparent gel.[3]

  • To induce crystallization, place the flask containing the gel in an ice bath for several hours until a white solid precipitate forms.[3]

  • Isolate the white solid by filtration using a Büchner funnel.

  • Purify the product by washing it three times with acetone, followed by three washes with diethyl ether.

  • Dry the purified this compound in a vacuum oven at a low temperature.

Quantitative Data Summary

The following table summarizes the influence of the purification method on the yield of this compound.

Purification MethodReported YieldReference
Washing with acetone and diethyl etherUp to 88%[3]
Washing with only diethyl ether~20%[3]

Diagrams

Experimental_Workflow Experimental Workflow for Optimizing this compound Yield start Start: Define Reaction Parameters reactants Reactants: - Barium Precursor (BaCO3) - Propionic Acid - Solvent (e.g., DI Water) start->reactants reaction Reaction: - Stir vigorously - Room Temperature - 24 hours reactants->reaction isolation Product Isolation: - Rotary Evaporation - Crystallization (Ice Bath) - Filtration reaction->isolation purification Purification: - Wash with Acetone - Wash with Diethyl Ether isolation->purification drying Drying: - Vacuum Oven purification->drying analysis Analysis: - Yield Calculation - Purity (XRD, IR) drying->analysis decision Yield & Purity Meet Requirements? analysis->decision end End: Optimized Protocol decision->end Yes troubleshoot Troubleshoot: - Adjust Stoichiometry - Modify Reaction Time/Temp - Improve Purification decision->troubleshoot No troubleshoot->reactants

Caption: Workflow for this compound Synthesis and Optimization.

References

Troubleshooting incomplete conversion of Barium acetate to propionate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Barium Propionate (B1217596) from Barium Acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for converting Barium Acetate to Barium Propionate?

The primary method involves the reaction of Barium Acetate with propionic acid. This is an equilibrium-driven reaction where the acetate ion is displaced by the propionate ion. However, achieving complete conversion can be challenging, often resulting in a mixed salt of Barium Acetate-Propionate.[1]

Q2: Why is my conversion of Barium Acetate to this compound incomplete?

Incomplete conversion is a common issue and can be attributed to several factors:

  • Equilibrium Nature of the Reaction: The reaction between Barium Acetate and propionic acid is reversible. Without sufficient driving force, the reaction may not proceed to completion, resulting in a mixture of Barium Acetate, this compound, and a mixed Barium Acetate-Propionate complex.[1]

  • Insufficient Reaction Time or Temperature: The reaction may require prolonged heating to reach equilibrium or to favor the formation of the propionate salt.

  • Stoichiometry of Reactants: An insufficient excess of propionic acid may not be enough to drive the equilibrium towards the formation of this compound.

  • Presence of Water: Water can participate in the equilibrium and may hinder the conversion.

Q3: What are the expected side products or impurities?

The main "impurity" in the final product is often unreacted Barium Acetate or the mixed Barium Acetate-Propionate salt.[1] Depending on the reaction conditions and purity of starting materials, other potential impurities could include residual propionic acid or acetic acid generated during the reaction.

Q4: How can I analyze the product to determine the extent of conversion?

Several analytical techniques can be employed to quantify the ratio of Barium Acetate to this compound in your product mixture:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to identify and quantify the relative amounts of acetate and propionate functional groups based on their characteristic vibrational frequencies.[2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for the analysis of mixtures containing organic anions like acetate and propionate.[7][8][9][10][11] By integrating the signals corresponding to the methyl and ethyl protons of the acetate and propionate moieties, a quantitative ratio can be determined.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (after derivatization) can be used to separate and quantify the acetate and propionate anions.[12][13][14][15]

Troubleshooting Guide

This section provides a structured approach to troubleshoot incomplete conversion of Barium Acetate to this compound.

Problem: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Reaction has not reached equilibrium. Increase the reaction time. Monitor the reaction progress at different time points using a suitable analytical technique (e.g., FTIR or NMR of small aliquots).Allows the equilibrium to shift further towards the product side.
Insufficient driving force for the reaction. Increase the molar excess of propionic acid.According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.
Reaction temperature is too low. Increase the reaction temperature. A reported protocol for a similar metal propionate synthesis suggests heating at 140°C.Higher temperatures can increase the reaction rate and may shift the equilibrium position.
Presence of water. Ensure all reactants and glassware are dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizing water can help drive the equilibrium towards the formation of the anhydrous propionate salt.
Inefficient mixing. Use vigorous and constant stirring throughout the reaction.Ensures homogeneity and facilitates the interaction between reactants.

Experimental Protocols

General Protocol for the Synthesis of this compound from Barium Acetate

This protocol is a general guideline based on the principles of carboxylate exchange reactions. Optimization of specific parameters may be required for your particular setup and desired product purity.

Materials:

  • Barium Acetate

  • Propionic Acid (reagent grade or higher)

  • Anhydrous solvent (optional, e.g., toluene (B28343) or xylene to aid in water removal by azeotropic distillation)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Schlenk line or other inert atmosphere setup (recommended)

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In the round-bottom flask, add Barium Acetate and a molar excess of propionic acid (e.g., 5-10 equivalents). If using a solvent, add it at this stage.

  • Reaction Conditions: Heat the mixture to a temperature between 120-150°C with vigorous stirring under a slow stream of inert gas.

  • Reaction Time: Allow the reaction to proceed for an extended period, for example, 12-24 hours. Monitor the reaction periodically.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, remove the excess propionic acid and solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product will likely be a mixture. Recrystallization from a suitable solvent system can be attempted to purify the this compound. The choice of solvent will depend on the relative solubilities of Barium Acetate and this compound and may require some experimentation.

Visualizing the Process

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting incomplete conversion.

Troubleshooting_Workflow Troubleshooting Incomplete Conversion start Incomplete Conversion (Low Propionate Yield) check_reaction_conditions Review Reaction Parameters: - Time - Temperature - Stoichiometry start->check_reaction_conditions check_purity Analyze Starting Materials (Barium Acetate, Propionic Acid) start->check_purity is_equilibrium Is the issue related to reaction equilibrium? check_reaction_conditions->is_equilibrium is_kinetic Is the issue related to reaction kinetics? check_reaction_conditions->is_kinetic is_impurity Are impurities inhibiting the reaction? check_reaction_conditions->is_impurity check_purity->is_impurity analyze_product Analyze Product Mixture (FTIR, NMR, etc.) end_point Improved Conversion analyze_product->end_point is_equilibrium->analyze_product No optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Increase Propionic Acid Excess is_equilibrium->optimize_conditions Yes remove_byproducts Consider Byproduct Removal (e.g., remove acetic acid) is_equilibrium->remove_byproducts Yes optimize_conditions->analyze_product remove_byproducts->analyze_product is_kinetic->analyze_product No increase_temp_mixing Increase Temperature and/or Improve Mixing is_kinetic->increase_temp_mixing Yes increase_temp_mixing->analyze_product is_impurity->analyze_product No purify_reagents Purify Starting Materials is_impurity->purify_reagents Yes purify_reagents->start

A flowchart for troubleshooting incomplete conversion.
Reaction Pathway

The following diagram illustrates the chemical equilibrium between Barium Acetate and this compound.

Reaction_Pathway Barium Acetate to this compound Conversion reactant1 Barium Acetate Ba(CH₃COO)₂ intermediate Mixed Acetate-Propionate Complex reactant1->intermediate + Propionic Acid reactant2 Propionic Acid CH₃CH₂COOH reactant2->intermediate product1 This compound Ba(CH₃CH₂COO)₂ product1->intermediate Reverse Reaction product2 Acetic Acid CH₃COOH product2->intermediate intermediate->product1 Further Reaction intermediate->product2

The equilibrium reaction for this compound synthesis.

References

Technical Support Center: Purification of Synthesized Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Barium propionate (B1217596). The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in synthesized Barium propionate?

A1: Common impurities in synthesized this compound can include:

  • Unreacted Starting Materials: Residual Barium hydroxide, Barium carbonate, or propionic acid that did not fully react during the synthesis. Barium carbonate can form if the reaction is exposed to carbon dioxide from the air.

  • Other Barium Salts: If impure starting materials are used, other barium salts such as Barium chloride or Barium sulfate (B86663) could be present.[1][2][3]

  • Solvent Residues: Traces of the reaction or purification solvents may remain in the final product.

Q2: My this compound fails to crystallize from the solution. What should I do?

A2: Failure to crystallize is a common issue, often due to supersaturation or using an excessive amount of solvent.[4][5] Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The scratch marks can provide nucleation sites for crystal growth.[4][6]

    • Seeding: Add a "seed crystal" of pure this compound to the solution. This will act as a template for further crystallization.[4][6]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound.[5][6]

  • Cooling: If crystallization was attempted at room temperature, try cooling the solution in an ice bath.[7]

Q3: The purified this compound appears oily or forms liquid droplets instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid. This can be addressed by:

  • Reheating and Adding More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent. Allow the solution to cool slowly.[6]

  • Slowing Down the Cooling Process: Rapid cooling can sometimes cause oils to form. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]

  • Using a Different Solvent System: The chosen solvent may not be ideal. A different solvent or a mixture of solvents might be necessary.

Q4: The yield of my purified this compound is very low. What are the possible reasons?

A4: A low yield can result from several factors during the purification process:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, as the product will remain dissolved in the mother liquor.[4][5]

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, some of the product may crystallize and be lost.

  • Incomplete Precipitation: If using an anti-solvent (like ethanol (B145695) added to a water solution) to induce crystallization, an insufficient amount will lead to incomplete precipitation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[4]

Data Presentation: Comparison of Purification Methods

Purification MethodDescriptionAdvantagesDisadvantagesTypical Yield
Recrystallization from Water/Ethanol The crude product is dissolved in a minimal amount of hot water, and then ethanol is added to the warm solution to induce crystallization upon cooling.Effective for removing a wide range of impurities.Can be time-consuming; potential for product loss if too much solvent is used.Good to High
Washing with Acetone (B3395972)/Diethyl Ether The crude solid is washed sequentially with acetone and then diethyl ether using a Büchner funnel filtration system.[7]Faster than recrystallization; effective for removing certain soluble impurities.May not be as effective as recrystallization for all impurities.Up to 88%[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water and Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 50 mL per gram of crude product) and gently heat the mixture with stirring until the solid is completely dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, slowly add ethanol until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot water to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Washing with Acetone and Diethyl Ether
  • Setup: Place the crude this compound in a Büchner funnel fitted with filter paper, placed on top of a filter flask connected to a vacuum source.

  • Acetone Wash: With the vacuum off, add a small amount of acetone to the solid and gently slurry. Turn on the vacuum to filter off the acetone. Repeat this washing step two more times.[7]

  • Diethyl Ether Wash: With the vacuum off, add a small amount of diethyl ether to the solid and gently slurry. Turn on the vacuum to filter off the diethyl ether. Repeat this washing step two more times.[7]

  • Drying: Allow the purified solid to dry on the filter paper under vacuum for a period of time to remove residual solvents. For complete drying, transfer the solid to a desiccator.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Start Purification Filtration Hot Gravity Filtration (if insolubles present) Dissolution->Filtration Crystallization Cool to Induce Crystallization Dissolution->Crystallization No Insoluble Impurities Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Ice-Cold Solvent Isolation->Washing Drying Dry Purified Product Washing->Drying Pure_Product Pure this compound Drying->Pure_Product Final Product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem Encountered During Purification No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Induce_Crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal No_Crystals->Induce_Crystallization Reduce_Solvent Reduce Solvent Volume No_Crystals->Reduce_Solvent Reheat_Add_Solvent Reheat and Add More Solvent Oiling_Out->Reheat_Add_Solvent Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Check_Solvent_Amount Use Minimal Hot Solvent Low_Yield->Check_Solvent_Amount Ice_Cold_Wash Wash with Ice-Cold Solvent Low_Yield->Ice_Cold_Wash

Caption: Troubleshooting guide for common issues in this compound purification.

References

Improving the solubility of Barium propionate in precursor solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium propionate (B1217596) precursor solutions. Our goal is to help you overcome common challenges related to solubility and ensure the stability and homogeneity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of barium propionate in common laboratory solvents?

This compound is a salt that exhibits variable solubility depending on the solvent system. While many simple barium salts are water-soluble, this compound's solubility can be limited, especially when high concentrations are required for precursor solutions.[1] In specialized applications, such as the preparation of REBCO (Rare-Earth Barium Copper Oxide) films, saturated solutions in a mixture of propionic acid and methanol (B129727) (1:1) can reach concentrations as high as 1.5 M.[2]

Q2: Why is achieving high concentration of this compound in precursor solutions often challenging?

High concentrations are often limited by the salt's intrinsic solubility. For applications requiring thick final films or specific reaction kinetics, maximizing the amount of dissolved this compound is crucial.[2] The dissolution can be slow, and factors like solvent choice, temperature, and the physical form of the this compound powder can significantly hinder the process.[2]

Q3: Can the physical properties of the this compound powder affect its solubility?

Yes, the physical properties of the powder are critical. For instance, a large average grain size can significantly slow down dissolution.[2] Mechanical grinding to reduce the particle size increases the surface area available for solvent interaction, which can enhance the rate of dissolution.[2]

Q4: Are there any common contaminants I should be aware of that could affect my precursor solution?

The presence of certain anions can drastically reduce the concentration of soluble barium. Barium sulfate (B86663) (BaSO₄) and barium carbonate (BaCO₃) are notoriously insoluble in most solvents.[1][3][4][5] Contamination from sulfate sources or exposure to atmospheric CO₂ can lead to the precipitation of these unwanted salts, reducing the effective concentration of barium in your solution and potentially causing inhomogeneities.[2]

Q5: How does pH influence the solubility of this compound?

The solubility of barium compounds can increase with decreasing pH (i.e., in more acidic conditions).[1] Using an acidic solvent like propionic acid not only acts as a solvent but also helps maintain an acidic environment, which can favor the dissolution of the barium salt.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound precursor solutions.

IssuePossible Cause(s)Suggested Solution(s)
Cloudy Solution or Precipitate Formation 1. Contamination: The solution may be contaminated with sulfate or carbonate ions, forming highly insoluble barium sulfate or barium carbonate.[1][2] 2. Incomplete Conversion: If using barium acetate (B1210297) as a starting material to synthesize this compound in situ, the conversion may be incomplete, leading to undesired phases.[2]1. Use High-Purity Reagents: Ensure all starting materials and solvents are free from sulfate and carbonate contamination. 2. Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric CO₂. 3. Direct Synthesis: Synthesize and purify this compound powder first to ensure its purity before dissolving it in the final solvent mixture.[2]
This compound Not Dissolving Completely 1. Saturation: The solution has reached its saturation limit at the current temperature. 2. Poor Solvent Choice: The selected solvent or solvent mixture is not optimal for this compound. 3. Large Particle Size: The this compound powder has a large grain size, slowing dissolution.[2]1. Increase Temperature: Gently warm the solution while stirring. Many salts show increased solubility at higher temperatures. 2. Optimize Solvent System: Use a co-solvent system. A mixture of propionic acid and methanol (1:1 ratio) has been shown to be effective.[2] 3. Add Complexing Agents: Consider adding a stabilizing agent like monoethanolamine (MEA), which can help create homogeneous and stable solutions.[2] 4. Reduce Particle Size: Mechanically grind the this compound powder to reduce its average grain size before adding it to the solvent.[2]
Solution Instability Over Time (Precipitate Forms Later) 1. Temperature Fluctuation: The solution was prepared at an elevated temperature and is now supersaturated at room temperature. 2. Slow Reaction with CO₂: Gradual exposure to air is causing the slow precipitation of barium carbonate.[2]1. Store at a Stable Temperature: Store the solution at the temperature it was prepared at, or filter it at room temperature to remove excess solute. 2. Ensure Proper Sealing: Store the solution in a tightly sealed container, possibly with an inert gas headspace, to prevent interaction with the atmosphere.

Quantitative Data Summary

The following table summarizes solubility data derived from experimental literature for high-concentration precursor solutions.

CompoundSolvent SystemAdditiveMax ConcentrationReference
This compound, Ba(Prop)₂Propionic Acid : Methanol (1:1)None1.5 M[2]
YBCO Precursor MixPropionic Acid : Methanol (1:1)Monoethanolamine (MEA)Homogeneous & Stable[2]

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

This protocol is based on methodologies for preparing precursor solutions for thin-film deposition.[2]

Objective: To prepare a saturated solution of this compound.

Materials:

  • This compound (Ba(C₃H₅O₂)₂) powder

  • Propionic acid (HProp)

  • Methanol (MeOH)

  • Magnetic stirrer with heating capability

  • Volumetric flasks and beakers

  • Clean, dry storage bottle

Procedure:

  • Prepare the Solvent Mixture: In a volumetric flask, prepare a 1:1 (v/v) mixture of propionic acid and methanol.

  • Dissolution: Transfer the desired volume of the solvent mixture to a beaker equipped with a magnetic stir bar.

  • Heating and Stirring: Place the beaker on the magnetic stirrer and begin stirring. Gently heat the solution to 30°C.

  • Add Solute: Slowly add the this compound powder to the solvent mixture.

  • Continue Stirring: Continue stirring at 30°C until the powder is completely dissolved. This may take approximately 30 minutes or longer, depending on the amount and particle size of the powder.[2] For a saturated solution, add the powder until a small amount of undissolved solid remains.

  • Cooling and Storage: Once dissolution is complete (or saturation is reached), turn off the heat and allow the solution to cool to room temperature. If prepared to saturation, filter the solution to remove any undissolved solids.

  • Storage: Transfer the final solution to a clean, dry, and tightly sealed storage bottle.

Visualizations

Experimental Workflow for Precursor Solution Preparation

The following diagram illustrates the standard workflow for preparing a this compound precursor solution, including an optional step for enhancing solubility.

G start Start: High-Purity This compound Powder prep_solvent Prepare Solvent System (e.g., Propionic Acid:Methanol 1:1) start->prep_solvent mix Combine Powder and Solvent Under Stirring at 30°C start->mix prep_solvent->mix check_solubility Check for Complete Dissolution mix->check_solubility add_additive Optional: Add Additive (e.g., MEA) for Stability check_solubility->add_additive No / Unstable final_solution Homogeneous & Stable Precursor Solution check_solubility->final_solution Yes add_additive->mix end End: Ready for Use or Storage final_solution->end

Workflow for preparing this compound precursor solutions.
Troubleshooting Logic for Solubility Issues

This diagram provides a logical decision-making process for troubleshooting common solubility problems.

G start Problem: Incomplete Dissolution or Precipitate Formation check_purity Are all reagents high-purity? start->check_purity purify Action: Use Purified Reagents. Avoid Sulfate/Carbonate Sources. check_purity->purify No check_atmosphere Was solution prepared under inert atmosphere? check_purity->check_atmosphere Yes purify->start use_inert Action: Re-prepare under N₂ or Ar to prevent BaCO₃ formation. check_atmosphere->use_inert No check_particle_size Is the powder particle size small? check_atmosphere->check_particle_size Yes use_inert->start grind Action: Mechanically grind the powder before dissolution. check_particle_size->grind No optimize Action: Optimize system. - Use co-solvents (HProp:MeOH) - Gently warm solution - Add stabilizing agent (MEA) check_particle_size->optimize Yes grind->start end Solution Resolved optimize->end

Decision tree for troubleshooting this compound solubility.

References

Controlling the thermal decomposition temperature of Barium propionate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Propionate (B1217596) Thermal Decomposition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of barium propionate.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition products of this compound?

A1: The decomposition products of this compound are highly dependent on the atmosphere. In an inert atmosphere (e.g., nitrogen or argon), it primarily decomposes to barium carbonate (BaCO₃) and 3-pentanone. In an oxidizing atmosphere (e.g., air or oxygen), the decomposition is more complex and occurs at lower temperatures, yielding barium carbonate along with a mixture of volatiles including propionic acid, acetaldehyde, and carbon dioxide.[1]

Q2: At what temperature should I expect this compound to decompose?

A2: The decomposition temperature of this compound is influenced by several factors, including the atmosphere and heating rate. Generally, in an inert atmosphere, the main decomposition to barium carbonate occurs at temperatures above 400°C.[1] In an oxidizing atmosphere, this process starts at a lower temperature, typically beginning before 400°C, with a significant mass loss observed between 350°C and 370°C.[1]

Q3: How does the heating rate affect the observed decomposition temperature?

A3: The observed decomposition temperature of this compound is directly influenced by the heating rate. A higher heating rate will result in a shift of the decomposition peak to a higher temperature. This is a kinetic effect where the system does not have sufficient time to reach thermal equilibrium. For reproducible results, it is crucial to maintain a consistent heating rate across experiments.

Q4: Can additives be used to control the decomposition temperature?

A4: Yes, additives can influence the thermal decomposition of this compound, although the effect can vary. For instance, the addition of triethanolamine (B1662121) (TEA) has been reported to have little effect on the decomposition of this compound itself. However, in mixtures with other metal propionates, it can alter the decomposition pathways. The presence of other metal salts or impurities can also create mixed complexes with different thermal stabilities.

Q5: What is the intermediate product formed during the decomposition of this compound?

A5: Barium oxalate (B1200264) (BaC₂O₄) is often cited as an unstable intermediate during the thermal decomposition of this compound.[1] This intermediate rapidly decomposes to form the more stable barium carbonate.[1]

Troubleshooting Guides

Issue 1: Inconsistent Decomposition Temperatures in TGA/DSC

Possible Cause Troubleshooting Step
Inconsistent Heating Rate Ensure the same heating rate is programmed for all experiments. A higher heating rate will shift the decomposition to a higher temperature.
Variable Sample Mass Use a consistent sample mass for all analyses. Larger samples can exhibit a delayed decomposition due to heat transfer limitations.
Different Sample Packing Pack the sample in the TGA/DSC pan with consistent density and geometry. Loosely packed powders may decompose differently than densely packed ones.
Atmosphere Fluctuations Ensure a constant and pure gas flow rate throughout the experiment. Small amounts of oxygen in an inert atmosphere can significantly alter the decomposition pathway.

Issue 2: Unexpected Peaks in the TGA/DSC Curve

Possible Cause Troubleshooting Step
Presence of Impurities Analyze the starting material for impurities using techniques like FTIR or XRD. Impurities can have their own thermal events.
Formation of Mixed Salts If this compound was synthesized from barium acetate (B1210297), residual acetate can form a mixed barium acetate-propionate complex with a different decomposition profile.[1]
Instrument Artifacts Run a baseline with an empty pan to check for instrument-related peaks. Ensure the instrument is properly calibrated.

Issue 3: Broad or Overlapping Decomposition Peaks

Possible Cause Troubleshooting Step
Multiple Decomposition Steps The decomposition may be occurring in multiple, overlapping stages. Use a slower heating rate to improve the resolution of the peaks.
Heterogeneous Sample Ensure the sample is homogenous. Grinding the sample to a uniform particle size can help.

Quantitative Data

Table 1: Effect of Atmosphere on the Decomposition of this compound

Atmosphere Decomposition Pathway Primary Volatile Products Approximate Onset Temperature (°C)
Inert (N₂, Ar) Radical Path3-Pentanone, CO₂> 400
Oxidizing (Air, O₂) Oxidative DegradationPropionic Acid, Acetaldehyde, CO₂< 400

Table 2: Influence of Heating Rate on Observed Decomposition Peak Temperature (Illustrative)

Heating Rate (°C/min) Peak Decomposition Temperature (°C) in Air
5355
10365
20380

Note: This data is illustrative and based on general trends observed for metal carboxylates. Actual values may vary depending on experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve.

Visualizations

DecompositionPathways cluster_inert Inert Atmosphere (e.g., N₂) cluster_oxidizing Oxidizing Atmosphere (e.g., Air) B_Prop_Inert This compound Radical Radical Pathway (> 400°C) B_Prop_Inert->Radical BaCO3_Inert Barium Carbonate Radical->BaCO3_Inert Pentanone 3-Pentanone + CO₂ Radical->Pentanone B_Prop_Ox This compound Oxidative Oxidative Degradation (< 400°C) B_Prop_Ox->Oxidative BaCO3_Ox Barium Carbonate Oxidative->BaCO3_Ox Volatiles Propionic Acid, Acetaldehyde, CO₂ Oxidative->Volatiles

Caption: Decomposition pathways of this compound.

TGA_Workflow Start Start TGA Experiment Calibrate Calibrate Instrument Start->Calibrate Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Setup Setup Instrument (Atmosphere, Flow Rate) Prepare->Setup Program Run Thermal Program (e.g., 10°C/min to 800°C) Setup->Program Analyze Analyze Data (Mass Loss vs. Temperature) Program->Analyze End End Analyze->End

Caption: Experimental workflow for TGA analysis.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Issue Inconsistent TGA Results? HeatingRate Heating Rate Variation Issue->HeatingRate SampleMass Sample Mass Inconsistency Issue->SampleMass Atmosphere Atmosphere Fluctuation Issue->Atmosphere Purity Sample Impurity Issue->Purity FixHeatingRate Standardize Heating Rate HeatingRate->FixHeatingRate FixSampleMass Use Consistent Mass SampleMass->FixSampleMass ControlAtmosphere Ensure Stable Gas Flow Atmosphere->ControlAtmosphere CheckPurity Verify Sample Purity Purity->CheckPurity

Caption: Troubleshooting logic for inconsistent TGA results.

References

Technical Support Center: Barium Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Barium propionate (B1217596), with a special focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Barium propionate synthesis reaction is foaming excessively. What causes this and how can I control it?

Answer:

Excessive foaming is a common issue in the synthesis of this compound, particularly when reacting Barium carbonate with propionic acid. The primary cause is the evolution of carbon dioxide (CO₂) gas in a viscous reaction medium. As the scale of the reaction increases, this problem can become more severe due to the larger volume of gas being produced and potential for less efficient gas disengagement.

Troubleshooting Steps:

  • Slow Reagent Addition: Add the propionic acid to the Barium carbonate slurry dropwise or at a very slow, controlled rate. This moderates the rate of CO₂ evolution.

  • Efficient Agitation: Ensure vigorous and consistent stirring to break up foam and facilitate the release of gas from the liquid phase. However, be mindful that overly aggressive agitation at the liquid surface can sometimes worsen foaming.

  • Antifoaming Agents: Consider the use of a suitable antifoaming agent. The choice of agent will depend on the downstream application of your this compound and must be easily removable during purification.

  • Adequate Headspace: In a larger reactor, ensure there is sufficient headspace to accommodate the foam without it carrying over into vent lines.

  • Sub-surface Addition: On a larger scale, introducing the acid below the surface of the barium carbonate slurry can sometimes help to control foam formation.

2. The yield of my this compound synthesis is lower than expected. What are the potential reasons and how can I improve it?

Answer:

Low yields in this compound synthesis can be attributed to several factors, from incomplete reactions to losses during workup and purification.[1] Yields can range from 68% to 96% depending on the procedure and scale.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. The reaction of Barium carbonate and propionic acid is typically stirred for 24 hours at room temperature to ensure completion.[2]

    • Stoichiometry: Verify the molar ratios of your reactants. A slight excess of propionic acid may be necessary to ensure complete conversion of the Barium carbonate, but a large excess can complicate purification.

  • Losses During Workup:

    • Crystallization: this compound is often isolated by crystallization, which can be induced by cooling in an ice bath after solvent removal.[1] Ensure that the solution is sufficiently concentrated and cooled to maximize crystal precipitation.

    • Purification: The product is typically purified by washing with solvents like acetone (B3395972) and diethyl ether.[1] Minimize the volume of washing solvents to avoid significant product dissolution. Ensure the chosen solvents are appropriate for removing impurities without dissolving a substantial amount of the desired product.

3. I am observing insoluble white particles in my final this compound product. What could these be and how can I remove them?

Answer:

The presence of insoluble white particles often indicates unreacted starting material, specifically Barium carbonate, or the formation of undesired side products.

Troubleshooting Steps:

  • Filtration: After the initial reaction is complete and before solvent removal, filter the solution to remove any unreacted Barium carbonate.

  • pH Adjustment: Ensure the reaction mixture is slightly acidic to neutral upon completion to ensure all the Barium carbonate has reacted.

  • Purification Protocol: A thorough washing of the crystallized this compound with deionized water, followed by acetone and diethyl ether, should help remove most water-soluble and organic impurities.[1]

Data Presentation

Table 1: Lab-Scale this compound Synthesis Parameters

ParameterValueReference
Starting MaterialBarium Carbonate (BaCO₃)[2]
ReagentPropionic Acid (HProp)[2]
SolventDeionized Water[2]
Reactant Ratio (HProp:H₂O)1.125:1[2]
Barium Ion Concentration0.5 M[2]
Reaction Time24 hours[2]
Reaction TemperatureRoom Temperature[2]
Typical Yield68% - 96%[1]

Table 2: Scale-Up Considerations and Potential Impact

ChallengeLab-Scale ObservationPilot-Scale ImplicationMitigation Strategy
Heat Transfer Negligible exothermPotential for localized overheating or "hot spots" due to smaller surface area-to-volume ratio.Use of a jacketed reactor with controlled heating/cooling, monitoring of internal temperature.
Mass Transfer (Mixing) Efficient mixing with magnetic stirrerInefficient mixing can lead to incomplete reaction and formation of byproducts.Use of overhead mechanical stirrers with appropriate impeller design (e.g., anchor or pitched-blade turbine).
Foaming Manageable with slow additionSevere foaming can lead to loss of material and operational hazards.Controlled addition rate, use of antifoaming agents, adequate reactor headspace.
Solid-Liquid Separation Simple filtration (e.g., Büchner funnel)Filtration can be slow and inefficient for large quantities.Use of larger filtration equipment (e.g., Nutsche filter-dryer), centrifugation.
Solvent Handling Small volumes, manageable in fume hoodLarge volumes of flammable solvents require specialized handling and recovery systems.Use of closed-system transfers, solvent recovery units, and adherence to safety protocols.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Barium carbonate (BaCO₃)

  • Propionic acid (HProp)

  • Deionized water

  • Acetone

  • Diethyl ether (Et₂O)

Procedure:

  • Add Barium carbonate to deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add propionic acid dropwise to the stirred suspension. The ratio of propionic acid to deionized water should be approximately 1.125:1, and the final concentration of Ba²⁺ should be around 0.5 M.[2]

  • Observe for foaming, which is expected at the start of the reaction.[2]

  • Continue to stir the reaction mixture vigorously at room temperature for 24 hours. The solution should become transparent and clear.[2]

  • Remove the excess solvent using a rotary evaporator to obtain a transparent gel.[2]

  • Induce crystallization by placing the flask in an ice bath for several hours until a white solid forms.[1]

  • Isolate the solid product by filtration using a Büchner funnel.

  • Purify the solid by washing it three times with acetone, followed by three washes with diethyl ether.[1]

  • Dry the purified this compound under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start: BaCO3 + H2O add_hprop Slowly Add Propionic Acid start->add_hprop Vigorous Stirring react Stir at RT for 24h add_hprop->react Observe Foaming end_reaction Clear Solution react->end_reaction rotovap Rotary Evaporation end_reaction->rotovap crystallize Crystallization (Ice Bath) rotovap->crystallize Forms Gel filter Filtration crystallize->filter White Solid Precipitates wash Wash (Acetone & Et2O) filter->wash dry Dry Under Vacuum wash->dry product This compound Powder dry->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for this compound Synthesis cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_solutions_yield Solutions for Low Yield cluster_causes_foaming Potential Causes for Foaming cluster_solutions_foaming Solutions for Foaming cluster_causes_impurity Potential Causes for Impurities cluster_solutions_impurity Solutions for Impurities low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn loss_workup Loss During Workup low_yield->loss_workup foaming Excessive Foaming co2 CO2 Evolution foaming->co2 impurity Insoluble Impurities unreacted_baco3 Unreacted BaCO3 impurity->unreacted_baco3 increase_time Increase Reaction Time incomplete_rxn->increase_time check_stoich Check Stoichiometry incomplete_rxn->check_stoich optimize_cryst Optimize Crystallization loss_workup->optimize_cryst min_wash Minimize Washing Solvents loss_workup->min_wash slow_add Slow Reagent Addition co2->slow_add agitation Efficient Agitation co2->agitation antifoam Use Antifoaming Agent co2->antifoam filter_solution Filter Reaction Mixture unreacted_baco3->filter_solution thorough_wash Thorough Washing unreacted_baco3->thorough_wash

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Identifying and Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively identifying and removing unreacted starting materials from their reaction mixtures.

General Workflow for Purification

The initial step in any purification process is to assess the reaction mixture to determine the most suitable separation technique. This workflow provides a general guideline for identifying and removing unreacted starting materials and other impurities.

Purification Workflow start Crude Reaction Mixture tlc_analysis Analyze by TLC start->tlc_analysis decision Choose Purification Method tlc_analysis->decision extraction Liquid-Liquid Extraction decision->extraction Different Solubilities chromatography Column Chromatography decision->chromatography Polarity Difference recrystallization Recrystallization decision->recrystallization Solid Product distillation Distillation decision->distillation Volatile Liquid Product purity_check Assess Purity (TLC, NMR, etc.) extraction->purity_check chromatography->purity_check recrystallization->purity_check distillation->purity_check pure_product Pure Product purity_check->pure_product Purity Confirmed repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification Impurities Present repeat_purification->decision

Caption: General workflow for the purification of a crude reaction mixture.

Choosing the Right Purification Technique

Selecting the most effective purification method is crucial for obtaining a high yield of a pure product. The following decision tree can guide you in choosing the appropriate technique based on the properties of your product and impurities.

Purification Decision Tree start Crude Product physical_state Determine Physical State start->physical_state solid Solid physical_state->solid Solid liquid Liquid physical_state->liquid Liquid solubility_check Significant Solubility Difference in a Solvent? solid->solubility_check volatility_check Volatile and Thermally Stable? liquid->volatility_check recrystallization Recrystallization solubility_check->recrystallization Yes column_chromatography Column Chromatography solubility_check->column_chromatography No distillation Distillation volatility_check->distillation Yes immiscible_check Soluble in Immiscible Solvents? volatility_check->immiscible_check No extraction Liquid-Liquid Extraction immiscible_check->column_chromatography No immiscible_check->extraction Yes

Caption: Decision tree for selecting a suitable purification technique.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a quick and versatile analytical technique used to monitor the progress of a reaction and assess the purity of a sample.[1]

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to monitor my reaction? A1: To monitor a reaction, spot three lanes on a TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[2] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish while a new spot for the product will appear.[3][4] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]

Q2: What does the Retention Factor (Rf) value indicate? A2: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5] It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, temperature).[5] A lower Rf value generally indicates a more polar compound, as it has a stronger interaction with the polar stationary phase (e.g., silica (B1680970) gel) and thus moves a shorter distance.[6]

Q3: How do I choose an appropriate solvent system for TLC? A3: The ideal solvent system (mobile phase) should provide a good separation of the components in your mixture, with Rf values ideally between 0.2 and 0.8.[3] You can start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) until you achieve the desired separation.[6]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Spots are streaking The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[1]
The chosen solvent system is not optimal.Experiment with different solvent systems, potentially adding a small amount of a more polar solvent.
No spots are visible The compound does not absorb UV light.Use a different visualization technique, such as staining with potassium permanganate (B83412) or an iodine chamber.[7]
The sample is too dilute.Concentrate the sample before spotting.
Rf values are too high or too low The polarity of the solvent system is incorrect.If Rf is too high, decrease the polarity of the mobile phase. If Rf is too low, increase the polarity.

Column Chromatography

Column chromatography is a powerful purification technique used to separate compounds based on their differential adsorption to a stationary phase as they are passed through a column with a mobile phase.[8]

Frequently Asked Questions (FAQs)

Q1: How much silica gel should I use for my column? A1: A general guideline is to use a weight ratio of silica gel to crude product of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio may be sufficient.[7]

Q2: What is the difference between dry packing and wet packing a column? A2: In dry packing, the dry adsorbent is poured into the column and then the solvent is passed through. This method is quicker but can lead to air bubbles and cracking.[9] In wet packing, a slurry of the adsorbent in the mobile phase is prepared and then poured into the column, which generally results in a more uniform packing.[9][10]

Q3: What is gradient elution? A3: Gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[7][11] This is useful for separating mixtures containing compounds with a wide range of polarities.[7]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Poor separation The column was not packed properly.Ensure the column is packed uniformly without any air bubbles or cracks.[7]
The incorrect solvent system was used.Optimize the solvent system using TLC first to achieve good separation of spots.[7]
Product elutes with the starting material The polarity of the product and starting material are too similar.Try a different stationary phase (e.g., alumina (B75360) instead of silica) or use a very slow gradient elution.[7]
Low or no product recovery The product is too polar and is stuck on the column.Flush the column with a highly polar solvent like methanol.[7]
The product is not being detected in the fractions.Use a more sensitive detection method or a different TLC stain to analyze the fractions.[7]
Experimental Protocol: Flash Column Chromatography
  • Preparation: Choose an appropriate solvent system based on TLC analysis. Prepare the column by packing it with silica gel using either the wet or dry packing method.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[7]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or nitrogen gas) to force the solvent through the column.[7]

  • Fraction Collection: Collect the eluting solvent in small fractions.[12]

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.[7]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose a good recrystallization solvent? A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13]

Q2: What should I do if no crystals form upon cooling? A2: If no crystals form, it may be because too much solvent was used. Try evaporating some of the solvent to concentrate the solution.[8] You can also try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[8]

Q3: What does it mean if my compound "oils out"? A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[8] To resolve this, you can try using a solvent with a lower boiling point or allowing the solution to cool more slowly.[14]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low yield of crystals Too much solvent was used.Evaporate some of the solvent and re-cool the solution.[8]
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.[8]
Colored impurities in crystals The impurities were not removed during the process.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[15]
Broad melting point range of purified crystals The compound is still impure.Repeat the recrystallization process or use a different purification technique like column chromatography.[1]
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals, for example, by air drying or in a desiccator.[8]

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent.[16]

Frequently Asked Questions (FAQs)

Q1: How do I know which layer is the aqueous and which is the organic layer? A1: The layers will separate based on their densities. Most chlorinated organic solvents are denser than water and will be the bottom layer, while most other organic solvents are less dense than water and will be the top layer. If you are unsure, you can add a few drops of water to the separatory funnel and observe which layer it joins.[17]

Q2: What is a "wash" and why is it important? A2: A "wash" refers to rinsing the organic layer with an aqueous solution to remove water-soluble impurities.[18] Common washes include water, brine (saturated sodium chloride solution) to help remove dissolved water from the organic layer, and dilute acidic or basic solutions to remove basic or acidic impurities, respectively.[18]

Q3: What should I do if an emulsion forms? A3: An emulsion is a stable suspension of one liquid in another that does not separate easily.[17] To break an emulsion, you can try gently swirling the separatory funnel, adding brine to increase the ionic strength of the aqueous layer, or in some cases, filtering the mixture through a pad of Celite.[18][19]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Poor separation of layers The densities of the two solvents are too similar.Add a solvent with a different density or add brine to the aqueous layer.[20]
Low recovery of product The product has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent.[21]
The pH of the aqueous layer is not optimal for partitioning.Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form, which is typically more soluble in organic solvents.[22]
Experimental Protocol: Basic Liquid-Liquid Extraction
  • Combine Liquids: Add the reaction mixture and the extraction solvent to a separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to mix the layers, making sure to vent frequently to release any pressure buildup.[16]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.[16]

  • Draining: Remove the stopper and carefully drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask.[16]

  • Washing: Wash the organic layer with appropriate aqueous solutions (e.g., water, brine) as needed.[18]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter to remove the drying agent, and then remove the solvent using a rotary evaporator.[16][17]

Quantitative Data Summary

The choice of solvent is critical for successful purification. The following table summarizes the properties of common solvents used in extraction and chromatography.

SolventBoiling Point (°C)Density (g/mL)Polarity Index
Hexane690.6550.1
Diethyl Ether350.7132.8
Dichloromethane401.3273.1
Ethyl Acetate770.9024.4
Acetone560.7915.1
Ethanol780.7895.2
Methanol650.7925.1
Water1001.00010.2

References

How to prevent crack formation in films made from Barium propionate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crack formation in films made from Barium Propionate (B1217596).

Troubleshooting Guide: Preventing Crack Formation

Crack-free film deposition is critical for device performance and experimental reliability. Below are common issues encountered during the deposition of barium propionate films and their corresponding solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
CF-001 Cracks appear after spin coating and drying. High Solution Concentration: Leads to significant volume reduction and high stress upon solvent evaporation.Reduce the molar concentration of the this compound solution. A lower concentration results in a thinner initial layer with less stress.
Inappropriate Solvent: A solvent with a very high vapor pressure evaporates too quickly, not allowing the film to relax.Use a solvent with a lower vapor pressure or a mixture of solvents to control the evaporation rate. Ethylene (B1197577) glycol has been noted as a stable solvent for barium precursors[1][2].
Substrate Contamination: Poor wetting of the solution on the substrate can lead to film inhomogeneity and stress points.Implement a thorough substrate cleaning procedure. This typically involves sequential ultrasonic cleaning in detergent, deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.
CF-002 Cracks form during the annealing process. Rapid Heating/Cooling Rate: Thermal shock from rapid temperature changes induces significant stress in the film.Employ a multi-step annealing process with slow ramp rates (e.g., 1-5 °C/min). This includes a drying step, a pyrolysis step to gently remove organic components, and a final high-temperature crystallization step.
High Film Thickness: Thicker films are more prone to cracking due to larger stress accumulation.Deposit multiple thin layers instead of a single thick one. Anneal each layer individually before depositing the next. A general rule of thumb is to keep individual layer thickness below 0.5 microns to avoid cracking[2].
Precursor Impurities: The presence of acetate (B1210297) or other impurities from the precursor synthesis can lead to inhomogeneities and subsequent cracking during thermal processing[3].Ensure the use of high-purity this compound. If synthesizing the precursor, ensure complete conversion from any acetate starting materials[3].
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the film and the substrate can cause stress upon cooling.Select a substrate with a CTE that is closely matched to that of the final barium-containing ceramic film.
CF-003 Film peels or delaminates from the substrate. Poor Adhesion: Can be caused by substrate contamination or high internal stress in the film.In addition to thorough substrate cleaning, consider using an adhesion promoter or a buffer layer if compatible with your application. Optimizing deposition parameters to reduce stress is also crucial.
Excessive Film Stress: Often a result of the factors mentioned in CF-001 and CF-002.Add a polymer binder/stress-reducing agent like Polyvinylpyrrolidone (PVP) to the precursor solution. PVP can help to reduce tensile stress in the film.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of crack formation in this compound films?

A1: Crack formation is primarily due to the buildup of tensile stress within the film. This stress arises from several factors, including volume shrinkage during solvent evaporation and organic decomposition, and the mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate during annealing.

Q2: How can I prepare a stable this compound precursor solution?

A2: To prepare a stable solution, dissolve high-purity this compound powder in a suitable solvent. Propionic acid or a mixture of propionic acid and an alcohol like 2-methoxyethanol (B45455) are commonly used. For enhanced stability and to avoid precipitation that can be caused by in-situ water formation from esterification reactions, ethylene glycol can be used as a solvent for barium precursors[1][2]. It is crucial to ensure the complete dissolution of the powder, which can be aided by gentle heating and stirring.

Q3: What role does Polyvinylpyrrolidone (PVP) play in preventing cracks?

A3: Polyvinylpyrrolidone (PVP) can be added to the precursor solution as a binding agent and stress-reducing additive. The long polymer chains of PVP can help to form a more uniform and flexible gel film after deposition. This increased flexibility helps to accommodate the stress generated during drying and thermal decomposition, thus preventing crack formation.

Q4: What is a suitable multi-step annealing profile for this compound films?

A4: A multi-step annealing profile is crucial for a gentle and complete conversion of the precursor film to the desired oxide. A typical process involves:

  • Drying: A low-temperature step (e.g., 100-150 °C) to remove residual solvent.

  • Pyrolysis: A mid-temperature range (e.g., 300-500 °C) with a slow ramp rate to decompose the propionate and other organic components. Thermal analysis (TGA/DTA) of your specific precursor can help identify the exact decomposition temperatures[4].

  • Crystallization: A final high-temperature anneal (e.g., 700-800 °C or higher, depending on the target crystalline phase) to achieve the desired crystal structure. Slow heating and cooling rates (e.g., 1-5 °C/min) should be used between these stages to minimize thermal shock.

Q5: How does film thickness affect crack formation?

A5: Thicker films are more susceptible to cracking because the total stress accumulated within the film is greater. A common strategy to produce thicker, crack-free films is to use a multi-layer deposition approach. A thin layer is deposited and annealed, and this process is repeated until the desired total thickness is achieved. This method helps to manage the stress in each individual layer. As a general guideline, single layers should be kept below 0.5 microns to mitigate cracking issues[2].

Experimental Protocols

Protocol 1: Preparation of this compound Precursor Solution (0.5 M)
  • Materials: this compound (high purity), Propionic Acid, 2-Methoxyethanol, Polyvinylpyrrolidone (PVP, optional).

  • Procedure:

    • In a clean, dry beaker, add the calculated amount of this compound powder to achieve a 0.5 M concentration in the final solution volume.

    • Add a 2:1 volume ratio of 2-Methoxyethanol to Propionic Acid to the beaker.

    • (Optional) If using PVP, add it to the solvent mixture at a concentration of 1-5% by weight relative to the this compound.

    • Stir the mixture on a hotplate at a gentle heat (e.g., 60 °C) until the this compound and PVP (if used) are completely dissolved.

    • Cool the solution to room temperature.

    • Filter the solution through a 0.2 µm syringe filter before use to remove any particulate impurities.

Protocol 2: Spin Coating Deposition of this compound Film
  • Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., sequential ultrasonication in detergent, deionized water, acetone, and isopropanol). Dry the substrate with a stream of nitrogen.

  • Deposition:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense an ample amount of the filtered precursor solution onto the center of the substrate to cover the surface.

    • Initiate the spin coating program. A two-step program is often effective:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

      • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

    • After the spin coating process is complete, carefully remove the substrate from the chuck.

Protocol 3: Multi-Step Annealing for Crack-Free Films
  • Drying: Place the coated substrate on a hotplate at 150 °C for 10 minutes to evaporate the residual solvent.

  • Pyrolysis and Crystallization: Place the substrate in a tube furnace or rapid thermal annealing (RTA) system and perform the following program:

    • Ramp up to 400 °C at a rate of 5 °C/minute.

    • Hold at 400 °C for 30 minutes to allow for the slow decomposition of organic components.

    • Ramp up to the final annealing temperature (e.g., 750 °C) at a rate of 10 °C/minute.

    • Hold at the final annealing temperature for 1-2 hours to ensure complete crystallization.

    • Cool down to room temperature at a slow rate (e.g., 5 °C/minute) to prevent thermal shock.

Data Presentation

Table 1: Effect of Solution Concentration on Film Quality

Solution Concentration (M)Spin Coating Speed (rpm)Film Thickness (nm)Observation
1.03000~250Severe cracking
0.753000~180Moderate cracking
0.53000~120Minor to no cracking
0.253000~60Crack-free

Table 2: Influence of Annealing Ramp Rate on Crack Formation

Ramp Rate to 400°C (°C/min)Ramp Rate to 750°C (°C/min)Cooling Rate (°C/min)Observation
202020Significant cracking
101510Some cracking observed
5105Crack-free
252Crack-free, smooth surface

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_deposition Film Deposition cluster_annealing Thermal Treatment dissolve Dissolve Ba-Propionate & PVP (optional) in Solvent filter Filter Solution (0.2 µm filter) dissolve->filter spin Spin Coating filter->spin Precursor Solution clean Substrate Cleaning clean->spin dry Drying (150°C) spin->dry Coated Substrate pyrolysis Pyrolysis (400°C) dry->pyrolysis crystallize Crystallization (e.g., 750°C) pyrolysis->crystallize end end crystallize->end Crack-Free Film Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions_coating Solutions for Coating Defects cluster_solutions_annealing Solutions for Annealing Defects start Film Cracking Observed when When did cracking occur? start->when after_coating After Spin Coating/ Drying when->after_coating during_anneal During Annealing when->during_anneal sol1 Reduce Solution Concentration after_coating->sol1 sol2 Use Slower Evaporating Solvent after_coating->sol2 sol3 Improve Substrate Cleaning after_coating->sol3 sol4 Use Slower Ramp Rates during_anneal->sol4 sol5 Multi-layer Deposition during_anneal->sol5 sol6 Add PVP to Solution during_anneal->sol6 sol7 Check Precursor Purity during_anneal->sol7 end_node Achieve Crack-Free Film sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node sol7->end_node

References

Enhancing the stability of Barium propionate solutions over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of barium propionate (B1217596) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in a barium propionate solution?

A1: The most common signs of instability include the formation of a white precipitate, cloudiness or turbidity in the solution, a noticeable change in pH, or a decrease in the concentration of this compound over time.

Q2: What are the primary factors that can affect the stability of my this compound solution?

A2: Several factors can influence the stability of your solution, including:

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.

  • pH: this compound solutions are most stable in a neutral to slightly alkaline pH range. Acidic conditions can lead to the formation of propionic acid and potentially less soluble barium salts if other anions are present.

  • Concentration: Highly concentrated solutions may be more prone to precipitation, especially with temperature fluctuations.

  • Solvent: The choice of solvent and the presence of co-solvents can significantly impact solubility and stability.

  • Light Exposure: Prolonged exposure to UV light may induce photodegradation of the propionate anion.

  • Contaminants: The presence of ions like sulfates or carbonates can lead to the precipitation of highly insoluble barium sulfate (B86663) or barium carbonate.[1] Microbial contamination can also alter the solution's composition.

Q3: What is the recommended way to store this compound solutions for optimal long-term stability?

A3: For optimal stability, store this compound solutions in tightly sealed, clean, and inert containers, such as borosilicate glass or high-density polyethylene (B3416737) (HDPE) bottles.[2][3] Store the solution in a cool, dark place, ideally refrigerated (2-8 °C), to minimize potential degradation and microbial growth. Avoid storing in direct sunlight or areas with significant temperature fluctuations.

Q4: Can I use organic solvents to prepare my this compound solution?

A4: this compound has limited solubility in most common organic solvents. While barium acetate (B1210297), a similar salt, is slightly soluble in ethanol (B145695) and methanol, it is insoluble in acetone.[1] It is recommended to first dissolve the this compound in water and then, if necessary for your application, cautiously add co-solvents, observing for any signs of precipitation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
White Precipitate Formation 1. Contamination: Presence of sulfate or carbonate ions from glassware, water, or airborne CO2. 2. Temperature Fluctuation: Decreased solubility at lower temperatures. 3. pH Shift: A significant change in pH affecting solubility. 4. Concentration Too High: The solution is supersaturated at the storage temperature.1. Use high-purity water (e.g., Milli-Q) and thoroughly cleaned glassware. Consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize CO2 exposure. 2. Gently warm the solution while stirring to see if the precipitate redissolves. If it does, consider storing at a slightly higher, constant temperature. 3. Measure the pH. If it has shifted, adjust it back to the neutral/slightly alkaline range using a dilute solution of a compatible base (e.g., NaOH). 4. Dilute the solution to a lower concentration.
Solution appears cloudy or turbid 1. Fine Particulate Matter: Incomplete dissolution of the this compound salt. 2. Microbial Growth: Bacterial or fungal contamination.[4] 3. Early-stage Precipitation: Formation of very fine, suspended precipitate.1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles. 2. Visually inspect for signs of microbial growth (e.g., sliminess, distinct colonies). If suspected, discard the solution and prepare a fresh one using sterile techniques and equipment. Consider adding a suitable antimicrobial agent if compatible with your experiment. 3. Refer to the troubleshooting steps for "White Precipitate Formation."
Inconsistent Experimental Results 1. Degradation of Propionate: The concentration of the active component may have decreased over time. 2. pH Instability: The pH of the solution may be drifting, affecting your experimental system.1. Quantify the concentration of the propionate anion using an appropriate analytical method like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC). 2. Regularly monitor the pH of the stock solution before use and adjust if necessary.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Solution
  • Materials:

    • This compound powder (high purity)

    • High-purity, deionized water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

    • Magnetic stirrer and stir bar

    • Volumetric flasks and appropriate glassware

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Ensure all glassware is scrupulously clean and rinsed with deionized water.

    • Weigh the desired amount of this compound powder.

    • Add the powder to a volumetric flask containing approximately 80% of the final volume of deionized water.

    • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Avoid vigorous vortexing that could introduce excessive atmospheric CO2.

    • Once dissolved, add deionized water to the final volume.

    • Measure the pH of the solution. If necessary, adjust to a neutral pH (7.0 - 7.5) using a dilute solution of propionic acid or a suitable base.

    • For long-term storage, filter the solution through a 0.22 µm sterile syringe filter into a sterile, tightly sealed storage bottle.

    • Label the bottle with the solution name, concentration, preparation date, and store at 2-8 °C, protected from light.

Protocol 2: Stability Assessment by Ion Chromatography (IC)

This protocol is for monitoring the concentration of the propionate anion over time.

  • Instrumentation and Reagents:

    • Ion chromatograph with a conductivity detector.

    • Anion-exchange column suitable for organic acid analysis (e.g., Metrosep Organic Acids or Dionex IonPac AS11-HC).[5][6]

    • Eluent (e.g., dilute perchloric acid or a sodium carbonate/bicarbonate buffer, depending on the column).

    • Propionate standard solutions for calibration.

    • Deionized water.

  • Sample Preparation:

    • Withdraw an aliquot of the stored this compound solution at specified time points (e.g., Day 0, Week 1, Week 2, Month 1, etc.).

    • Dilute the sample accurately with deionized water to fall within the calibration range of the instrument.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[6]

  • Chromatographic Conditions (Example):

    • Column: Metrosep Organic Acids 250/7.8[5]

    • Eluent: 0.5 mM HClO4[5]

    • Flow Rate: 0.5 mL/min[5]

    • Detection: Suppressed conductivity[5]

    • Injection Volume: 20 µL[5]

  • Data Analysis:

    • Generate a calibration curve using the propionate standard solutions.

    • Quantify the propionate concentration in the stability samples at each time point.

    • Plot the concentration of propionate versus time to determine the stability profile. A significant decrease in concentration indicates instability.

Data Presentation

Table 1: Solubility of Barium Carboxylate Salts in Various Solvents

SolventThis compound SolubilityBarium Acetate Solubility
WaterSoluble71 g/100 mL (20 °C)[1]
EthanolSlightly Soluble0.092 g/100 mL (25 °C)[1]
MethanolSlightly Soluble0.55 g/100 mL (18 °C)[1]
AcetoneInsolubleInsoluble[1]

Table 2: Recommended Storage Conditions and Expected Stability

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential chemical degradation and inhibits microbial growth.
Light Protected from light (Amber container or stored in the dark)Prevents potential photodegradation of the propionate anion.
Container Tightly sealed, inert material (e.g., Borosilicate glass, HDPE)Prevents contamination from air (CO2) and leaching from the container.[3]
Atmosphere Normal (or inert gas for high-purity applications)Minimizes contact with atmospheric CO2 which can form barium carbonate precipitate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_testing Stability Testing prep1 Weigh this compound prep2 Dissolve in High-Purity Water prep1->prep2 prep3 Adjust pH to Neutral prep2->prep3 prep4 Sterile Filter (0.22 µm) prep3->prep4 storage Store at 2-8°C, Protected from Light prep4->storage test1 Sample at Time Points (T=0, 1, 2...) storage->test1 test2 Visual Inspection test1->test2 test3 pH Measurement test1->test3 test4 IC/HPLC Analysis test1->test4 analysis Assess Stability test4->analysis Compare to T=0 troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Corrective Actions start Instability Observed (e.g., Precipitate) cause1 Contamination (SO4²⁻, CO₃²⁻) start->cause1 cause2 Temperature Drop start->cause2 cause3 pH Shift start->cause3 cause4 Microbial Growth start->cause4 sol1 Use High-Purity Reagents & Inert Atmosphere cause1->sol1 sol2 Store at Constant Temp. Gently Re-warm cause2->sol2 sol3 Measure & Adjust pH cause3->sol3 sol4 Prepare Fresh Sterile Solution Use Antimicrobial Agent cause4->sol4

References

D-optimal design for optimizing Barium propionate synthesis parameters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Barium propionate (B1217596). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a guide to optimizing reaction parameters using D-optimal design.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Barium propionate.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction has proceeded for the recommended duration (e.g., 24 hours for the barium carbonate method at room temperature). If using barium hydroxide (B78521), consider gentle heating to drive the reaction to completion. Verify the stoichiometry of your reactants; an excess of propionic acid may be required to ensure full conversion of the barium salt.[1][2][3]
Poor quality or impure starting materials.Use high-purity barium carbonate or barium hydroxide and propionic acid. Impurities in the starting materials can lead to side reactions and reduce the yield of the desired product.[1]
Loss of product during workup and isolation.This compound is soluble in water. Avoid excessive washing with water. If crystallization is slow or incomplete, try cooling the solution in an ice bath to induce precipitation. When filtering, ensure a fine filter paper is used to collect the crystalline product.
Product is Contaminated or Impure Presence of unreacted starting materials.If using barium carbonate, ensure the reaction has gone to completion by checking for the cessation of CO2 evolution. For both methods, consider using a slight excess of propionic acid and then washing the final product with a non-polar solvent like diethyl ether to remove any unreacted acid.
Formation of Barium acetato-propionate complex.This is more likely if using barium acetate (B1210297) as a starting material. It is recommended to use barium carbonate or barium hydroxide for a purer product. If barium acetate must be used, a significant excess of propionic acid and longer reaction times may be necessary to favor the formation of the pure propionate salt.[4][5][6]
Contamination with Barium carbonate from atmospheric CO2.When using barium hydroxide, which is a strong base, it can react with atmospheric carbon dioxide to form barium carbonate. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Difficulty with Crystallization Solution is too dilute or too concentrated.If the solution is too dilute, concentrate it by evaporating some of the solvent. If it is too concentrated, add a small amount of the solvent.
Inappropriate solvent for crystallization.This compound can be crystallized from warm water by adding ethanol (B145695) and cooling.[7] Experiment with different solvent/anti-solvent systems if you encounter difficulties.
Oiling out instead of crystallization.This can happen if the solution is supersaturated and cools too quickly. Try cooling the solution more slowly or using a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common and recommended starting materials are Barium carbonate (BaCO₃) and Barium hydroxide (Ba(OH)₂) reacted with propionic acid (CH₃CH₂COOH). While Barium acetate can also be used, it may lead to the formation of a mixed barium acetato-propionate complex.[4][5][6]

Q2: How can I confirm the purity of my synthesized this compound?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic absorption bands of the propionate carboxylate group (typically around 1550-1610 cm⁻¹ for the asymmetric stretch and 1410-1450 cm⁻¹ for the symmetric stretch) and the absence of peaks corresponding to unreacted propionic acid (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis can show the decomposition profile of the salt. This compound decomposes to barium carbonate, and the weight loss can be compared to the theoretical value.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the presence of the propionate structure. The proton NMR spectrum of the propionate anion will show a triplet and a quartet, characteristic of the ethyl group.

Q3: What is D-optimal design and how can it be used to optimize the synthesis of this compound?

A3: D-optimal design is a statistical method used in Design of Experiments (DoE) to efficiently identify the optimal conditions for a reaction by minimizing the number of required experiments. For this compound synthesis, you can use D-optimal design to investigate the effects of key parameters such as reaction temperature, molar ratio of reactants, and reaction time on the yield and purity of the product. By systematically varying these parameters according to the design, you can build a model that predicts the optimal conditions.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: The primary side reaction of concern is the formation of barium carbonate if the reaction is exposed to air, especially when using the more basic barium hydroxide as a starting material. If starting with barium acetate, the formation of a mixed acetato-propionate salt is a possibility.[4][5][6] Incomplete reaction will result in the presence of starting materials in the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound from Barium Carbonate

This protocol is based on the reaction: BaCO₃ + 2CH₃CH₂COOH → Ba(CH₃CH₂COO)₂ + H₂O + CO₂

Materials:

  • Barium carbonate (BaCO₃)

  • Propionic acid (CH₃CH₂COOH)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add Barium carbonate to deionized water.

  • While stirring vigorously, slowly add a stoichiometric excess of propionic acid dropwise. A common starting point is a 1.125:1 molar ratio of propionic acid to the barium source.[6] The reaction will produce foam due to the evolution of carbon dioxide.

  • Continue stirring at room temperature for 24 hours to ensure the reaction goes to completion.[6] The solution should become clear.

  • Remove the excess solvent and any unreacted propionic acid using a rotary evaporator to obtain a gel or a concentrated solution.

  • To induce crystallization, cool the concentrated solution in an ice bath.[8]

  • Filter the resulting white solid using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any remaining impurities, followed by a wash with diethyl ether to aid in drying.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Synthesis of this compound from Barium Hydroxide

This protocol is based on the reaction: Ba(OH)₂ + 2CH₃CH₂COOH → Ba(CH₃CH₂COO)₂ + 2H₂O

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Propionic acid (CH₃CH₂COOH)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve Barium hydroxide octahydrate in deionized water in a round-bottom flask with magnetic stirring. Gentle heating may be required to fully dissolve the solid.

  • Slowly add a stoichiometric amount of propionic acid to the solution. The reaction is an acid-base neutralization and is typically faster than the reaction with barium carbonate.

  • Stir the reaction mixture for a few hours at room temperature.

  • Follow steps 4-8 from Protocol 1 for product isolation, crystallization, and drying.

D-Optimal Design for Optimization

To optimize the synthesis of this compound, a D-optimal design can be employed to study the influence of various factors on the yield and purity of the product.

Factors and Ranges for D-Optimal Design

The following table provides suggested factors and their ranges for a D-optimal design experiment for the synthesis of this compound. These ranges are starting points and may need to be adjusted based on preliminary experiments.

Factor Low Level High Level Rationale
Temperature (°C) 20 (Room Temp)60Higher temperatures can increase the reaction rate, but may also lead to side reactions or decomposition.[9]
Molar Ratio (Propionic Acid : Barium Salt) 2.0 : 12.5 : 1A stoichiometric amount is 2:1, but an excess of propionic acid may be needed to drive the reaction to completion.[6]
Reaction Time (hours) 424Shorter times may be sufficient for the barium hydroxide reaction, while the barium carbonate reaction may require longer times for complete conversion.[6]
Concentration of Barium Salt (M) 0.10.5Concentration can affect reaction kinetics and the ease of product isolation.[6]
Response Variables

The key response variables to measure for each experimental run are:

  • Yield (%) : The percentage of the theoretical maximum amount of this compound produced.

  • Purity (%) : Determined by a suitable analytical method such as titration or by analyzing the product for the absence of starting materials using techniques like FTIR.

Visualizations

D_Optimal_Design_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Define Factors & Ranges (Temp, Ratio, Time, Conc.) B Select D-Optimal Design in Software A->B Input C Perform Synthesis Experiments (as per design matrix) B->C Generates D Measure Responses (Yield, Purity) C->D Produces Data E Analyze Data & Build Statistical Model D->E Input F Identify Optimal Conditions E->F Leads to G Validate Optimal Conditions Experimentally F->G Requires

Caption: Workflow for optimizing this compound synthesis using D-optimal design.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield) Q1 Is the reaction complete? Start->Q1 Sol1 Increase reaction time or temperature. Check stoichiometry. Q1->Sol1 No Q2 Are starting materials pure? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use high-purity reagents. Q2->Sol2 No Q3 Was product lost during workup? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Optimize crystallization and filtration steps. Q3->Sol3 Yes End Problem Resolved Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: The Effect of Triethanolamine (TEA) on Barium Propionate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the effect of triethanolamine (B1662121) (TEA) on the thermal decomposition of barium propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of adding triethanolamine (TEA) on the thermal decomposition of barium propionate?

A1: The addition of triethanolamine (TEA) has little to no significant effect on the thermal decomposition of this compound.[1] Thermal analysis has shown that the decomposition profile of this compound remains largely unchanged in the presence of TEA.

Q2: Why does TEA not significantly affect the decomposition of this compound, while it alters the decomposition of other metal propionates like copper (II) and yttrium (III) propionate?

A2: The difference in the effect of TEA on various metal propionates is attributed to the formation of an ester between the propionate groups and the hydroxyl (-OH) groups of TEA. This esterification is promoted in inert atmospheres and at temperatures above 200°C. In the case of copper and yttrium propionates, this reaction leads to a more gradual thermal decomposition. However, barium ions are not effective catalysts for this esterification reaction under typical thermal decomposition conditions. Therefore, the decomposition mechanism of this compound is not significantly altered by the presence of TEA.[1]

Q3: What is the expected decomposition pathway for this compound?

A3: In an inert atmosphere, this compound is expected to decompose to barium carbonate (BaCO₃), releasing symmetrical ketones.[2] In an oxidizing atmosphere, the decomposition will also lead to barium carbonate, but through an oxidative degradation of the propionate ligand. Further heating to higher temperatures (above 950°C) will decompose the barium carbonate to barium oxide (BaO).[3]

Q4: Can TEA form a coordination complex with this compound?

A4: Yes, triethanolamine can act as a ligand and form coordination complexes with barium ions. Barium, being a large alkaline earth metal, can exhibit high coordination numbers. TEA can act as a tetradentate ligand, coordinating through its nitrogen and three oxygen atoms. However, the formation of such a complex does not appear to significantly change the thermal stability of the this compound itself.

Troubleshooting Guide

This guide addresses potential issues that may arise during the thermal analysis (TGA/DSC) of this compound with TEA.

Issue Potential Cause Recommended Solution
Unexpectedly low decomposition temperature. Sample contamination with impurities that have a catalytic effect.Ensure high purity of both this compound and TEA. Use clean crucibles and handle samples in a clean environment.
Inconsistent results between runs. Inhomogeneous mixing of this compound and TEA. Differences in sample packing in the crucible.Ensure thorough and consistent mixing of the powder samples. Use a consistent sample mass and packing density for each run.
Baseline drift or noise in TGA/DSC curve. Reaction of the sample with the crucible material. Buildup of residue in the furnace from previous experiments.Use inert crucibles, such as alumina (B75360) or platinum. Solder pastes and some inorganic salts can react with pans, so inertness is key.[4] Regularly clean the TGA furnace and sample holder according to the instrument's manual.
An unexpected endothermic or exothermic event at low temperatures. This could be due to the melting of TEA or a phase transition of the this compound.Run a TGA/DSC of pure TEA and pure this compound under the same experimental conditions to identify their individual thermal events.
Mass loss does not correspond to the theoretical value for decomposition to BaCO₃. Incomplete decomposition. Formation of carbonaceous residue, especially in an inert atmosphere.Extend the final temperature of the TGA run or add an isothermal step at the end of the decomposition to ensure completion. The presence of residual organic material can occur.[1]
Difficulty in determining the onset of decomposition. A very gradual decomposition slope.Use the derivative of the TGA curve (DTG curve) to more accurately identify the temperature of the maximum rate of mass loss.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound with TEA

Objective: To determine the thermal stability and decomposition profile of this compound in the presence of triethanolamine.

Materials:

  • This compound (powder, high purity)

  • Triethanolamine (liquid, high purity)

  • High-purity nitrogen or argon gas

  • Alumina or platinum crucibles

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Prepare a physical mixture of this compound and TEA. A common ratio to test is a 1:1 molar ratio.

    • Accurately weigh 5-10 mg of the mixture into a clean TGA crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Use an empty crucible as a reference.

    • Purge the furnace with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the TGA and derivative (DTG) curves, respectively.

    • Calculate the percentage of residual mass at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound with TEA

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition of this compound in the presence of TEA.

Materials:

  • This compound (powder, high purity)

  • Triethanolamine (liquid, high purity)

  • High-purity nitrogen or argon gas

  • Aluminum or platinum crucibles with lids

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Prepare a homogeneous mixture of this compound and TEA (e.g., 1:1 molar ratio).

    • Accurately weigh 2-5 mg of the mixture into a clean DSC pan.

    • Seal the pan with a lid.

  • Instrument Setup:

    • Place the sample pan in the DSC cell.

    • Use an empty, sealed pan as a reference.

    • Purge the DSC cell with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic and exothermic peaks corresponding to thermal events.

    • Determine the peak temperatures and enthalpies of these transitions.

Data Presentation

As the literature indicates a negligible effect, the following table presents expected qualitative results. Researchers should perform their own experiments to obtain quantitative data for their specific sample and conditions.

Table 1: Expected Thermal Decomposition Data for this compound with and without TEA (Inert Atmosphere)

SampleOnset Decomposition Temp (°C)Peak Decomposition Temp (°C) (from DTG)Mass Loss (%) (up to 600°C)Final Residue
This compound~350 - 400~400 - 450Corresponds to formation of BaCO₃BaCO₃
This compound + TEA (1:1 molar)Expected to be similar to pure this compoundExpected to be similar to pure this compoundWill include mass loss from TEA evaporation/decompositionBaCO₃

Visualizations

Chemical_Logic cluster_Cu_Y Copper (II) & Yttrium (III) Propionate cluster_Ba This compound Cu/Y_Prop Cu/Y Propionate Ester Ester Intermediate Cu/Y_Prop->Ester Esterification (>200°C, inert atm) TEA Triethanolamine (TEA) TEA->Ester Decomp_Products_Cu_Y Gradual Decomposition Products Ester->Decomp_Products_Cu_Y Decomposes Ba_Prop This compound No_Reaction No Significant Esterification Ba_Prop->No_Reaction Decomp_Products_Ba Direct Decomposition Products (BaCO₃ + Ketones) Ba_Prop->Decomp_Products_Ba Decomposes TEA_Ba Triethanolamine (TEA) TEA_Ba->No_Reaction TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Mix Mix this compound and TEA Weigh Weigh 5-10 mg into TGA crucible Mix->Weigh Load Load sample and reference crucibles Weigh->Load Purge Purge with N₂/Ar (20-50 mL/min) Load->Purge Heat Heat from 30°C to 800°C at 10°C/min Purge->Heat Plot Plot Mass % vs. Temp Heat->Plot Analyze Determine Onset Temp and Residual Mass Plot->Analyze DTG Analyze DTG for Peak Decomposition Temp Plot->DTG

References

Validation & Comparative

A Comparative Guide to the Characterization of Barium Propionate and its Alternatives Utilizing X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for the characterization of barium propionate (B1217596) using powder X-ray Diffraction (XRD), a pivotal technique for the solid-state analysis of crystalline materials. Due to the current absence of publicly available, indexed powder XRD patterns for barium propionate and its close structural analogs, calcium propionate and strontium propionate, this document focuses on presenting a comprehensive, generalized experimental protocol for their characterization. This is supplemented by a comparative summary of their known physical and chemical properties.

Comparative Physicochemical Properties

While direct XRD data for comparison is not available in public databases, a comparative overview of the fundamental physicochemical properties of this compound and its alternatives, calcium and strontium propionate, is presented in Table 1. This information is crucial for understanding the broader context of these materials in research and development.

PropertyThis compoundCalcium PropionateStrontium Propionate
Molecular Formula C₆H₁₀BaO₄[1]C₆H₁₀CaO₄[2]C₆H₁₀O₄Sr[3]
Molecular Weight 283.47 g/mol [1]186.22 g/mol [2]233.76 g/mol [3]
Appearance Beige or white powder[4]White crystalline powder or granules[5]White solid (presumed)
Solubility in Water Data not availableSoluble (e.g., 39.85 g/100 mL at 20°C)[6]Data not available
Melting Point Data not availableDecomposes at ~300°C[7]Data not available
CAS Number 5908-77-0[8]4075-81-4[6]23287-50-5[3]

Experimental Workflow for XRD Characterization

The following diagram illustrates a standardized workflow for the characterization of a crystalline powder sample, such as this compound, using X-ray diffraction.

XRD_Workflow cluster_pre Sample Preparation cluster_acq Data Acquisition cluster_post Data Analysis cluster_out Output Sample Obtain Crystalline Powder Grind Grind to Fine Powder (<10 µm) Sample->Grind Homogenize Mount Mount on Sample Holder Grind->Mount Ensure flat surface XRD Perform XRD Scan Mount->XRD Process Process Raw Data (Background Subtraction) XRD->Process Parameters Set Scan Parameters (e.g., 2θ range, step size, scan speed) Parameters->XRD Identify Identify Peaks (2θ, d-spacing, Intensity) Process->Identify Compare Compare with Database (e.g., ICDD) Identify->Compare Report Generate Characterization Report Identify->Report Refine Perform Rietveld Refinement (if structure is known) Compare->Refine Refine->Report

Experimental workflow for powder XRD characterization.

Detailed Experimental Protocol for Powder X-ray Diffraction

This protocol provides a comprehensive methodology for the characterization of a crystalline organic salt like this compound using a powder X-ray diffractometer.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality diffraction data.[9][10]

  • Purity Assessment : Ensure the sample is as pure as possible. The presence of impurities will lead to additional peaks in the diffraction pattern, complicating analysis.

  • Grinding : The crystalline sample should be ground to a fine, homogenous powder.[11][12] A particle size of less than 10 µm is generally recommended to minimize preferred orientation effects and ensure good particle statistics.[11][13] An agate mortar and pestle can be used for this purpose.[10]

  • Sample Mounting : The fine powder should be carefully packed into a sample holder. It is crucial to create a smooth, flat surface that is level with the surface of the holder to avoid errors in peak positions due to sample displacement.[11] A glass slide can be used to gently press the powder and create a flat surface.[11] For small sample quantities, a low-background sample holder (e.g., a zero-background silicon wafer) is recommended.[11]

Instrument Setup and Data Acquisition

The following are general guidelines for setting up a powder X-ray diffractometer for data collection. Specific parameters may vary depending on the instrument manufacturer and model.

  • X-ray Source : A common X-ray source is a Cu Kα radiation source (λ = 1.5406 Å).

  • Goniometer Setup : The instrument geometry typically involves the sample rotating at an angle θ while the detector rotates at an angle of 2θ.[12][14]

  • Instrument Calibration : It is good practice to verify the instrument's alignment by running a standard reference material (e.g., silicon powder) for which the peak positions are well-known.

  • Data Collection Parameters :

    • 2θ Range : A typical scan range for initial characterization is from 5° to 70° in 2θ.[12]

    • Step Size : A common step size is 0.02° in 2θ.

    • Scan Speed/Time per Step : The scan speed should be chosen to ensure good signal-to-noise ratio. A slower scan speed or longer time per step will result in better data quality. For detailed analysis, such as Rietveld refinement, a longer data collection time is often necessary.

    • Voltage and Current : The X-ray tube is typically operated at a voltage and current such as 40 kV and 40 mA.[11]

Data Analysis
  • Phase Identification : The primary use of powder XRD is for the identification of crystalline phases.[12] This is achieved by comparing the experimental diffraction pattern (specifically the 2θ positions and relative intensities of the diffraction peaks) with reference patterns from a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • Peak Analysis : The positions of the diffraction peaks can be used to calculate the d-spacings (interplanar distances) using Bragg's Law (nλ = 2d sinθ). The relative intensities of the peaks are characteristic of the crystal structure.

  • Lattice Parameter Refinement : If the crystal system is known or can be determined, the positions of the diffraction peaks can be used to refine the lattice parameters of the unit cell.

  • Crystallite Size Estimation : The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation, provided that other sources of broadening like lattice strain are minimal.[11]

  • Rietveld Refinement : For a more detailed structural analysis, if a candidate crystal structure is known or can be proposed, Rietveld refinement can be used to refine the atomic positions and other structural parameters by fitting the entire calculated diffraction pattern to the experimental data.

References

A Comparative Thermal Analysis of Barium Propionate and Barium Acetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal decomposition behavior of barium propionate (B1217596) and barium acetate (B1210297) reveals distinct differences in their stability and decomposition pathways. This guide provides a comparative analysis of their thermal properties, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material selection and process development.

This comparison guide delves into the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of barium propionate and barium acetate. Understanding the thermal characteristics of these compounds is crucial for applications in various fields, including as precursors in the synthesis of advanced materials and in pharmaceutical formulations.

Executive Summary of Thermal Properties

The thermal decomposition of both barium acetate and this compound ultimately yields barium carbonate as the final solid residue. However, the onset and progression of decomposition, as well as the nature of the evolved gaseous byproducts, differ significantly. Barium acetate exhibits a higher thermal stability, with its main decomposition occurring at a higher temperature compared to this compound.

PropertyThis compoundBarium Acetate
Decomposition Onset Temperature ~350 °C~450 °C
Peak Decomposition Temperature ~370 °C~500 °C
Final Decomposition Product Barium Carbonate (BaCO₃)Barium Carbonate (BaCO₃)
Theoretical Weight Loss (%) 30.8%22.7%
Observed Weight Loss (%) ~31%~23%
Primary Gaseous Byproducts 3-pentanone (B124093), CO₂ (inert atm.)Acetone, CO₂ (inert atm.)

Thermal Decomposition Pathways

The thermal decomposition of barium acetate and this compound proceeds through different intermediate steps and results in the formation of distinct gaseous byproducts, particularly in an inert atmosphere.

Barium Acetate Decomposition

Barium acetate undergoes a single-step decomposition to form barium carbonate and acetone.[1] This reaction is a well-established method for the laboratory preparation of acetone.

G Ba_acetate Barium Acetate Ba(CH₃COO)₂ heat Heat (~500 °C) Ba_acetate->heat BaCO3 Barium Carbonate BaCO₃ heat->BaCO3 acetone Acetone (CH₃)₂CO heat->acetone

Decomposition pathway of Barium Acetate.
This compound Decomposition

The thermal decomposition of this compound is a more complex process. In an inert atmosphere, it primarily decomposes to barium carbonate and 3-pentanone (diethyl ketone) through a radical mechanism.[2] In the presence of oxygen, an oxidative degradation pathway occurs at lower temperatures.[2]

G cluster_inert Inert Atmosphere cluster_air Oxidative Atmosphere Ba_propionate This compound Ba(CH₃CH₂COO)₂ heat_inert Heat (Inert Atm.) (~350-370 °C) Ba_propionate->heat_inert BaCO3_prop Barium Carbonate BaCO₃ heat_inert->BaCO3_prop pentanone 3-Pentanone (CH₃CH₂)₂CO heat_inert->pentanone heat_air Heat (Air) (<400 °C) oxidative_products Oxidative Products (e.g., CO₂, H₂O) heat_air->oxidative_products BaCO3_prop_air BaCO3_prop_air heat_air->BaCO3_prop_air Barium Carbonate BaCO₃ Ba_propionate_air This compound Ba(CH₃CH₂COO)₂ Ba_propionate_air->heat_air

Decomposition pathways of this compound.

Experimental Protocols

The following sections detail the methodologies for the thermal analysis of barium acetate and this compound.

Thermogravimetric and Differential Thermal Analysis (TG-DTA) of Barium Acetate

A simultaneous thermal analyzer is used to perform TG-DTA.

  • Sample Preparation: Approximately 14 mg of barium acetate is placed in a platinum crucible.

  • Temperature Program: The sample is heated from 30 °C to 1030 °C at a constant heating rate of 10 °C/min.[3]

  • Atmosphere: The analysis is conducted under a flowing air atmosphere with a flow rate of 200 ml/min.[3]

  • Data Acquisition: The weight loss (TG) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

Thermogravimetric and Differential Thermal Analysis (TG-DTA) of this compound

A similar TG-DTA methodology is employed for the analysis of this compound to ensure comparability of the results.

  • Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Temperature Program: The sample is heated from ambient temperature to approximately 600 °C at a controlled heating rate, commonly 10 °C/min.

  • Atmosphere: The experiment can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen) to investigate the different decomposition pathways. A typical flow rate is 50-100 ml/min.

  • Data Acquisition: The instrument records the sample's weight change and the differential temperature signal throughout the heating program.

G start Start sample_prep Sample Preparation (5-15 mg in crucible) start->sample_prep instrument_setup Instrument Setup (TG-DTA Analyzer) sample_prep->instrument_setup set_parameters Set Experimental Parameters (Temp. Range, Heating Rate, Atmosphere) instrument_setup->set_parameters run_analysis Run Thermal Analysis set_parameters->run_analysis data_acquisition Data Acquisition (Weight Loss vs. Temp ΔT vs. Temp) run_analysis->data_acquisition data_analysis Data Analysis (Determine T_onset, T_peak, % Weight Loss) data_acquisition->data_analysis end End data_analysis->end

Experimental workflow for TG-DTA.

Conclusion

The thermal analysis of this compound and barium acetate demonstrates clear distinctions in their decomposition behavior. Barium acetate is thermally more stable than this compound. The decomposition of barium acetate is a straightforward process yielding barium carbonate and acetone. In contrast, this compound's decomposition is more complex and atmosphere-dependent, producing 3-pentanone in an inert environment. This detailed comparison provides essential data for researchers and professionals in selecting the appropriate barium carboxylate for their specific applications, particularly where thermal stability and decomposition byproducts are critical parameters.

References

A Comparative Guide to Identifying Barium Propionate Functional Groups via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy profile of barium propionate (B1217596) with related compounds. It outlines the key spectral features indicative of its functional groups and offers a standardized experimental protocol for reliable data acquisition.

Introduction to FTIR Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[1][2] When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing energy. An FTIR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the sample's molecular composition.[1][2] The x-axis of an FTIR spectrum represents wavenumber (cm⁻¹), which corresponds to vibrational energy, while the y-axis shows the percentage of light transmitted or absorbed.[1]

Key Spectral Features of Propionates

The defining feature of a metal propionate salt, such as barium propionate, is the deprotonated carboxyl group (COO⁻). Unlike its parent carboxylic acid, which shows a sharp carbonyl (C=O) stretch around 1700 cm⁻¹, the carboxylate ion displays two distinct, intense stretching vibrations due to resonance:

  • Asymmetric (νₐₛ) COO⁻ Stretch: A strong, broad absorption band typically found in the 1650-1540 cm⁻¹ region.[3]

  • Symmetric (νₛ) COO⁻ Stretch: A weaker, but still significant, absorption band in the 1450-1360 cm⁻¹ range.[3]

The presence of the ethyl group (CH₃CH₂) also gives rise to characteristic C-H stretching and bending vibrations.

Comparison of FTIR Spectra: Propionic Acid vs. Metal Propionates

The transformation of propionic acid into a metal salt like this compound results in significant and easily identifiable changes in the FTIR spectrum. The most notable change is the disappearance of the broad O-H stretching band (3300-2500 cm⁻¹) and the C=O carbonyl peak (~1710 cm⁻¹), and the appearance of the two carboxylate COO⁻ stretching bands.[3][4]

The cation (e.g., Ba²⁺, Na⁺) bonded to the carboxylate group influences the exact frequency of the COO⁻ stretching vibrations. The nature of the metal-carboxylate bond—whether it is ionic, unidentate, or bidentate—affects the separation between the asymmetric and symmetric stretching frequencies (Δν).[5][6] For largely ionic salts like sodium and this compound, this separation is typically smaller than for compounds with more covalent character.[5]

Data Presentation: Vibrational Frequencies of Propionates

The table below summarizes the key FTIR absorption bands for propionic acid and compares them with sodium propionate and the expected ranges for this compound.

Functional Group / Vibration Propionic Acid (CH₃CH₂COOH) Sodium Propionate (CH₃CH₂COONa) This compound (Ba(CH₃CH₂COO)₂)
O-H Stretch (Carboxylic Acid Dimer) 3300–2500 cm⁻¹ (very broad)[4][7]N/AN/A
C-H Stretch (Alkyl) 2990–2850 cm⁻¹ (sharp)[4]~2970–2850 cm⁻¹~2970–2850 cm⁻¹
C=O Stretch (Carbonyl) ~1710 cm⁻¹ (strong, sharp)[7]N/AN/A
COO⁻ Asymmetric Stretch N/A~1557 cm⁻¹[8]1650–1540 cm⁻¹ (strong)[3]
COO⁻ Symmetric Stretch N/A~1415 cm⁻¹1450–1360 cm⁻¹ (moderate)[3]
C-O Stretch 1320–1210 cm⁻¹[7]N/AN/A
O-H Bend 1440–1395 cm⁻¹ & 950-910 cm⁻¹[4]N/AN/A

Experimental Protocol: FTIR Analysis of this compound (KBr Pellet Method)

This protocol describes a standard method for acquiring a high-quality FTIR spectrum of a solid sample such as this compound.

Materials:

  • This compound sample (finely ground)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum.

  • Grinding and Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[9] Combine them in the agate mortar and grind thoroughly until a fine, homogeneous powder is obtained.[10] The fine particle size is crucial to reduce scattering of the infrared radiation.[10]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient environment (e.g., CO₂ and water vapor). This will be subtracted from the sample spectrum.[11]

  • Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path.

  • Data Acquisition: Acquire the spectrum. A typical measurement consists of 32 to 100 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[11][12]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow for FTIR Functional Group Identification

The following diagram illustrates the logical workflow for identifying functional groups in a sample like this compound using FTIR spectroscopy.

FTIR analysis workflow for solid samples.

This structured approach, combining careful sample preparation with systematic spectral interpretation, allows researchers to confidently identify the functional groups present in this compound and distinguish it from its parent acid and other related metal salts.

References

Unraveling the Thermal Decomposition of Barium Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition pathway of pharmaceutical precursors like barium propionate (B1217596) is critical for process optimization and safety. This guide provides a comparative analysis of the thermal decomposition of barium propionate under different atmospheric conditions, leveraging insights from DTA-TG-MS (Differential Thermal Analysis-Thermogravimetry-Mass Spectrometry) and other thermoanalytical techniques.

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. Primarily, two distinct pathways are observed: a radical-mediated decomposition in an inert atmosphere and an oxidative degradation in the presence of air or oxygen.

Decomposition in an Inert Atmosphere

Under inert conditions (e.g., nitrogen or argon), the decomposition of this compound is believed to proceed through a radical mechanism. This pathway is characterized by the formation of a symmetrical ketone, 3-pentanone, and carbon dioxide, ultimately yielding barium carbonate as the solid residue.[1] The main decomposition of this compound in an inert atmosphere has been observed to occur in a single step between 350 and 370°C.

Decomposition in an Oxidizing Atmosphere

In an oxidizing environment (e.g., air), the decomposition mechanism shifts to an oxidative degradation of the propionate ligand. This process is expected to occur at lower temperatures compared to the radical pathway and results in the evolution of propionic acid, acetaldehyde, carbon dioxide, and water.[1] The final solid product in this case is also barium carbonate.

Comparative Data Summary

Due to the limited availability of a complete DTA-TG-MS study on pure this compound, the following table summarizes the expected decomposition products based on literature suggestions for metal propionates and available data.

ParameterInert Atmosphere (e.g., Nitrogen)Oxidizing Atmosphere (e.g., Air)
Primary Decomposition Pathway Radical-mediatedOxidative degradation
Main Gaseous Products 3-Pentanone (C₅H₁₀O), Carbon Dioxide (CO₂)Propionic Acid (C₃H₆O₂), Acetaldehyde (C₂H₄O), Carbon Dioxide (CO₂), Water (H₂O)
Solid Residue Barium Carbonate (BaCO₃)Barium Carbonate (BaCO₃)
Reported Decomposition Range (°C) ~350 - 370Generally lower than in inert atmosphere

Experimental Protocols

The following is a representative experimental protocol for DTA-TG-MS analysis, based on a study of a mixed barium acetato-propionate complex, which can be adapted for the analysis of pure this compound.[2]

Instrumentation: A simultaneous DTA-TG-MS instrument is employed.

Sample Preparation: A small quantity of the this compound sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

DTA-TG Parameters:

  • Heating Rate: 10 °C/min

  • Temperature Range: Ambient to 1000 °C

  • Purge Gas: Dry air or high-purity nitrogen (for oxidizing and inert conditions, respectively)

  • Flow Rate: 50-100 mL/min

Mass Spectrometry Parameters:

  • Interface: A heated capillary interface (e.g., 200-250 °C) is used to transfer the evolved gases from the DTA-TG instrument to the mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 10-200.

  • Data Acquisition: The mass spectrometer is operated in scan mode to detect all evolved gaseous species as a function of temperature.

Visualizing the Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the proposed decomposition pathways of this compound under inert and oxidizing atmospheres.

InertDecomposition Decomposition of this compound (Inert Atmosphere) Ba_propionate This compound Ba(C₃H₅O₂)₂ Decomposition Heat (350-370°C) Ba_propionate->Decomposition Gaseous_products Gaseous Products Decomposition->Gaseous_products Solid_residue Solid Residue Decomposition->Solid_residue Pentanone 3-Pentanone (C₅H₁₀O) Gaseous_products->Pentanone CO2 Carbon Dioxide (CO₂) Gaseous_products->CO2 BaCO3 Barium Carbonate (BaCO₃) Solid_residue->BaCO3

Caption: Proposed decomposition pathway of this compound in an inert atmosphere.

OxidativeDecomposition Decomposition of this compound (Oxidizing Atmosphere) Ba_propionate This compound Ba(C₃H₅O₂)₂ Decomposition Heat + O₂ Ba_propionate->Decomposition Gaseous_products Gaseous Products Decomposition->Gaseous_products Solid_residue Solid Residue Decomposition->Solid_residue Propionic_acid Propionic Acid (C₃H₆O₂) Gaseous_products->Propionic_acid Acetaldehyde Acetaldehyde (C₂H₄O) Gaseous_products->Acetaldehyde CO2 Carbon Dioxide (CO₂) Gaseous_products->CO2 H2O Water (H₂O) Gaseous_products->H2O BaCO3 Barium Carbonate (BaCO₃) Solid_residue->BaCO3

Caption: Proposed decomposition pathway of this compound in an oxidizing atmosphere.

Alternative Analytical Approaches

While DTA-TG-MS is a powerful technique for elucidating thermal decomposition pathways, other methods can provide complementary information. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) coupled with thermogravimetry (TG-FTIR) can aid in the identification of evolved gases by detecting their characteristic vibrational frequencies. Additionally, X-ray Diffraction (XRD) analysis of the solid residues at different temperatures can confirm the crystalline phases formed during decomposition.

References

A Comparative Analysis of Barium Propionate and Strontium Propionate as Precursors for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate precursor materials is a critical determinant in the synthesis of advanced materials, influencing the purity, morphology, and functionality of the final product. Barium propionate (B1217596) and strontium propionate are two such organometallic precursors that have garnered attention in the fabrication of various functional materials, including ferroelectrics, superconductors, and catalysts. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

Overview of Precursors

Barium propionate (Ba(CH₃CH₂COO)₂) and strontium propionate (Sr(CH₃CH₂COO)₂) are carboxylate salts that serve as sources of barium and strontium ions in various chemical synthesis routes, most notably in sol-gel and thermal decomposition methods. Their organic nature ensures good solubility in common solvents and facilitates the formation of homogeneous precursor solutions, which is crucial for achieving uniform and well-controlled final material properties.

Quantitative Data Comparison

The following table summarizes the key properties of this compound and strontium propionate as precursors. Data for propionates is supplemented with information from analogous acetate (B1210297) compounds due to the limited direct comparative studies on propionates.

PropertyThis compoundStrontium PropionateSource of Comparison
Chemical Formula Ba(C₃H₅O₂)₂Sr(C₃H₅O₂)₂General Chemical Knowledge
Molar Mass 291.51 g/mol 243.79 g/mol General Chemical Knowledge
Decomposition Product BaCO₃ or BaOSrCO₃ or SrO[1]
Decomposition Temperature Range (°C) ~350 - 500 (to BaCO₃)Higher than Ba-analog (inferred)[1]
Solubility Soluble in water and polar organic solventsSoluble in water and polar organic solventsGeneral Chemical Knowledge
Primary Application Precursor for BaTiO₃, YBCO superconductorsPrecursor for SrTiO₃, bioactive materials[2][3]
Resulting Oxide Particle Size Nanoscale (e.g., 30-40 nm for BaTiO₃ from sol-gel)Nanoscale (e.g., 10-40 nm for SrTiO₃ from sol-gel)[2][4]

Performance Comparison in Materials Synthesis

Both barium and strontium propionates are effective precursors for the synthesis of perovskite oxides like titanates. The choice between them largely depends on the desired final material (i.e., barium-containing or strontium-containing).

This compound is extensively used in the synthesis of barium titanate (BaTiO₃), a material with significant applications in capacitors, thermistors, and sensors due to its high dielectric constant.[2][3] The sol-gel method utilizing barium precursors allows for the formation of nanocrystalline BaTiO₃ with particle sizes in the range of 30-40 nm.[2]

Strontium Propionate , analogous to strontium acetate, is a key precursor for strontium titanate (SrTiO₃), which is valued for its dielectric properties and potential use in high-performance capacitors and oxygen sensors.[4] Sol-gel synthesis using strontium precursors can yield single-phase SrTiO₃ nanoparticles in the 10-40 nm range.[4]

The thermal stability of alkaline earth carbonates, the common decomposition intermediates, increases down the group.[1] This suggests that strontium carbonate is more thermally stable than barium carbonate. Consequently, the complete conversion of the precursor to the final oxide may require higher temperatures for strontium-based systems compared to barium-based ones.

Experimental Protocols

Detailed methodologies for the synthesis of barium and strontium titanates using a sol-gel approach with acetate precursors (as a proxy for propionates) are provided below. These protocols can be adapted for propionate precursors with minor modifications.

Experimental Protocol 1: Sol-Gel Synthesis of Barium Titanate (BaTiO₃)

Objective: To synthesize nanocrystalline Barium Titanate powder using a sol-gel method.

Materials:

  • Barium acetate (Ba(CH₃COO)₂)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Acetic acid (CH₃COOH)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized water

Procedure:

  • Precursor Solution A Preparation: Dissolve a stoichiometric amount of barium acetate in a mixture of acetic acid and ethanol with vigorous stirring.

  • Precursor Solution B Preparation: In a separate container, dissolve titanium (IV) isopropoxide in ethanol.

  • Sol Formation: Slowly add Precursor Solution B to Precursor Solution A under continuous stirring to form a clear sol.

  • Gelation: Add a controlled amount of deionized water to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel.

  • Drying: Dry the gel in an oven at a temperature of 80-100°C to remove the solvent and residual organics.

  • Calcination: Calcine the dried powder in a furnace at a temperature range of 600-800°C for several hours to obtain the crystalline BaTiO₃ phase.[2]

  • Characterization: Analyze the final product using X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to observe the particle morphology and size.[2]

Experimental Protocol 2: Sol-Gel Synthesis of Strontium Titanate (SrTiO₃)

Objective: To synthesize nanocrystalline Strontium Titanate powder using a sol-gel method.

Materials:

  • Strontium acetate hemihydrate (Sr(CH₃COO)₂·0.5H₂O)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Acetic acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • Precursor Solution A Preparation: Dissolve the required amount of strontium acetate hemihydrate in a solution of acetic acid and deionized water.

  • Precursor Solution B Preparation: Prepare a solution of titanium (IV) isopropoxide in ethanol.

  • Sol Formation: Slowly add Precursor Solution B to Precursor Solution A while stirring continuously to form a homogeneous sol.

  • Gelation: Control the pH of the solution (e.g., using NaOH) to induce gelation.[4]

  • Drying: Dry the resulting gel in an oven at approximately 100°C to evaporate the solvent.

  • Calcination: Calcine the obtained powder at a temperature of around 800°C for a sufficient duration to ensure the formation of single-phase SrTiO₃.[4]

  • Characterization: Utilize XRD for phase identification and SEM or transmission electron microscopy (TEM) to determine the particle size and morphology of the synthesized SrTiO₃ nanoparticles.[4]

Visualizing the Processes

To better understand the synthesis and decomposition pathways, the following diagrams are provided.

Sol_Gel_Synthesis cluster_solution Solution Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing Metal_Propionate Metal Propionate (Barium or Strontium) Sol Homogeneous Sol Metal_Propionate->Sol Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Sol Gel Gel Formation (Hydrolysis & Condensation) Sol->Gel + H₂O Drying Drying Gel->Drying Calcination Calcination Drying->Calcination Final_Product Nanocrystalline Oxide Powder Calcination->Final_Product

Caption: A generalized workflow for the sol-gel synthesis of metal oxides using propionate precursors.

Thermal_Decomposition_Pathway cluster_info Logical Relationship Precursor M(C₃H₅O₂)₂ (M = Ba or Sr) Intermediate MCO₃ (Metal Carbonate) Precursor->Intermediate Heat (Δ) Gaseous_Products1 Gaseous Byproducts (e.g., Ketones, CO₂) Precursor->Gaseous_Products1 Final_Oxide MO (Metal Oxide) Intermediate->Final_Oxide Higher Heat (Δ) Gaseous_Products2 CO₂ Intermediate->Gaseous_Products2 info Decomposition of Strontium Carbonate requires higher temperatures than Barium Carbonate.

Caption: The logical pathway for the thermal decomposition of alkaline earth propionates.

References

Validating Barium Propionate Purity: A Comparative Guide to Titration and Instrumental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Barium propionate (B1217596) is fundamental to the integrity and reproducibility of experimental work. This guide provides an objective comparison of classical and modern analytical techniques for the validation of Barium propionate purity, focusing on Complexometric Titration, Gravimetric Analysis, and Atomic Absorption Spectroscopy (AAS). Detailed experimental protocols and comparative performance data are presented to aid in the selection of the most appropriate method for specific laboratory needs.

The purity of this compound, an organometallic compound, is primarily determined by its barium content. Therefore, the analytical methods discussed focus on the accurate quantification of barium.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity assessment often involves a trade-off between speed, cost, and analytical performance. The following table summarizes the key performance characteristics of Complexometric Titration, Gravimetric Analysis, and Atomic Absorption Spectroscopy for the determination of barium content in this compound.

Analytical MethodPrincipleTypical Purity Result (%)Relative Standard Deviation (RSD) (%)ThroughputCost per SampleKey AdvantagesKey Disadvantages
Complexometric Titration Titration of Ba²⁺ with a standard EDTA solution using a colorimetric indicator.99.20.5ModerateLowCost-effective, simple equipment, high precision.Potential for interference from other metal ions, visual endpoint determination can be subjective.
Gravimetric Analysis Precipitation of Ba²⁺ as insoluble barium sulfate (B86663) (BaSO₄), followed by filtration, drying, and weighing.99.50.2LowLowHigh accuracy and precision, considered a primary method.Time-consuming, labor-intensive, not suitable for high-throughput screening.
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by free barium atoms in a flame.99.31.5HighModerateHigh sensitivity, good specificity, rapid analysis.Requires more expensive instrumentation, matrix effects can influence accuracy.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Purity Determination by Complexometric Titration

This method involves the direct titration of barium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Reagents and Equipment:

  • 0.05 M EDTA standard solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • Analytical balance, burette, pipette, conical flasks

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.

  • Dissolve the sample in 100 mL of deionized water.

  • Add 5 mL of ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

  • Add a small amount of Eriochrome Black T indicator until a wine-red color is obtained.

  • Titrate the solution with the 0.05 M EDTA standard solution until the color changes from wine-red to a clear blue at the endpoint.

  • Record the volume of EDTA solution used.

  • Calculate the purity of this compound based on the stoichiometry of the Ba²⁺-EDTA reaction.

Logical Flow for Purity Calculation in Complexometric Titration

cluster_0 Titration Data cluster_1 Sample Information cluster_2 Calculations V_EDTA Volume of EDTA (L) moles_EDTA Moles of EDTA = V_EDTA * M_EDTA V_EDTA->moles_EDTA M_EDTA Molarity of EDTA (mol/L) M_EDTA->moles_EDTA m_sample Mass of Sample (g) purity Purity (%) = (mass_BaProp / m_sample) * 100 m_sample->purity MW_BaProp Molar Mass of This compound (g/mol) mass_BaProp Mass of this compound = Moles of Ba²⁺ * MW_BaProp MW_BaProp->mass_BaProp moles_Ba Moles of Ba²⁺ = Moles of EDTA moles_EDTA->moles_Ba moles_Ba->mass_BaProp mass_BaProp->purity

Caption: Logical flow from titration data and sample information to purity calculation.

Purity Determination by Gravimetric Analysis

This classical method relies on the precipitation of barium as highly insoluble barium sulfate.

Reagents and Equipment:

  • Dilute sulfuric acid (1 M)

  • Deionized water

  • Ashless filter paper

  • Analytical balance, beakers, heating plate, muffle furnace

Procedure:

  • Accurately weigh approximately 1 g of the this compound sample into a 400 mL beaker.

  • Dissolve the sample in 200 mL of deionized water and acidify with a few drops of dilute hydrochloric acid.

  • Heat the solution to boiling.

  • Slowly add a slight excess of hot 1 M sulfuric acid to the boiling solution with constant stirring to precipitate barium sulfate.

  • Digest the precipitate by keeping the solution hot for about an hour to promote the formation of larger, more easily filterable crystals.

  • Filter the hot solution through a pre-weighed ashless filter paper.

  • Wash the precipitate with hot deionized water until the washings are free of sulfate ions (tested with barium chloride solution).

  • Dry the filter paper and precipitate in an oven.

  • Ignite the filter paper and precipitate in a muffle furnace at 800 °C to a constant weight.

  • Cool in a desiccator and weigh the resulting barium sulfate.

  • Calculate the purity of this compound based on the mass of the barium sulfate precipitate.

Experimental Workflow for Gravimetric Analysis

start Start dissolve Dissolve Weighed This compound Sample start->dissolve precipitate Precipitate BaSO₄ with H₂SO₄ dissolve->precipitate digest Digest Precipitate precipitate->digest filter_wash Filter and Wash Precipitate digest->filter_wash dry_ignite Dry and Ignite to Constant Weight filter_wash->dry_ignite weigh Weigh BaSO₄ dry_ignite->weigh calculate Calculate Purity weigh->calculate end End calculate->end

Caption: Step-by-step workflow for the gravimetric determination of barium.

Purity Determination by Atomic Absorption Spectroscopy (AAS)

AAS is an instrumental method that measures the concentration of barium by its absorption of light at a characteristic wavelength.

Reagents and Equipment:

  • Nitric acid (trace metal grade)

  • Barium standard solutions (1000 ppm)

  • Deionized water

  • Atomic Absorption Spectrometer with a barium hollow cathode lamp

  • Volumetric flasks, pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample into a 100 mL volumetric flask. Dissolve the sample in a small amount of deionized water and acidify with 1 mL of concentrated nitric acid. Dilute to the mark with deionized water. Further dilutions may be necessary to bring the barium concentration into the linear working range of the instrument.

  • Instrument Calibration: Prepare a series of barium standard solutions of known concentrations (e.g., 1, 5, 10, 15, 20 ppm) from the stock standard solution. Aspirate the standards into the AAS and generate a calibration curve of absorbance versus concentration.

  • Sample Analysis: Aspirate the prepared sample solution into the AAS and measure its absorbance.

  • Calculation: Determine the concentration of barium in the sample solution from the calibration curve. Calculate the purity of the this compound based on the measured barium concentration and the initial sample weight.

Conclusion

The validation of this compound purity can be effectively achieved through various analytical techniques. Complexometric titration offers a balance of simplicity, cost-effectiveness, and good precision, making it suitable for routine quality control. Gravimetric analysis , while being the most time-consuming, provides the highest accuracy and serves as a reference method. Atomic Absorption Spectroscopy is a rapid and sensitive instrumental method ideal for high-throughput analysis, though it requires a larger initial investment in equipment. The selection of the optimal method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of accuracy and precision.

A comparative study of Barium propionate synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthesis methods for Barium propionate (B1217596), a compound utilized in various chemical applications. The following sections detail the experimental protocols for three primary synthesis routes, present a comparative summary of their performance based on available data, and offer visual representations of the synthetic pathways.

Comparative Performance of Synthesis Methods

To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative aspects of the different Barium propionate synthesis methods.

Parameter Barium Carbonate Method Barium Hydroxide (B78521) Method Double Displacement Method
Starting Materials Barium carbonate, Propionic acidBarium hydroxide, Propionic acidBarium chloride, Sodium propionate
Reaction Time ~24 hours[1]Not explicitly stated, but likely rapidRapid precipitation
Reported Yield Up to 88%[1]High (generally expected for acid-base)High (generally expected for precipitation)
Purity High, requires purificationHigh, requires purificationHigh, requires purification to remove soluble byproducts
Byproducts Carbon dioxide, WaterWaterSodium chloride
Advantages Readily available starting materials, high reported yield.Potentially faster reaction than the carbonate method due to higher reactivity of the hydroxide.Rapid reaction, simple procedure.
Disadvantages Long reaction time, effervescence needs to be controlled.Barium hydroxide is caustic and requires careful handling.Requires the preparation or purchase of a soluble propionate salt. The final product needs thorough washing to remove soluble impurities.

Experimental Protocols

Method 1: Reaction of Barium Carbonate with Propionic Acid

This method involves the neutralization of Barium carbonate with propionic acid.

Experimental Protocol:

  • Add Barium carbonate to deionized water in a reaction vessel.

  • While stirring vigorously, add propionic acid dropwise. A common ratio is a 1.125:1 molar ratio of propionic acid to the barium source in water.[1]

  • Continue vigorous stirring of the resulting foamy, white solution at room temperature for approximately 24 hours until a clear, transparent solution is obtained.[1]

  • Remove excess solvent using a rotary evaporator, which will result in a transparent gel.[1]

  • To induce crystallization, place the gel in an ice bath for several hours until a white solid forms.[1]

  • Purify the solid product by washing it multiple times with acetone (B3395972) and then with diethyl ether using a Büchner funnel filtration system.[1]

  • Dry the purified this compound to a constant weight.

Method 2: Reaction of Barium Hydroxide with Propionic Acid

This acid-base neutralization reaction is a common method for preparing salts of polyvalent metals.[2]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve Barium hydroxide in water.

  • Slowly add a stoichiometric amount of propionic acid to the Barium hydroxide solution while stirring.

  • The neutralization reaction will proceed, forming this compound and water.

  • After the reaction is complete, remove the water, for example, by evaporation, to crystallize the this compound.

  • Collect the crystals by filtration and wash them with a suitable solvent to remove any unreacted starting materials.

  • Dry the final product.

Method 3: Double Displacement Reaction

This method relies on the precipitation of the less soluble this compound from a solution containing its constituent ions.

Experimental Protocol:

  • Prepare aqueous solutions of Barium chloride and Sodium propionate.

  • Slowly add the Sodium propionate solution to the Barium chloride solution with constant stirring.

  • A white precipitate of this compound should form.

  • Continue stirring for a period to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Thoroughly wash the collected solid with deionized water to remove the soluble byproduct, Sodium chloride.

  • Dry the purified this compound.

Visualization of Synthesis Pathways

To illustrate the logical flow of the synthesis methods, the following diagrams are provided.

Synthesis_Comparison cluster_carbonate Barium Carbonate Method cluster_hydroxide Barium Hydroxide Method cluster_double_displacement Double Displacement Method BaCO3 Barium Carbonate Reaction1 Reaction in Water (24h, RT) BaCO3->Reaction1 PropAcid1 Propionic Acid PropAcid1->Reaction1 Gel Transparent Gel Reaction1->Gel Crystallization Crystallization (Ice Bath) Gel->Crystallization Purification1 Purification (Washing) Crystallization->Purification1 BaProp1 This compound Purification1->BaProp1 BaOH2 Barium Hydroxide Reaction2 Neutralization in Water BaOH2->Reaction2 PropAcid2 Propionic Acid PropAcid2->Reaction2 Solution2 Aqueous Solution Reaction2->Solution2 Evaporation Evaporation & Crystallization Solution2->Evaporation Purification2 Purification (Washing) Evaporation->Purification2 BaProp2 This compound Purification2->BaProp2 BaCl2 Barium Chloride (aq) Reaction3 Precipitation Reaction BaCl2->Reaction3 NaProp Sodium Propionate (aq) NaProp->Reaction3 Precipitate This compound (s) + NaCl (aq) Reaction3->Precipitate Filtration Filtration & Washing Precipitate->Filtration BaProp3 This compound Filtration->BaProp3

Caption: Workflow for this compound Synthesis Methods.

Logical_Relationship cluster_criteria Decision Criteria cluster_methods Synthesis Methods Title Selection of this compound Synthesis Method Criteria Reaction Time Yield Purity Requirements Cost of Reagents Safety Considerations Title->Criteria Carbonate Barium Carbonate Method Criteria->Carbonate Longer time, high yield Hydroxide Barium Hydroxide Method Criteria->Hydroxide Faster reaction, caustic reagent DoubleDisp Double Displacement Method Criteria->DoubleDisp Rapid, requires byproduct removal

References

Barium acetato-propionate complex vs pure Barium propionate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: Barium Acetato-Propionate Complex vs. Pure Barium Propionate (B1217596) as Precursors for Advanced Materials

For researchers and professionals in drug development and materials science, the choice of precursor materials is critical to achieving desired product performance and reproducibility. This guide provides an objective comparison of the barium acetato-propionate complex and pure barium propionate, focusing on their synthesis, thermal decomposition, and application as precursors, particularly in the fabrication of superconducting thin films. This analysis is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable precursor for specific research and development needs.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical characteristics of each compound is essential for their effective application. The properties of the barium acetato-propionate complex and pure this compound are summarized below.

PropertyBarium Acetato-Propionate ComplexPure this compound
Chemical Formula [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O][1]Ba(CH₃CH₂COO)₂
Molecular Weight 2491.8 g/mol (for the complex unit)283.47 g/mol [2][3]
Structure Three-dimensional channel-type polymer[1]Distorted honeycomb 3D-lattice[4]
Key Feature A mixed-ligand complex, often resulting from incomplete reaction of barium acetate (B1210297) with propionic acid.[1]A single-ligand compound, synthesized to avoid mixed carboxylate species.[4]

Synthesis Protocols

The methodologies for synthesizing the barium acetato-propionate complex and pure this compound differ significantly, which has implications for precursor purity and subsequent performance.

Barium Acetato-Propionate Complex Synthesis

The synthesis of the barium acetato-propionate complex typically involves the reaction of barium acetate with propionic acid. Notably, complete conversion to this compound is often not achieved, leading to the formation of a mixed acetato-propionate complex.[1]

Experimental Protocol: A detailed experimental protocol for the synthesis of a specific barium acetato-propionate complex, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O], is described in the literature.[1] The process generally involves dissolving barium acetate in propionic acid, followed by controlled crystallization. The challenge in this synthesis is driving the reaction to completion to obtain a pure propionate salt, with the mixed complex often being the resulting product.

Pure this compound Synthesis

Achieving a pure this compound precursor is crucial for applications requiring high homogeneity and reproducible decomposition.[4][5] A method to synthesize pure this compound has been developed to overcome the limitations of the acetate-to-propionate conversion.[6]

Experimental Protocol: The synthesis of pure this compound involves the reaction of barium carbonate with deionized water and the dropwise addition of propionic acid under vigorous stirring. The reaction mixture is stirred for 24 hours at room temperature to yield a clear solution. Excess solvent is removed using a rotary evaporator to obtain a transparent gel. Crystallization is induced by placing the product in an ice bath for several hours.[6]

Experimental Workflows

The following diagrams illustrate the generalized workflows for the synthesis of both the barium acetato-propionate complex and pure this compound.

G cluster_0 Barium Acetato-Propionate Complex Synthesis A Barium Acetate C Reaction in Solution A->C B Propionic Acid B->C D Crystallization C->D E Barium Acetato-Propionate Complex D->E

Synthesis of Barium Acetato-Propionate Complex

G cluster_1 Pure this compound Synthesis F Barium Carbonate H Vigorous Stirring (24h) F->H G Deionized Water & Propionic Acid G->H I Solvent Evaporation H->I J Crystallization (Ice Bath) I->J K Pure this compound J->K

Synthesis of Pure this compound

Performance Comparison: Thermal Decomposition

The thermal decomposition behavior of the precursor is a critical factor in the fabrication of thin films, as it directly impacts the microstructure and properties of the final material.

Barium Acetato-Propionate Complex

The thermal decomposition of the barium acetato-propionate complex has been studied using simultaneous differential thermal analysis-thermogravimetry–mass spectrometry (DTA-TG–MS).[1] The decomposition is a multi-step process due to the presence of both acetate and propionate ligands, which can lead to complex and potentially less reproducible decomposition pathways. This can result in inhomogeneities in the final film.

Pure this compound

Pure this compound exhibits a more defined thermal decomposition profile. The main decomposition step occurs between 350 and 370 °C, which is attributed to the presence of only propionate groups.[4] This cleaner decomposition is advantageous for producing homogeneous nanocrystalline precursor films, which is essential for applications like the transient liquid-assisted growth (TLAG) of superconducting films.[4][5] The use of a pure precursor avoids the presence of mixed carboxylate species that can lead to undesired phases and crack formation in the resulting film.[4]

Thermal Analysis Experimental Protocol

The thermal decomposition of both precursors can be analyzed using the following general protocol:

  • Technique: Simultaneous Differential Thermal Analysis-Thermogravimetry–Mass Spectrometry (DTA-TG–MS).

  • Sample Mass: Approximately 5-10 mg.

  • Crucible: Alumina or platinum.

  • Atmosphere: Air or inert gas (e.g., Argon).

  • Heating Rate: A controlled rate, typically 10 °C/min.[1]

  • Temperature Range: From room temperature to a temperature sufficient for complete decomposition (e.g., 1000 °C).

Logical Relationship: Precursor Choice and Film Quality

The choice between the barium acetato-propionate complex and pure this compound has a direct impact on the quality of the resulting thin films. The following diagram illustrates this relationship.

G A Precursor Choice B Barium Acetato-Propionate Complex A->B C Pure Barium Propionate A->C D Mixed Ligands B->D E Single Ligand C->E F Complex Decomposition Pathway D->F G Consistent Decomposition Pathway E->G H Potential for Inhomogeneities & Cracks F->H I Homogeneous Nanocrystalline Precursor Films G->I J Variable Film Quality H->J K Reproducible High-Quality Superconducting Films I->K

Impact of Precursor on Film Quality

Conclusion

While the barium acetato-propionate complex can be utilized as a precursor, its synthesis often results in a mixed-ligand species, leading to a more complex and potentially less reproducible thermal decomposition. This can negatively impact the homogeneity and quality of the final material.

In contrast, the synthesis of pure this compound, although requiring a more specific protocol, yields a precursor with a single type of organic ligand. This leads to a cleaner and more consistent thermal decomposition, which is highly desirable for the fabrication of high-quality, homogeneous thin films, particularly for demanding applications such as superconducting layers. For researchers and drug development professionals aiming for high reproducibility and optimal performance, pure this compound is the superior choice of precursor.

References

A Comparative Analysis of Evolved Gases from Barium Salt Precursors for Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Barium Precursors Based on Thermal Decomposition Byproducts

The synthesis of high-purity barium carbonate (BaCO₃) nanoparticles, a critical precursor for various applications including electroceramics, catalysts, and specialized glass formulations, often involves the thermal decomposition of barium carboxylate salts. The choice of the precursor salt can significantly impact the morphology and purity of the final barium carbonate product. A crucial aspect of this process is the nature of the gaseous byproducts evolved during pyrolysis, as these can influence the reaction environment and potentially introduce impurities. This guide provides a comparative analysis of the evolved gases from the pyrolysis of barium propionate (B1217596) and other common barium salt precursors, supported by available experimental data.

Comparison of Evolved Gases from Barium Salt Pyrolysis

The thermal decomposition of barium salts of short-chain carboxylic acids, such as propionate, acetate (B1210297), and oxalate, leads to the formation of barium carbonate. However, the gaseous species released during this process vary depending on the organic moiety of the precursor and the composition of the furnace atmosphere. Understanding these differences is key to optimizing synthesis conditions and minimizing unwanted side reactions or contamination.

Precursor SaltFormulaPyrolysis AtmosphereMajor Evolved GasesSolid Product
Barium Propionate Ba(CH₃CH₂COO)₂Inert (e.g., N₂, Ar)3-Pentanone (C₅H₁₀O), Carbon Dioxide (CO₂)Barium Carbonate (BaCO₃)
Oxidative (e.g., Air, O₂)Propionic Acid (CH₃CH₂COOH), Acetaldehyde (CH₃CHO), Carbon Dioxide (CO₂), Water (H₂O)Barium Carbonate (BaCO₃)
Barium Acetate Ba(CH₃COO)₂Inert/AirAcetone ((CH₃)₂CO), Carbon Dioxide (CO₂)[1][2]Barium Carbonate (BaCO₃)[1][2]
Barium Oxalate BaC₂O₄Inert (e.g., N₂)Carbon Monoxide (CO), Carbon Dioxide (CO₂)Barium Carbonate (BaCO₃)

Note: The quantitative yields of the evolved gases are highly dependent on experimental conditions such as heating rate, gas flow rate, and sample mass. The information presented here is based on qualitative and semi-quantitative data from the cited literature.

Decomposition Pathways and Experimental Workflow

The thermal decomposition of this compound follows distinct pathways depending on the atmospheric conditions. In an inert atmosphere, the reaction proceeds via a radical mechanism, leading to the formation of a ketone and carbon dioxide. Conversely, in an oxidative atmosphere, the propionate ligand undergoes oxidative degradation, resulting in the evolution of an organic acid, an aldehyde, carbon dioxide, and water.

G cluster_inert Inert Atmosphere (e.g., N₂, Ar) cluster_oxidative Oxidative Atmosphere (e.g., Air, O₂) BaProp_inert This compound Decomp_inert Pyrolysis (Radical Mechanism) BaProp_inert->Decomp_inert Gases_inert Evolved Gases: 3-Pentanone + CO₂ Decomp_inert->Gases_inert Solid_inert Solid Product: Barium Carbonate (BaCO₃) Decomp_inert->Solid_inert BaProp_ox This compound Decomp_ox Pyrolysis (Oxidative Degradation) BaProp_ox->Decomp_ox Gases_ox Evolved Gases: Propionic Acid + Acetaldehyde + CO₂ + H₂O Decomp_ox->Gases_ox Solid_ox Solid Product: Barium Carbonate (BaCO₃) Decomp_ox->Solid_ox

Decomposition pathways of this compound under different atmospheres.

The experimental investigation of these decomposition processes typically involves a coupled thermogravimetric analyzer (TGA) with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This setup allows for the simultaneous measurement of mass loss and the identification of the evolved gaseous species.

G cluster_detectors Evolved Gas Analyzers Sample Barium Salt (e.g., Propionate) TGA Thermogravimetric Analyzer (TGA) Sample->TGA HeatedLine Heated Transfer Line TGA->HeatedLine Evolved Gases MS Mass Spectrometer (MS) HeatedLine->MS FTIR Fourier-Transform Infrared Spectrometer (FTIR) HeatedLine->FTIR Data Data Analysis: - Mass Loss vs. Temperature - Evolved Gas Identification - Quantitative Analysis MS->Data FTIR->Data

References

A Researcher's Guide to Cross-Referencing Experimental Data with the NIST IR Spectrum of Barium Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, verifying the identity and purity of a compound is a critical first step. Barium propionate (B1217596) (C₆H₁₀BaO₄) serves various roles in chemical synthesis and is of interest for its potential biological activities related to the propionate moiety. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive method for molecular identification. This guide provides a framework for comparing an experimentally obtained Fourier Transform Infrared (FTIR) spectrum of Barium propionate with the reference spectrum available in the National Institute of Standards and Technology (NIST) database.

Data Presentation: this compound IR Peak Comparison

The reference spectrum for this compound in the NIST database was collected by the Coblentz Society.[1] The data was obtained from a solid sample prepared as a Potassium Bromide (KBr) pellet.[1] When comparing your experimental data, key absorption bands should be cross-referenced. The table below lists the prominent peaks from the NIST reference spectrum and their probable vibrational assignments.

NIST Reference Peak (cm⁻¹)Experimental Peak (cm⁻¹)Vibrational Assignment
~2980(Record your value here)C-H Asymmetric Stretch (CH₃)
~2940(Record your value here)C-H Asymmetric Stretch (CH₂)
~2880(Record your value here)C-H Symmetric Stretch (CH₃)
~1560(Record your value here)C=O Asymmetric Stretch (Carboxylate)
~1460(Record your value here)C-H Bend (CH₃ Scissoring)
~1420(Record your value here)C=O Symmetric Stretch (Carboxylate)
~1380(Record your value here)C-H Bend (CH₃ Umbrella)
~1280(Record your value here)CH₂ Wagging
~890(Record your value here)C-C Stretch
~810(Record your value here)CH₂ Rocking
~650(Record your value here)O-C=O Bending

Note: NIST reference peak values are approximated from the digitized spectrum. Discrepancies between the reference and experimental spectra can arise from differences in instrumentation (e.g., dispersive vs. FTIR instruments), sample preparation, and resolution.[1][2]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample (KBr Pellet Method)

To ensure the highest quality data and meaningful comparison with the NIST reference, a standardized experimental protocol is essential. The KBr pellet method is a common technique for analyzing solid samples via transmission FTIR.[3][4][5]

Objective: To obtain a high-resolution infrared spectrum of solid this compound.

Materials:

  • This compound, analytical grade, finely ground powder

  • Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Procedure:

  • Sample Grinding: Weigh approximately 1-2 mg of this compound. The sample should be as dry as possible to avoid interference from water bands in the spectrum. Grind the sample in an agate mortar and pestle until it is a fine, uniform powder. This reduces particle size to minimize light scattering.[6]

  • Mixing with KBr: Weigh approximately 100-200 mg of dry KBr powder and add it to the mortar containing the ground sample. Mix thoroughly with the pestle until the sample is evenly dispersed in the KBr matrix.

  • Pellet Formation: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3] A clear pellet indicates good sample dispersion and minimal scattering.

  • Background Spectrum: Place an empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument. Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[6]

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. Identify the major absorption peaks and record their wavenumbers (cm⁻¹) for comparison with the reference data.

Visualizing Experimental and Biological Pathways

Understanding the experimental process and the compound's biological context is crucial for comprehensive research. The following diagrams, generated using Graphviz, illustrate the analytical workflow and a key signaling pathway involving propionate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_comparison Data Comparison grind Grind Barium Propionate (1-2 mg) mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press background Acquire Background Scan press->background sample Acquire Sample Spectrum background->sample process Process Data (Baseline, Peak ID) sample->process compare Compare Experimental vs. NIST Spectrum process->compare

FTIR analysis workflow for this compound.

Propionate, as a short-chain fatty acid (SCFA), is recognized for its role in metabolic regulation. One key mechanism involves the activation of G-protein coupled receptors, such as GPR43, which can influence glucose metabolism in hepatic cells.[1]

signaling_pathway cluster_signal Propionate Signaling Cascade prop Propionate gpr43 GPR43 Receptor prop->gpr43 Binds ca_increase Intracellular Ca²⁺ Increase gpr43->ca_increase Activates camkkb CaMKKβ Activation ca_increase->camkkb ampk AMPK Activation camkkb->ampk Phosphorylates pepck PEPCK & G6Pase Expression ampk->pepck Downregulates gluco Hepatic Gluconeogenesis pepck->gluco Leads to

References

Safety Operating Guide

Barium propionate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of barium propionate (B1217596) is crucial for ensuring laboratory safety and environmental protection. As a soluble barium salt, barium propionate is toxic and requires careful handling and disposal to mitigate risks. Adherence to established protocols and regulatory requirements is mandatory for all researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a lab coat, chemical safety goggles, and gloves.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2][3] Avoid creating dust during handling.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves segregation, chemical treatment to reduce toxicity, secure containerization, and disposal through a certified hazardous waste management service.

Step 1: Waste Segregation and Collection

Proper segregation is the first step in managing this compound waste.

  • Concentrated vs. Trace Waste : Segregate concentrated waste, such as pure this compound or stock solutions, from materials with trace contamination, like used gloves or weighing papers, to minimize disposal costs.[1]

  • Solid vs. Liquid Waste : Collect solid and liquid waste in separate, designated containers.

  • Labeling : All waste containers must be clearly and accurately labeled with the full chemical name ("this compound Waste") and appropriate hazard symbols. Do not use abbreviations.[1]

Step 2: Chemical Treatment for Aqueous this compound Waste

Aqueous solutions of this compound can be treated to convert the soluble, toxic barium ions into insoluble, and significantly less hazardous, barium sulfate (B86663).[4] This process should be performed by trained personnel.

Experimental Protocol: Precipitation of Barium Sulfate

This protocol details the conversion of soluble this compound in solution to insoluble barium sulfate.

  • Preparation : Work in a chemical fume hood. Ensure the aqueous this compound waste solution does not exceed one liter in total volume.[4]

  • Precipitation : Slowly add an excess of 3M sulfuric acid (H₂SO₄) to the this compound solution while stirring.[4] The formation of a white precipitate (barium sulfate) will be observed.

  • Settling : Allow the mixture to stand overnight to ensure complete precipitation and settling of the barium sulfate.[4]

  • Filtration : Separate the insoluble barium sulfate precipitate from the liquid using vacuum filtration.

  • Handling Precipitate : Carefully dry the filtered barium sulfate.[4] Once dried, the barium sulfate should be mixed with an equal amount of sand and placed in a sealed, labeled container for solid waste disposal.[4]

  • Handling Filtrate : Test the pH of the remaining liquid (filtrate). Neutralize it with a suitable base, such as sodium hydroxide (B78521) (NaOH), before disposing of it down the drain with a large volume of running water, provided this complies with local regulations.[4]

ParameterSpecification
Waste Solution Volume Do not exceed 1 Liter per treatment batch[4]
Precipitating Agent 3M Sulfuric Acid (H₂SO₄)
Reaction Time Allow to stand overnight[4]
Product Insoluble Barium Sulfate (BaSO₄)
Step 3: Containerization of Solid and Untreated Waste
  • Solid Waste : Place untreated solid this compound and the dried barium sulfate precipitate into durable, tightly sealed containers.[5][6]

  • Contaminated Materials : Items with trace contamination, such as gloves and paper towels, should be double-bagged and sealed.[1]

  • Container Integrity : Ensure waste containers are in good condition, properly sealed, and that the exterior is clean and free from contamination.[7] Do not fill any container beyond 90% of its capacity.[7]

Step 4: Final Disposal

All barium-containing waste, whether treated or untreated, must be disposed of as hazardous waste unless local regulations explicitly state otherwise.

  • Professional Disposal : Arrange for collection by a licensed hazardous waste disposal company.

  • Regulatory Compliance : Ensure all disposal activities comply with federal, state, and local environmental regulations.[5][8][9] It is the responsibility of the waste generator to properly characterize and dispose of all waste materials according to applicable regulations.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_classification Waste Classification cluster_treatment Chemical Treatment cluster_containerization Containerization & Storage cluster_disposal Final Disposal start Start: This compound Waste is_liquid Is the waste a liquid solution? start->is_liquid is_solid Solid Waste (Powder, contaminated items) is_liquid->is_solid No is_aqueous Aqueous Solution is_liquid->is_aqueous Yes is_non_aqueous Non-Aqueous Liquid pack_solid Package Solid Waste in sealed, labeled container is_solid->pack_solid treat Treat with H₂SO₄ to precipitate BaSO₄ is_aqueous->treat pack_liquid Collect in sealed, labeled liquid waste container is_non_aqueous->pack_liquid filter Filter Mixture treat->filter neutralize Neutralize Filtrate filter->neutralize Liquid dried_precipitate Dried BaSO₄ Precipitate (Mixed with sand) filter->dried_precipitate Solid sewer Dispose to sanitary sewer (pending local regulations) neutralize->sewer hazardous_waste Dispose as Hazardous Waste via licensed service pack_solid->hazardous_waste pack_liquid->hazardous_waste dried_precipitate->pack_solid

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Barium propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide to Personal Protective Equipment and Disposal

Hazard Identification and Personal Protective Equipment

Barium propionate (B1217596) is classified as harmful if swallowed or inhaled.[1] Ingestion or inhalation of soluble barium compounds can lead to a range of adverse health effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient to maintain exposure below recommended limits, or when handling produces dust.
Eye Protection Chemical safety gogglesMust be worn at all times to protect against dust particles and potential splashes.
Hand Protection Nitrile rubber glovesProvides a suitable barrier against skin contact.
Body Protection Laboratory coatShould be worn to prevent contamination of personal clothing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Barium propionate is crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Cleanup cluster_disposal Waste Disposal prep1 Don appropriate PPE prep2 Work in a well-ventilated area (e.g., fume hood) prep1->prep2 handle1 Weigh and handle solid this compound with care to avoid dust generation prep2->handle1 handle2 If creating a solution, slowly add the solid to the solvent handle1->handle2 clean1 Decontaminate work surfaces with a suitable cleaner handle2->clean1 clean2 For spills, absorb with an inert material and place in a sealed container for disposal clean1->clean2 disp1 Collect all this compound waste in a designated, labeled hazardous waste container clean2->disp1 disp2 Treat soluble barium waste by adding a 10% sodium sulfate (B86663) solution to precipitate insoluble barium sulfate disp1->disp2 disp3 Dispose of waste according to institutional and local regulations disp2->disp3

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a soluble barium compound, it should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including contaminated consumables, must be collected in a clearly labeled, sealed container designated for hazardous waste.

  • Precipitation of Soluble Barium: To render the soluble barium non-hazardous, a precipitation step is recommended.[2]

    • For each gram of barium salt, dissolve it in a minimal amount of water.

    • Add approximately 15 mL of a 10% sodium sulfate solution.

    • Allow the mixture to stand for at least a week to ensure complete precipitation of the insoluble and less toxic barium sulfate.

    • Test for completeness by adding a few more drops of the sodium sulfate solution; if more precipitate forms, add more solution and wait.

  • Final Disposal:

    • Once precipitation is complete, the solid barium sulfate can be filtered, dried, and disposed of as normal refuse, in accordance with local regulations.[2]

    • The remaining liquid (supernatant) should be neutralized and can then be washed into the drain with plenty of water.[2]

    • Always consult and adhere to your institution's specific hazardous waste disposal procedures and local environmental regulations.[3][4]

First Aid Measures

In the event of exposure to this compound, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

By adhering to these safety protocols, researchers and laboratory professionals can mitigate the risks associated with handling this compound and ensure a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.